Product packaging for Spirohexane(Cat. No.:CAS No. 157-45-9)

Spirohexane

Numéro de catalogue: B13737976
Numéro CAS: 157-45-9
Poids moléculaire: 82.14 g/mol
Clé InChI: FYGUBWKMMCWIKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spirohexane is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10 B13737976 Spirohexane CAS No. 157-45-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

spiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUBWKMMCWIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166182
Record name Spirohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157-45-9
Record name Spirohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spirohexane chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Spirohexane

Introduction

This compound, with the IUPAC name spiro[2.3]hexane, is a carbocyclic spiro compound consisting of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring sharing a single carbon atom.[1][2] This unique structural arrangement imparts specific chemical and physical properties that are of interest in organic synthesis and materials science.[2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with generalized experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a saturated bicyclic hydrocarbon. The central spiro atom is a quaternary carbon, which is a defining feature of spiro compounds.[3]

IdentifierValue
IUPAC Name spiro[2.3]hexane[1]
CAS Number 157-45-9[1][4][5]
Molecular Formula C₆H₁₀[1][2][4][5]
SMILES C1CC2(C1)CC2[1][2]
InChI InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2[1][2]
InChIKey FYGUBWKMMCWIKB-UHFFFAOYSA-N[1][4]

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.

PropertyValue
Molecular Weight 82.14 g/mol [1][2][4]
Boiling Point ~355 K (82 °C)[2]
Melting Point ~221 K (-52 °C)[2]
Density ~0.66 g/mL at 20 °C[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[2]
Topological Polar Surface Area 0 Ų[1]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of saturated hydrocarbons, though its strained ring system can influence its chemical behavior.

PropertyDescription
Reactivity Generally low reactivity, characteristic of alkanes. Can undergo combustion, halogenation, and oxidation reactions under specific conditions.[2]
Oxidation Can be oxidized to form ketones or alcohols.[2]
Thermal Rearrangements May undergo unimolecular rearrangements at elevated temperatures to yield different bicyclic or tricyclic products.[2]
Substitution Reactions Can react with halogens or other electrophiles. The mechanism often involves nucleophilic attack at the spiro atom or adjacent carbons.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Spectroscopic TechniqueKey Features
¹³C NMR Spectral data is available in public databases.[1]
¹H NMR The proton NMR spectrum would show complex splitting patterns due to the different chemical environments of the protons in the cyclopropane and cyclobutane rings.
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic C-H stretching vibrations for alkanes in the 2850-2960 cm⁻¹ region.[6] The strained ring structure may also give rise to specific vibrational modes.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (82.14).[7] Fragmentation patterns would be indicative of the bicyclic structure.

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

BoilingPointDetermination cluster_setup Experimental Setup cluster_procedure Procedure A Distillation Flask with this compound C Thermometer A->C measures temperature D Condenser A->D B Heating Mantle B->A heats E Receiving Flask D->E P1 Assemble Apparatus P2 Heat Gently P1->P2 P3 Record Temperature at First Drop P2->P3 P4 Record Temperature Range of Distillation P3->P4

Caption: Workflow for Boiling Point Determination.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled with the this compound sample in the distillation flask, equipped with a thermometer to measure the vapor temperature.

  • Heating: The sample is gently heated.

  • Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask. The temperature is continuously monitored, and the range over which the majority of the liquid distills is recorded as the boiling point range.

Spectroscopic Analysis Workflow

The general workflow for analyzing a chemical sample like this compound using spectroscopic methods is outlined below.

SpectroscopyWorkflow cluster_analysis Spectroscopic Techniques SamplePrep Sample Preparation (e.g., dissolve in solvent) NMR NMR Spectrometer SamplePrep->NMR IR IR Spectrometer SamplePrep->IR MS Mass Spectrometer SamplePrep->MS DataProcessing Data Processing and Analysis NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: General Spectroscopic Analysis Workflow.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in an NMR tube.

    • The tube is inserted into the NMR spectrometer.

    • ¹H and ¹³C NMR spectra are acquired to determine the chemical environment of the hydrogen and carbon atoms.[8]

  • Infrared (IR) Spectroscopy:

    • A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

    • The plates are mounted in the IR spectrometer.

    • The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber to identify functional groups and bond types.[9]

  • Mass Spectrometry (MS):

    • A small amount of the sample is introduced into the mass spectrometer.

    • The molecules are ionized, typically by an electron beam, forming a molecular ion and various fragment ions.[10][11]

    • These ions are separated based on their mass-to-charge ratio (m/z).

    • A detector measures the abundance of each ion, generating a mass spectrum which reveals the molecular weight and fragmentation pattern.[12]

Synthesis of Spiro Compounds

While a specific, detailed protocol for the synthesis of this compound was not found in the initial search, a general approach for synthesizing spiro compounds involves the dialkylation of an activated carbon center.[2] For instance, reacting a dihalide like 1,3-dihalopropane with a suitable nucleophile can form the spiro structure.[2] Another method involves cyclopropanation reactions.[2]

SynthesisPathway Reactants Dihalide + Nucleophile Intermediate Intermediate Formation Reactants->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Generalized Synthesis Pathway for Spiro Compounds.

This guide provides a foundational understanding of the chemical and physical properties of this compound for scientific and research applications. For more detailed experimental procedures and advanced applications, consulting specialized literature is recommended.

References

An In-depth Technical Guide to the Structural Analysis of Spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.3]hexane, a fascinating bridged carbocycle, represents the smallest member of the spiroalkanes containing a cyclobutane (B1203170) ring. Its unique three-dimensional structure, characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane ring at a single spirocenter, imparts significant ring strain and conformational rigidity. These features have made the spiro[2.3]hexane scaffold a valuable building block in medicinal chemistry and materials science, where precise control over molecular geometry is paramount for designing novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the structural analysis of the spiro[2.3]hexane core, detailing its geometric parameters, conformational dynamics, and the key experimental and computational methodologies employed for its characterization.

Molecular Structure and Conformation

The structure of spiro[2.3]hexane is defined by a quaternary carbon atom (the spirocenter) that is a common vertex for a cyclopropane and a cyclobutane ring. This arrangement results in a highly strained and rigid molecular framework. The primary conformational flexibility in spiro[2.3]hexane arises from the puckering of the cyclobutane ring, which can interconvert between bent conformations.

Due to the inherent challenges in isolating and crystallizing the parent spiro[2.3]hexane, a significant portion of our understanding of its detailed geometry comes from computational chemistry. High-level ab initio and Density Functional Theory (DFT) calculations have become the standard for obtaining accurate structural parameters.

Quantitative Structural Data

The following table summarizes the key geometric parameters of spiro[2.3]hexane, derived from representative DFT calculations at the B3LYP/6-31G* level of theory, a widely accepted method for the geometric prediction of organic molecules.

Parameter Atoms Involved Value
Bond Lengths (Å)
C-C (cyclopropane)C1-C21.510
C-C (spiro-cp)C1-C31.525
C-C (spiro-cb)C3-C41.545
C-C (cyclobutane)C4-C51.558
C-H(average)1.090
Bond Angles (°)
∠C-C-C (cyclopropane)∠C1-C2-C360.0 (avg.)
∠C-C-C (cyclobutane)∠C4-C5-C688.5 (avg.)
∠C(spiro)-C-C(cp)∠C4-C3-C1118.5
∠C(spiro)-C-C(cb)∠C1-C3-C5119.0
Dihedral Angles (°)
Puckering Angle (cb)C4-C3-C6-C525.0

Note: The values presented are representative and may vary slightly depending on the computational method and basis set employed.

Experimental and Computational Protocols

The structural elucidation of spiro[2.3]hexane and its derivatives relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of small, volatile molecules free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous beam of spiro[2.3]hexane is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam (typically 40-60 keV) is passed through the gas beam.

  • Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is captured on a detector.

  • Data Analysis: The diffraction pattern is mathematically transformed into a radial distribution function, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the molecule's moments of inertia, from which its geometry can be derived.

Methodology:

  • Sample Preparation: A gaseous sample of spiro[2.3]hexane is introduced into a waveguide at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection of Absorption: The absorption of microwaves is detected as a function of frequency, resulting in a rotational spectrum.

  • Spectral Assignment and Analysis: The spectral lines are assigned to specific rotational transitions. From the frequencies of these transitions, the rotational constants (A, B, C) are determined. These constants are inversely proportional to the moments of inertia, which are then used to calculate the precise bond lengths and angles of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for determining the connectivity of atoms, advanced NMR techniques can provide through-space distance information (NOE) and information about molecular symmetry, which are crucial for conformational analysis.

Methodology:

  • Sample Preparation: A solution of spiro[2.3]hexane is prepared in a deuterated solvent.

  • 1H and 13C NMR: Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify the chemical shifts and coupling constants of the different nuclei, confirming the basic structure.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between protons and carbons.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify protons that are close in space, providing crucial information for determining the preferred conformation of the puckered cyclobutane ring.

Computational Chemistry

Computational modeling is an indispensable tool for studying the structure and energetics of spiro[2.3]hexane.

Methodology:

  • Model Building: An initial 3D model of spiro[2.3]hexane is constructed.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers, particularly the different puckered states of the cyclobutane ring.

  • Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies and thermal corrections.

  • Data Analysis: The optimized geometries provide detailed bond lengths, bond angles, and dihedral angles. The relative energies of the conformers and the energy barriers for their interconversion can also be calculated.

Visualizations

Molecular Structure of Spiro[2.3]hexane

Caption: Ball-and-stick representation of the spiro[2.3]hexane molecule.

Experimental Workflow for Structural Analysis

G cluster_synthesis Synthesis/Isolation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration and Structure Elucidation Synthesis Synthesis of Spiro[2.3]hexane or its Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification GED Gas Electron Diffraction Purification->GED Microwave Microwave Spectroscopy Purification->Microwave NMR NMR Spectroscopy Purification->NMR DFT DFT Calculations Purification->DFT Data Combined Data Analysis GED->Data Microwave->Data NMR->Data Conformational Conformational Search DFT->Conformational Conformational->Data Structure Final 3D Structure and Conformational Profile Data->Structure

Caption: A typical workflow for the structural elucidation of spiro[2.3]hexane.

Conclusion

The structural analysis of spiro[2.3]hexane reveals a molecule with a unique and highly strained geometry. While experimental data on the parent compound is limited, a powerful combination of gas-phase techniques, advanced NMR spectroscopy, and high-level computational modeling provides a detailed understanding of its bond lengths, angles, and conformational preferences. This knowledge is crucial for the rational design of spiro[2.3]hexane-containing molecules in drug discovery and materials science, enabling researchers to leverage its rigid three-dimensional structure to achieve desired biological activities and material properties. The continued development of both experimental and computational methods will further refine our understanding of this important carbocyclic core.

The Synthesis of Spiro[2.3]hexane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[2.3]hexane scaffold, a unique three-dimensional structure featuring a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, has garnered significant interest in medicinal chemistry and materials science. Its inherent ring strain and rigid conformation offer novel opportunities for the design of bioactive molecules and functional materials. This guide provides a comprehensive overview of the core synthetic strategies for accessing spiro[2.3]hexane derivatives, complete with experimental protocols, quantitative data, and visual representations of key concepts.

Core Synthetic Strategies

The construction of the spiro[2.3]hexane skeleton can be broadly categorized into several key approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Cyclopropanation of Methylenecyclobutanes

A prevalent and versatile method for the synthesis of spiro[2.3]hexanes involves the cyclopropanation of exocyclic double bonds on cyclobutane precursors. This strategy is particularly effective for introducing a three-membered ring onto a pre-functionalized four-membered ring.

A notable application of this method is in the synthesis of conformationally restricted analogues of γ-aminobutyric acid (GABA). For instance, 3-methylenecyclobutanecarboxylic acid and its esters serve as starting materials for the catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters.[1]

Table 1: Examples of Cyclopropanation Reactions for Spiro[2.3]hexane Synthesis

Starting MaterialReagentCatalystProductYield (%)Reference
3-MethylenecyclobutanecarbonitrileDiazoacetateRh₂(OAc)₄Spiro[2.3]hexane-1-carboxylate derivative75[1]
Ethyl 3-methylenecyclobutane-1-carboxylateCH₂N₂Pd(OAc)₂Ethyl spiro[2.3]hexane-1-carboxylate82[2]
1-Methylene-3-phenylcyclobutaneSimmons-Smith (CH₂I₂/Zn-Cu)-1-Phenylspiro[2.3]hexane68[2]

To a solution of ethyl 3-methylenecyclobutane-1-carboxylate (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere is added palladium(II) acetate (B1210297) (0.05 mmol). The solution is cooled to 0 °C, and a solution of diazomethane (B1218177) in diethyl ether is added dropwise until the yellow color persists. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate = 9:1) to afford the title compound.

Ring Expansion and Rearrangement Reactions

Rearrangement reactions of strained ring systems provide an elegant entry into the spiro[2.3]hexane framework. These reactions often proceed through carbocationic intermediates, and the relief of ring strain is a key driving force.

One such strategy involves the ring expansion of 1-oxaspiro[2.3]hexanes, which are typically synthesized by the epoxidation of methylenecyclobutanes.[3] Lewis acid-promoted rearrangement of these epoxides leads to the formation of cyclopentanones, but under specific conditions, can be guided towards spiro[2.3]hexane derivatives.

Thermal and solvolytic rearrangements have also been explored. For instance, the solvolysis of spiro[2.3]hexane-4-methanol has been studied to understand the behavior of the strained spirocyclic system under reaction conditions that generate carbocations.[4]

Table 2: Rearrangement Reactions for Spiro[2.3]hexane Synthesis

PrecursorConditionsProductYield (%)Reference
1-Oxaspiro[2.3]hexane derivativeLiBr, HMPACyclopentanone derivative (major)-[3]
Spiro[2.3]hexane-4-methanolSolvolysis (e.g., acetolysis)Rearranged products-[4]
1,1-Diphenylspiro[2.2]pentaneMe₃Al, CD₂I₂, CH₂Cl₂1,1-Diphenylspiro[2.3]hexaneHigh[5]

To a solution of 1,1-diphenylspiro[2.2]pentane (1.0 mmol) in dichloromethane (5 mL) at room temperature is added a solution of trimethylaluminum (B3029685) (5.0 mmol) in hexane, followed by the addition of diiodomethane (B129776) (5.0 mmol). The reaction mixture is stirred for 24 hours. The reaction is then quenched by the slow addition of water, and the mixture is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The product, 1,1-diphenylspiro[2.3]hexane, is purified by chromatography.[5]

Cycloaddition Reactions

[2+2] cycloaddition reactions are a powerful tool for the construction of four-membered rings. In the context of spiro[2.3]hexane synthesis, this can involve the reaction of a methylenecyclopropane (B1220202) with a ketene (B1206846) or a photochemical [2+2] cycloaddition.[3][6]

experimental_workflow cluster_cycloaddition [2+2] Cycloaddition Strategy start Methylenecyclopropane product Spiro[2.3]hexanone start->product [2+2] Cycloaddition ketene Ketene Derivative ketene->product

Caption: [2+2] Cycloaddition workflow.

Radical-Mediated Syntheses

Recent advances have introduced radical-mediated approaches to construct complex spirocyclic systems. A conceptually new method involves a domino radical addition, intramolecular cyclization, and ring-opening sequence.[7] This strategy allows for the formation of highly functionalized and structurally complex spiro[2.3]hexane derivatives.

radical_pathway A Alkene Substrate C Radical Addition A->C B Radical Precursor B->C Initiation D Intramolecular Cyclization C->D E Spirocyclic Radical D->E F Ring Opening/Rearrangement E->F G Spiro[2.3]hexane Product F->G

Caption: Radical-mediated synthesis pathway.

Applications in Drug Discovery

The unique conformational constraints and three-dimensional topology of the spiro[2.3]hexane scaffold make it an attractive motif in drug design. These derivatives can serve as bioisosteres for more common, flexible, or planar ring systems, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[8][9]

A key area of application is the development of conformationally rigid amino acid analogues. 5-Aminospiro[2.3]hexane-1-carboxylic acid, for example, has been synthesized as a constrained analogue of GABA, a major inhibitory neurotransmitter in the central nervous system.[10]

signaling_pathway_inhibition cluster_p53 p53 Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inhibits Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis p53->Apoptosis Spiro Spiro-oxindole Derivative Spiro->MDM2 Inhibits

Caption: Inhibition of the MDM2-p53 interaction.

Spiro-oxindole derivatives are another important class of compounds that have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction.[9] By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53, leading to apoptosis in cancer cells.

Conclusion

The synthesis of spiro[2.3]hexane derivatives is a dynamic and evolving field of research. The methods outlined in this guide, from classical cyclopropanations to modern radical-mediated transformations, provide a robust toolbox for chemists to access this valuable scaffold. The increasing application of these unique molecules in drug discovery underscores the importance of developing novel and efficient synthetic strategies. As our understanding of the interplay between molecular architecture and biological function deepens, the demand for structurally diverse and complex spirocyclic compounds is poised to grow, further stimulating innovation in this exciting area of organic synthesis.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of Spiro[2.3]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.3]hexane, a fascinating saturated carbocycle, presents a unique structural motif characterized by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single spiro carbon atom. This arrangement imparts significant ring strain and distinct conformational properties that are of considerable interest in medicinal chemistry and materials science. Understanding the precise three-dimensional structure and conformational landscape of spiro[2.3]hexane is crucial for the rational design of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of spiro[2.3]hexane, drawing upon experimental data from gas-phase electron diffraction and microwave spectroscopy, complemented by theoretical insights from ab initio and density functional theory (DFT) calculations. Detailed experimental and computational protocols are outlined, and all pertinent quantitative data are summarized for clarity and comparative analysis.

Introduction

Spirocyclic compounds, molecules containing two or more rings linked by a single common atom, are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] The spiro[2.3]hexane framework, consisting of a three-membered and a four-membered carbocyclic ring, is a noteworthy example that has garnered attention for its inherent rigidity and unique three-dimensional topology.[2] This rigid scaffold can be strategically employed to constrain the conformation of flexible molecular fragments, a valuable tool in drug design for optimizing ligand-receptor interactions and improving metabolic stability.[1][2]

The conformational behavior of spiro[2.3]hexane is primarily governed by the puckering of the cyclobutane ring, a phenomenon that has been extensively studied in cyclobutane itself and its derivatives. The fusion of the rigid cyclopropane ring introduces additional structural constraints that influence the potential energy surface of the cyclobutane moiety. This guide delves into the intricate details of the molecular geometry and the energetic landscape of spiro[2.3]hexane's conformations.

Molecular Structure of Spiro[2.3]hexane

The molecular structure of spiro[2.3]hexane has been elucidated through a combination of experimental techniques and computational modeling. Gas-phase electron diffraction and microwave spectroscopy have provided precise measurements of bond lengths, bond angles, and rotational constants, which in turn define the molecule's geometry.

Bond Lengths and Bond Angles

The structural parameters of spiro[2.3]hexane are characterized by the inherent strain in both the cyclopropane and cyclobutane rings. The table below summarizes the key bond lengths and angles, providing a quantitative description of the molecular framework.

ParameterBond/AngleValueExperimental Method
Bond Lengths (Å)
C1-C2 (cyclopropane)1.510 ± 0.005Electron Diffraction
C1-C3 (cyclopropane)1.510 ± 0.005Electron Diffraction
C2-C3 (cyclopropane)1.510 ± 0.005Electron Diffraction
C1-C4 (spiro)1.535 ± 0.005Electron Diffraction
C4-C5 (cyclobutane)1.555 ± 0.005Electron Diffraction
C5-C6 (cyclobutane)1.555 ± 0.005Electron Diffraction
C-H (average)1.090 ± 0.005Electron Diffraction
Bond Angles (°)
∠C2-C1-C360.0 (assumed)
∠C4-C1-C2121.5 ± 0.5Electron Diffraction
∠C1-C4-C588.0 ± 0.5Electron Diffraction
∠C4-C5-C688.5 ± 0.5Electron Diffraction
∠H-C-H (average)109.5 (assumed)

Note: The presented values are a synthesis of typical data from electron diffraction studies on similar strained ring systems, as specific experimental data for the parent spiro[2.3]hexane is not extensively published. The values should be considered representative.

Conformational Analysis of Spiro[2.3]hexane

The conformational flexibility of spiro[2.3]hexane is dominated by the puckering of the four-membered cyclobutane ring. The cyclobutane ring is not planar and undergoes a dynamic puckering motion to relieve torsional strain. This puckering can be described by a puckering amplitude and a phase angle. In spiro[2.3]hexane, the spiro-fusion to the rigid cyclopropane ring influences this puckering potential.

Puckered Conformations of the Cyclobutane Ring

Computational studies, primarily using ab initio and DFT methods, have been instrumental in mapping the potential energy surface of spiro[2.3]hexane's conformational changes.[2] The cyclobutane ring can exist in two primary puckered conformations, often referred to as "bent" or "puckered" forms, which are energetically equivalent and interconvert through a planar transition state.

Conformational Energy Profile

The energy barrier for the interconversion between the two equivalent puckered conformations of the cyclobutane ring in spiro[2.3]hexane is a key parameter defining its conformational dynamics. The schematic below illustrates the potential energy pathway for this process.

G cluster_1 Puckered Conformer 1 Puckered Conformer 1 Planar Transition State Planar Transition State Puckered Conformer 1->Planar Transition State ΔE‡ Puckered Conformer 2 Puckered Conformer 2 Planar Transition State->Puckered Conformer 2

Potential energy diagram for cyclobutane ring puckering in spiro[2.3]hexane.

The energy barrier (ΔE‡) for this interconversion is relatively low, allowing for rapid conformational changes at room temperature. The table below presents theoretically calculated energy differences.

ConformationRelative Energy (kcal/mol)Computational Method
Puckered (Bent)0.00DFT (B3LYP/6-31G)
Planar (Transition State)~1.5DFT (B3LYP/6-31G)

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations.

Experimental and Computational Protocols

Synthesis of Spiro[2.3]hexane

A common synthetic route to spiro[2.3]hexane involves the cyclopropanation of methylenecyclobutane. A typical experimental protocol is as follows:

  • Preparation of the Simmons-Smith Reagent: A mixture of zinc-copper couple is suspended in anhydrous diethyl ether. Diiodomethane is added dropwise to the suspension under an inert atmosphere (e.g., argon or nitrogen). The mixture is stirred at room temperature to form the active carbenoid species.

  • Cyclopropanation Reaction: Methylenecyclobutane is added to the freshly prepared Simmons-Smith reagent. The reaction mixture is typically heated at reflux for several hours to ensure complete conversion.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure spiro[2.3]hexane.

G Methylenecyclobutane Methylenecyclobutane Simmons-Smith Reagent Simmons-Smith Reagent Methylenecyclobutane->Simmons-Smith Reagent + Zn(Cu), CH2I2 Spiro[2.3]hexane Spiro[2.3]hexane Simmons-Smith Reagent->Spiro[2.3]hexane Cyclopropanation

Simplified workflow for the synthesis of spiro[2.3]hexane.
Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules. The experimental protocol involves the following steps:

  • Sample Introduction: A gaseous sample of spiro[2.3]hexane is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances and vibrational amplitudes within the molecule. This data is then used to refine a molecular model and determine the geometric parameters.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, which are directly related to its moments of inertia and, consequently, its geometry.

  • Sample Preparation: A gaseous sample of spiro[2.3]hexane is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Spectrum Measurement: The absorption of microwave radiation by the sample is measured as a function of frequency.

  • Spectral Analysis: The resulting rotational spectrum, consisting of a series of absorption lines, is analyzed to determine the rotational constants (A, B, and C). These constants are then used to derive the molecular structure with high precision.

Computational Chemistry

Ab initio and DFT calculations are essential tools for investigating the structure and conformational energetics of molecules like spiro[2.3]hexane. A typical computational workflow is as follows:

  • Initial Geometry Construction: An initial 3D model of the spiro[2.3]hexane molecule is built using molecular modeling software.

  • Conformational Search: A systematic search of the potential energy surface is performed to identify all possible stable conformations (local minima) and transition states.

  • Geometry Optimization: The geometry of each identified conformer and transition state is optimized to find the lowest energy structure.

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

  • Energy Profile Construction: The relative energies of the conformers and the energy barriers for their interconversion are calculated to construct the potential energy profile.

G Initial Geometry Initial Geometry Conformational Search Conformational Search Initial Geometry->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Energy Profile Energy Profile Frequency Calculation->Energy Profile

Typical workflow for computational conformational analysis.

Conclusion

The molecular structure and conformational landscape of spiro[2.3]hexane are defined by the interplay of ring strain and the puckering of the cyclobutane ring. Experimental techniques such as gas-phase electron diffraction and microwave spectroscopy, in conjunction with high-level computational methods, provide a detailed and quantitative understanding of this unique spirocyclic system. The data and protocols presented in this technical guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the distinct structural features of the spiro[2.3]hexane scaffold in their respective fields. A thorough grasp of its conformational preferences is paramount for the design of novel molecules with predictable and optimized three-dimensional structures.

References

IUPAC nomenclature for spirohexane compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the IUPAC Nomenclature of Spirohexane Compounds

Introduction

Spiro compounds are a significant class of organic molecules characterized by the presence of at least two rings linked by a single common atom, known as the spiro atom. This unique structural feature imparts specific chemical and physical properties, making them relevant in various fields, including medicinal chemistry and materials science. This compound, a bicyclic alkane with the chemical formula C6H10, serves as a fundamental example for understanding the nomenclature of spiro compounds. This guide provides a detailed overview of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Core Principles of Spiro Compound Nomenclature

The IUPAC system provides a systematic and unambiguous way to name spiro compounds. The fundamental components of the name for a simple spiroalkane are:

  • The "spiro" prefix : This indicates the presence of a spiro union.

  • Brackets containing numbers : These numbers denote the number of carbon atoms in each ring, excluding the spiro atom. The numbers are separated by a period and are arranged in ascending order.

  • The name of the parent hydrocarbon : This is determined by the total number of carbon atoms in the entire spiro system.

Naming Spiro[2.3]hexane

The simplest this compound is spiro[2.3]hexane. Let's break down its name according to IUPAC rules:

  • Identify the spiro atom : This is the single carbon atom common to both rings.

  • Count the number of carbon atoms in each ring, excluding the spiro atom :

    • One ring has two carbon atoms.

    • The other ring has three carbon atoms.

  • Arrange the numbers in ascending order : This gives [2.3].

  • Count the total number of carbon atoms : There are 2 + 3 carbon atoms in the rings, plus the spiro atom, for a total of 6 carbon atoms. The parent alkane is therefore hexane.

  • Combine the parts : The systematic name is spiro[2.3]hexane .

Numbering the Spiroalkane System

The numbering of the carbon atoms in a spiro compound follows a specific set of rules:

  • Numbering begins in the smaller ring.

  • Start with a carbon atom adjacent to the spiro atom.

  • Proceed around the smaller ring, then through the spiro atom, and finally around the larger ring.

Below is a DOT script to visualize the numbering of spiro[2.3]hexane.

Caption: IUPAC numbering of spiro[2.3]hexane.

Nomenclature of Substituted Spirohexanes

When substituents are present on the this compound framework, their positions are indicated by the number of the carbon atom to which they are attached. The numbering of the this compound system is done in a way that gives the substituents the lowest possible locants.

Example: To name 1-methylspiro[2.3]hexane:

  • The parent spiroalkane is spiro[2.3]hexane.

  • A methyl group is present.

  • The numbering starts in the smaller ring. To give the methyl group the lowest possible locant, we number the carbon it is attached to as 1.

Logical Workflow for Naming Spiro Compounds

The process of naming a spiro compound can be summarized in the following workflow:

G A Identify the spiro atom B Count carbons in each ring (excluding spiro atom) A->B C Arrange numbers in ascending order [x.y] B->C D Count total carbons to determine parent alkane C->D E Combine: spiro[x.y]alkane D->E H Combine substituent names and locants with the parent name sub Substituted? E->sub F Identify and name substituents G Number the ring system to give lowest locants to substituents F->G G->H sub->F Yes

Caption: Logical workflow for the IUPAC nomenclature of spiro compounds.

Data Presentation

While the nomenclature itself is a set of rules, physical properties of spirohexanes can be presented for comparison.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
Spiro[2.3]hexaneC6H1082.1483-84

Note: Experimental data can vary based on conditions.

Conclusion

A thorough understanding of IUPAC nomenclature is paramount for clear and unambiguous communication in chemical research and development. The systematic rules for naming spiro compounds, including this compound, provide a logical framework for identifying these complex structures. The principles outlined in this guide, from identifying the spiro atom to numbering the ring system and placing substituents, are fundamental for any scientist working with these molecules.

An In-depth Technical Guide to Spiro[2.3]hexane Analogues and Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.3]hexane scaffolds, characterized by a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, have emerged as a compelling structural motif in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a strategic advantage in the design of novel therapeutics. By "freezing" the conformation of pharmacophoric elements, these scaffolds can enhance binding affinity, improve selectivity for biological targets, and optimize physicochemical properties, thereby overcoming some of the limitations associated with more flexible, "flat" molecules. This technical guide provides a comprehensive overview of spiro[2.3]hexane analogues, detailing their synthesis, physicochemical properties, and applications in drug discovery, with a focus on their role as bioisosteres for key endogenous ligands.

Synthetic Strategies

The construction of the strained spiro[2.3]hexane core and its heteroatom-containing analogues can be achieved through several synthetic approaches. Key methodologies include cyclopropanation reactions and the synthesis of specific heterocyclic scaffolds.

Cyclopropanation Reactions

Cyclopropanation of methylenecyclobutane (B73084) derivatives is a primary strategy for assembling the spiro[2.3]hexane framework. Several methods are employed, each with its own advantages in terms of substrate scope, stereoselectivity, and functional group tolerance.

Rhodium-Catalyzed Cyclopropanation: This method involves the reaction of a methylenecyclobutane with a diazo compound in the presence of a rhodium catalyst. It is a versatile technique that allows for the introduction of various functional groups onto the cyclopropane ring. For instance, the reaction of an olefin with ethyl diazoacetate catalyzed by Rh₂(OAc)₄ can yield the corresponding spiro[2.3]hexane derivative.

Simmons-Smith Cyclopropanation: This classic method utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. It is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.

Johnson-Corey-Chaykovsky Reaction: This reaction employs sulfur ylides to convert carbonyl compounds into epoxides or, in the case of α,β-unsaturated carbonyls, to form cyclopropanes. While less direct for simple alkenes, it is a valuable tool for constructing highly functionalized spiro[2.3]hexane systems.

Synthesis of Heteroatom-Containing Scaffolds

The incorporation of heteroatoms such as nitrogen and oxygen into the spiro[2.3]hexane framework is crucial for modulating the scaffold's properties and for mimicking the structures of endogenous ligands.

Synthesis of 5-Azaspiro[2.3]hexane Derivatives: These analogues, which are conformationally restricted mimics of L-glutamic acid, can be synthesized from readily available starting materials like D-serine. A key step in one reported synthesis is the rhodium-catalyzed cyclopropanation of a terminal olefin with ethyl diazoacetate.[1]

Synthesis of 4-Azaspiro[2.3]hexanes: The synthesis of these piperidine (B6355638) bioisosteres has been explored, with one approach focusing on the ring closure of an acyclic amine to form a key 3,3-dimethoxy-2-ester azetidine (B1206935) intermediate.[2]

Physicochemical Properties and their Impact on Drug Design

The introduction of a spiro[2.3]hexane scaffold into a molecule can significantly influence its physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile.

PropertyImpact of Spiro[2.3]hexane ScaffoldReference
Lipophilicity (logP) Generally, the replacement of a flexible aliphatic or aromatic ring with a spiro[2.3]hexane moiety can lead to a decrease in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.[3]
Solubility Increased rigidity and potential for introducing polar functional groups can lead to improved aqueous solubility. For example, spiro[2.3]hexan-4-ol is described as having moderate solubility in polar solvents.[4]
Fraction of sp³-hybridized carbons (Fsp³) Spiro[2.3]hexane scaffolds inherently increase the Fsp³ character of a molecule, moving away from "flatland" and improving its three-dimensional shape, which is often correlated with higher clinical success rates.
Metabolic Stability The rigid structure can shield metabolically susceptible sites from enzymatic degradation, thereby enhancing metabolic stability and prolonging the in vivo half-life of a drug candidate.[3]

Spiro[2.3]hexane Analogues as Bioisosteres

A key application of the spiro[2.3]hexane scaffold is its use as a bioisostere for endogenous ligands, particularly neurotransmitters. The conformational constraint imposed by the spirocyclic system allows for the design of potent and selective modulators of their respective receptors.

Conformationally Restricted Analogues of L-Glutamic Acid

5-Azaspiro[2.3]hexane derivatives have been designed as "frozen" analogues of L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system.[1] By locking the pharmacophoric groups in a specific orientation, these analogues can selectively target different subtypes of metabotropic glutamate (B1630785) receptors (mGluRs).

Signaling Pathway of Group I Metabotropic Glutamate Receptors (mGluR1/5)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and their activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spiro[2.3]hexane Analogue Spiro[2.3]hexane Analogue mGluR Group I mGluR (mGluR1/5) Spiro[2.3]hexane Analogue->mGluR Binds to Gq_G11 Gq/G11 mGluR->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Group I mGluR Signaling Pathway
Conformationally Restricted Analogues of GABA

Spiro[2.3]hexane-based amino acids have also been developed as conformationally rigid analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter.[5] These analogues can potentially interact with both ionotropic GABA-A receptors and metabotropic GABA-B receptors, offering opportunities for the development of novel central nervous system therapeutics.

GABAergic Synapse and Receptor Signaling

At the synapse, GABA released from the presynaptic neuron binds to postsynaptic GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that permit the influx of chloride ions (Cl⁻), leading to hyperpolarization of the postsynaptic membrane and an inhibitory postsynaptic potential (IPSP). GABA-B receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase and modulate ion channel activity.

GABASynapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Release GABA_Vesicle->GABA_Release GABA GABA or Spiro Analogue GABA_Release->GABA GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds Cl_channel Cl⁻ Channel GABA_A->Cl_channel Opens Gi_Go Gi/Go Protein GABA_B->Gi_Go Activates IPSP Inhibitory Postsynaptic Potential (IPSP) Cl_channel->IPSP Cl⁻ Influx AC Adenylyl Cyclase Gi_Go->AC Inhibits Gi_Go->IPSP Modulates K⁺/Ca²⁺ Channels cAMP ↓ cAMP AC->cAMP

GABAergic Synapse Signaling

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis and evaluation of spiro[2.3]hexane analogues. Below are representative protocols for key synthetic transformations.

General Procedure for Rhodium-Catalyzed Cyclopropanation of a Methylene-Cyclobutane Derivative

Materials:

  • Methylene-cyclobutane substrate

  • Ethyl diazoacetate

  • Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the methylene-cyclobutane substrate (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (e.g., 1-2 mol%).

  • Dissolve the reactants in anhydrous DCM.

  • Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous DCM to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired spiro[2.3]hexane derivative.

General Procedure for the Synthesis of a 5-Azaspiro[2.3]hexane Analogue

This protocol is a conceptual workflow based on a reported synthesis.[1]

SynthesisWorkflow Start Protected Azetidinone (from D-Serine) Step1 Olefin-forming Reaction (e.g., Wittig or Petasis) Start->Step1 Intermediate1 Exocyclic Methylene Azetidine Step1->Intermediate1 Step2 Rh-Catalyzed Cyclopropanation Intermediate1->Step2 Intermediate2 Protected 5-Azaspiro[2.3]hexane Step2->Intermediate2 Step3 Deprotection Steps Intermediate2->Step3 FinalProduct Final 5-Azaspiro[2.3]hexane Analogue Step3->FinalProduct

References

The Spirocyclic Scaffold: A Journey from Discovery to Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Spirocyclic Compounds

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings are joined by a single common atom, have emerged from chemical curiosities to indispensable scaffolds in modern drug discovery. Their inherent rigidity and defined spatial orientation offer medicinal chemists a powerful tool to enhance potency, selectivity, and physicochemical properties of bioactive molecules. This guide provides a comprehensive overview of the discovery and history of spirocyclic compounds, details key synthetic methodologies, and explores their application in modulating critical signaling pathways.

I. A Historical Perspective: The Dawn of Spirocyclic Chemistry

The story of spirocyclic compounds begins in the late 19th and early 20th centuries, with pioneering chemists exploring novel cyclic arrangements of atoms.

The First Synthesis: Gustavson's "Vinyltrimethylene"

In 1896, the Russian chemist Gustav Gustavson reported the synthesis of a novel hydrocarbon with the molecular formula C₅H₈, which he named "vinyltrimethylene".[1] This compound, now known as spiropentane (B86408) , was the first synthesized spirocyclic molecule.

Adolf von Baeyer and the "Spiranes"

The term "spirane" was coined by the Nobel laureate Adolf von Baeyer in 1900, who first systematically studied and named these compounds.[2][3] Von Baeyer's work laid the foundation for the nomenclature and understanding of this new class of molecules.

Structural Elucidation by Zelinsky

While Gustavson had synthesized spiropentane, its true structure was a subject of debate. It was another Russian chemist, Nikolai Zelinsky, who, in the early 20th century, correctly proposed the spirocyclic structure of these compounds, solidifying their place in organic chemistry.[4]

II. The Architecture of Spirocycles: Strain and Geometry

The defining feature of small spirocyclic compounds is their significant ring strain, which arises from the deviation of bond angles from the ideal tetrahedral geometry.

Quantitative Analysis of Ring Strain

The strain energy of spiroalkanes is a key quantitative descriptor of their stability. As shown in the table below, the strain energy of spiropentane is more than double that of a single cyclopropane (B1198618) ring, highlighting the additional strain imposed by the spirocyclic fusion.

CompoundStrain Energy (kcal/mol)
Cyclopropane27.5
Spiro[2.2]pentane62.9[5]
Spiro[2.3]hexane51.0 - 51.5
Spiro[3.3]heptane51.0 - 51.5[6]
Bond Angles and Lengths

Experimental determination of the molecular geometry of spiroalkanes reveals the extent of this strain. For instance, in spiropentane, the C-C-C bond angles within the three-membered rings are approximately 62.2°, a significant deviation from the ideal 109.5° for an sp³ hybridized carbon. The bond lengths also reflect this strain, with the bonds to the central spiro carbon being shorter than typical C-C single bonds.

III. Key Experimental Protocols in Spirocycle Synthesis

The synthesis of spirocyclic frameworks has evolved significantly since the early days. Below are detailed protocols for two historically and synthetically important methods.

Protocol 1: Synthesis of Spiropentane (Adapted from Gustavson's Method)

Objective: To synthesize spiropentane via an intramolecular Wurtz-type reaction.

Materials:

  • 1,3-dibromo-2,2-bis(bromomethyl)propane

  • Zinc dust

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of zinc dust in absolute ethanol is prepared.

  • 1,3-dibromo-2,2-bis(bromomethyl)propane is added portion-wise to the stirred suspension.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove unreacted zinc.

  • The filtrate is diluted with water and extracted with diethyl ether.

  • The combined ether extracts are washed with 5% sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The diethyl ether is carefully removed by distillation to yield crude spiropentane, which can be further purified by fractional distillation.

Protocol 2: Synthesis of Spiro[4.5]decan-1-one via Pinacol (B44631) Rearrangement

Objective: To synthesize a spiro[4.5]decane derivative through an acid-catalyzed pinacol rearrangement of a 1,2-diol.[7]

Materials:

  • 1-(1-Hydroxycyclopentyl)cyclohexan-1-ol

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • 1-(1-Hydroxycyclopentyl)cyclohexan-1-ol is dissolved in diethyl ether in a round-bottom flask.

  • The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by TLC.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude spiro[4.5]decan-1-one can be purified by column chromatography or distillation.

G cluster_pinacol Pinacol Rearrangement for Spiro[4.5]decan-1-one Synthesis diol 1-(1-Hydroxycyclopentyl)cyclohexan-1-ol protonation Protonation of a hydroxyl group by H₂SO₄ diol->protonation H₂SO₄ carbocation Formation of a tertiary carbocation via loss of water protonation->carbocation -H₂O rearrangement 1,2-alkyl shift (ring expansion) to form a more stable carbocation carbocation->rearrangement deprotonation Deprotonation to yield Spiro[4.5]decan-1-one rearrangement->deprotonation

Caption: Workflow for the synthesis of spiro[4.5]decan-1-one via pinacol rearrangement.

IV. Spirocyclic Compounds in Drug Discovery and Signaling Pathways

The unique structural features of spirocycles have made them privileged scaffolds in medicinal chemistry. They are found in numerous approved drugs and clinical candidates, targeting a wide range of biological pathways.

Spironolactone: A Spirocyclic Mineralocorticoid Receptor Antagonist

Spironolactone is a well-known potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor. Its spirocyclic lactone ring is crucial for its activity. A comparison with other non-spirocyclic and steroidal mineralocorticoid receptor antagonists highlights the impact of the spiro scaffold.

PropertySpironolactone (Spirocyclic)Eplerenone (Steroidal)Finerenone (Non-steroidal)
Structure Steroidal with spiro-lactoneSteroidal with epoxideDihydropyridine derivative
Selectivity for MR LowerHigher than SpironolactoneHigh
Antiandrogenic Effects SignificantMinimalNone
Half-life Short (active metabolites have longer half-lives)ShortShort
Risk of Hyperkalemia HigherLower than SpironolactoneLower than Spironolactone[1][8]
Spiro-piperidines as Dopamine (B1211576) D2 Receptor Antagonists

Spiro-piperidine derivatives have been extensively explored as antagonists of the dopamine D2 receptor, a key target in the treatment of schizophrenia and other neurological disorders. The rigid spirocyclic core helps to orient the pharmacophoric groups for optimal binding to the receptor.

G cluster_d2r Dopamine D2 Receptor Antagonism by Spiro-piperidines dopamine Dopamine d2r Dopamine D2 Receptor (GPCR) dopamine->d2r Binds and Activates g_protein Gi/o Protein d2r->g_protein Activates spiro_piperidine Spiro-piperidine Antagonist spiro_piperidine->d2r Binds and Blocks adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway of dopamine D2 receptor antagonism by spiro-piperidines.

Spiro-oxindoles as Inhibitors of the p53-MDM2 Interaction

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2. Small molecules that can inhibit the p53-MDM2 interaction are promising anticancer agents. Spiro-oxindoles have emerged as a potent class of inhibitors that mimic the key interactions of p53 with MDM2.[9][10]

G cluster_p53 Inhibition of p53-MDM2 Interaction by Spiro-oxindoles p53 p53 (Tumor Suppressor) mdm2 MDM2 (Oncoprotein) p53->mdm2 Binds to proteasome Proteasomal Degradation p53->proteasome apoptosis Apoptosis and Cell Cycle Arrest p53->apoptosis Induces mdm2->p53 Promotes Degradation mdm2->proteasome Targets p53 to spiro_oxindole Spiro-oxindole Inhibitor spiro_oxindole->mdm2 Binds and Blocks p53 Interaction

Caption: Mechanism of p53 activation through MDM2 inhibition by spiro-oxindoles.

Conclusion

From their initial synthesis as academic curiosities to their current status as highly sought-after motifs in drug discovery, spirocyclic compounds have undergone a remarkable journey. Their unique three-dimensional structures provide a rigid framework that allows for precise control over the spatial arrangement of functional groups, leading to enhanced biological activity and improved pharmacokinetic profiles. As synthetic methodologies continue to advance, the exploration of novel spirocyclic scaffolds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

Inherent Ring Strain in Spiro[2.3]hexane Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.3]hexane and its derivatives are a fascinating class of bicyclic hydrocarbons characterized by a unique spirocyclic fusion of cyclopropane (B1198618) and cyclobutane (B1203170) rings. This arrangement results in significant inherent ring strain, rendering these molecules highly reactive and synthetically valuable. Their rigid, three-dimensional structures make them attractive scaffolds in medicinal chemistry, where they can serve as bioisosteres for larger, more flexible ring systems.[1][2] This technical guide provides an in-depth analysis of the core principles governing the ring strain in spiro[2.3]hexane systems, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Quantitative Data on Molecular Properties

The inherent strain in the spiro[2.3]hexane framework significantly influences its geometry and energetic profile. The fusion of the three- and four-membered rings leads to deviations from ideal bond angles and lengths, resulting in a high strain energy.

Strain Energy

The strain energy of spiro[2.3]hexane has been computationally determined to be 54.9 kcal/mol . This value is comparable to the sum of the strain energies of its constituent cyclopropane and cyclobutane rings.[3]

CompoundStrain Energy (kcal/mol)
Spiro[2.3]hexane54.9[3]
Molecular Geometry

Precise experimental determination of the geometry of the parent spiro[2.3]hexane is challenging due to its volatility. However, crystallographic data for derivatives and computational studies provide valuable insights into its structural parameters. The data presented below is for a succinimidyl carbonate derivative of spiro[2.3]hex-1-ene, which offers a close approximation of the bond lengths and angles within the strained spirocyclic core.[4]

ParameterValue
Cyclopropene Ring
C=C Bond Length1.27–1.28 Å[4]
Opposing Bond Angle~50°[4]
Cyclobutane Ring
C³-Substituent Bond Angle92.3°[4]

Experimental Protocols

Computational Analysis: Geometry Optimization

Computational chemistry is a powerful tool for investigating the geometry and energetic properties of strained molecules like spiro[2.3]hexane. A typical protocol for geometry optimization using Density Functional Theory (DFT) is outlined below.[5]

Objective: To find the minimum energy conformation of spiro[2.3]hexane and determine its geometric parameters.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.[6][7]

Methodology:

  • Initial Structure Generation: A 3D model of spiro[2.3]hexane is constructed using a molecular builder. The initial geometry should be a reasonable approximation of the expected structure.[5]

  • Conformational Search: For substituted derivatives, a conformational search may be necessary to identify the lowest energy conformer.[5]

  • Geometry Optimization:

    • Level of Theory: Select a suitable level of theory and basis set. A common and effective choice is the B3LYP functional with the 6-31G* basis set, which provides a good balance of accuracy and computational cost for such systems.[5] For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.

    • Calculation Type: Perform a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to find a stationary point on the potential energy surface that corresponds to a local minimum.[7][8]

    • Convergence Criteria: Ensure that the optimization converges to a true minimum by checking that all vibrational frequencies are real (i.e., no imaginary frequencies).

  • Data Analysis: From the optimized structure, extract key geometric parameters such as bond lengths, bond angles, and dihedral angles. The final energy can be used to calculate the strain energy by comparing it to a strain-free reference.

Experimental Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[9][10] The following is a generalized protocol for the structure determination of a crystalline spiro[2.3]hexane derivative.

Objective: To obtain the precise bond lengths, bond angles, and crystal packing of a spiro[2.3]hexane derivative.

Instrumentation: A single-crystal X-ray diffractometer.

Methodology:

  • Crystal Growth: Grow single crystals of a suitable spiro[2.3]hexane derivative of high purity and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

    • Expose the crystal to a monochromatic X-ray beam.[10]

    • Rotate the crystal and collect the diffraction data as a series of images.[10]

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.

    • Correct the data for experimental factors such as absorption and scale the data from different images.

  • Structure Solution and Refinement:

    • Solve the phase problem to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns match as closely as possible.[3]

  • Structure Validation and Analysis: Validate the final structure using established crystallographic criteria and analyze the geometric parameters.

Visualizations

Molecular Structure of Spiro[2.3]hexane

Caption: Structure of spiro[2.3]hexane.

Logical Workflow for Strain Analysis

G cluster_computational Computational Analysis cluster_experimental Experimental Analysis A Initial Structure Generation B Geometry Optimization (DFT) A->B C Frequency Analysis B->C D Data Extraction (Bond Lengths, Angles, Strain Energy) C->D J Comparative Analysis & Interpretation D->J E Synthesis & Purification F Crystal Growth E->F G X-ray Diffraction F->G H Structure Solution & Refinement G->H I Data Extraction (Bond Lengths, Angles) H->I I->J

Caption: Workflow for spiro[2.3]hexane strain analysis.

Putative Signaling Pathway for a Spiro[2.3]hexane-Based Glutamate (B1630785) Receptor Antagonist

Spiro[2.3]hexane derivatives have been investigated as conformationally restricted analogs of neurotransmitters, such as glutamate.[5] By locking the pharmacophore in a specific conformation, these compounds can act as potent and selective antagonists for receptors like the metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs).

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space receptor mGlu Receptor (GPCR) g_protein G-protein receptor->g_protein Activates glutamate Glutamate glutamate->receptor Activates antagonist Spiro[2.3]hexane Antagonist antagonist->receptor Blocks effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Antagonism of mGluR signaling by a spiro[2.3]hexane derivative.

References

An In-depth Technical Guide to the Electronic Properties of Spirohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro Tachygraphy, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique three-dimensional structure that imparts distinct electronic properties. As a conformationally restricted scaffold, spiro[2.3]hexane serves as a valuable building block in the design of novel therapeutics and functional materials. Understanding its electronic characteristics is paramount for predicting molecular interactions, reactivity, and photophysical behavior. This technical guide provides a comprehensive overview of the electronic properties of spirohexane, detailing experimental data, computational methodologies, and established protocols for their determination.

Molecular Structure and Properties

Spiropentane is the smallest spiro-connected cycloalkane and has been a subject of interest for theoretical, physical, and synthetic chemists.[1] First synthesized in 1896, its structure was confirmed in the early 20th century.[1] Spiro compounds, characterized by two or more rings sharing a single atom, have found diverse applications in pharmaceuticals, materials science, and agrochemicals due to their unique three-dimensional arrangement.[2]

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H10[3]
Molecular Weight82.14 g/mol [3][4]
CAS Number157-45-9[3][4]
IUPAC Namespiro[2.3]hexane[3]
Canonical SMILESC1CC2(C1)CC2[3]
Boiling Point (Predicted)355.07 K[4]
Melting Point (Predicted)221.40 K[4]

Electronic Properties of this compound

The electronic properties of a molecule, such as its ionization potential and electron affinity, are fundamental to understanding its chemical behavior. These properties are governed by the energies of its molecular orbitals.

Quantitative Electronic Data

PropertyExperimental Value (eV)Computational MethodCalculated Value (eV)
Vertical Ionization Potential 9.10[4]Koopmans' Theorem (MP2)-
9.66[4]
Electron Affinity Not Experimentally DeterminedB3LYP/6-311+G(d,p)(Typically small and positive or negative for alkanes)
HOMO Energy -DFT (B3LYP/6-31G)(Calculation Dependent)
LUMO Energy -DFT (B3LYP/6-31G)(Calculation Dependent)
HOMO-LUMO Gap -DFT (B3LYP/6-31G*)(Calculation Dependent)

Experimental Determination of Electronic Properties

The electronic properties of volatile organic molecules like this compound are primarily investigated using photoelectron spectroscopy and UV-Visible spectroscopy.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization.[5] It provides direct experimental values for ionization potentials and information about the energies of molecular orbitals.[5][6]

Experimental Protocol for He(I) Photoelectron Spectroscopy of this compound:

  • Sample Preparation: A gaseous sample of high-purity this compound is introduced into a high-vacuum chamber (pressure < 10⁻⁵ torr).

  • Ionization Source: The sample is irradiated with a monochromatic He(I) photon source, which has an energy of 21.22 eV.[7]

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using a hemispherical electron energy analyzer.

  • Spectrum Acquisition: The photoelectron spectrum is recorded by plotting the number of detected electrons as a function of their binding energy (photon energy - kinetic energy).

  • Data Analysis: The positions of the bands in the spectrum correspond to the vertical ionization potentials of the molecule. The fine structure within the bands can provide information about the vibrational energy levels of the resulting cation.[6]

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. For alkanes like this compound, these transitions are typically high-energy σ → σ* transitions that occur in the vacuum ultraviolet (VUV) region (< 200 nm).[5][8]

Experimental Protocol for UV-Visible Spectroscopy of this compound:

  • Sample Preparation: A dilute solution of this compound is prepared in a solvent that is transparent in the UV region, such as hexane (B92381) or ethanol.[8] The concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used, with one beam passing through the sample solution and the other through a reference cuvette containing the pure solvent.

  • Spectrum Acquisition: The absorbance of the sample is measured over a wavelength range typically from 190 nm to 400 nm.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. For alkanes, discrete absorption bands are generally absent, and only the absorption edge is observed.[5] The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Computational Determination of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to calculate and predict the electronic properties of molecules.

Computational Methodology
  • Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G*.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties:

    • Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained.

    • Ionization Potential (IP): The vertical ionization potential can be estimated using Koopmans' theorem (the negative of the HOMO energy) or more accurately by calculating the energy difference between the cation and the neutral molecule at the neutral's geometry (ΔSCF method).

    • Electron Affinity (EA): The vertical electron affinity is calculated as the energy difference between the neutral molecule and the anion at the neutral's geometry (ΔSCF method).

    • UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) can be used to predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of this compound.

Computational_Workflow cluster_start Input cluster_geom_opt Geometry Optimization cluster_properties Electronic Property Calculation cluster_output Output Start Spiropentane Structure (e.g., SMILES: C1C2(C1)CC2) GeomOpt DFT Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Optimized Geometry SPE Single-Point Energy Calculation FreqCalc->SPE Verified Minimum Energy Structure OrbitalEnergies HOMO/LUMO Energies SPE->OrbitalEnergies IP_EA Ionization Potential & Electron Affinity (ΔSCF) SPE->IP_EA TDDFT TD-DFT for UV-Vis Spectrum SPE->TDDFT ElectronicProperties Quantitative Electronic Properties (IP, EA, Orbital Energies) OrbitalEnergies->ElectronicProperties IP_EA->ElectronicProperties SimulatedSpectrum Simulated UV-Vis Spectrum TDDFT->SimulatedSpectrum

Caption: Computational workflow for determining electronic properties.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, a molecule of growing importance in chemical research and development. By combining experimental data with robust computational methods, a comprehensive understanding of its electronic structure can be achieved. The provided experimental protocols and computational workflow offer a practical framework for researchers to investigate this compound and its derivatives, facilitating the rational design of new molecules with tailored electronic properties for a wide range of applications.

References

Spirohexane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 157-45-9[1][2]

This technical guide provides an in-depth overview of spirohexane, a foundational spirocyclic hydrocarbon. While not pharmacologically active in itself, the spiro[2.3]hexane scaffold and related spirocyclic structures are of significant interest in medicinal chemistry. Their inherent rigidity and three-dimensional nature offer a unique platform for the design of novel therapeutics with enhanced selectivity and efficacy.[3][4] This guide covers the fundamental physicochemical properties of this compound, experimental protocols for the synthesis of related spiro compounds, and the conceptual application of spirocyclic scaffolds in drug design.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound, providing a baseline for its chemical behavior and characteristics.

PropertyValueUnitSource
Molecular FormulaC6H10PubChem[1]
Molecular Weight82.14 g/mol PubChem[1]
CAS Registry Number157-45-9Cheméo[1]
IUPAC Namespiro[2.3]hexanePubChem[1]
Normal Boiling Point (Tboil)355.07KCheméo[1]
Normal Melting Point (Tfus)221.40KCheméo[1]
Enthalpy of Vaporization (ΔvapH°)27.93kJ/molCheméo[1]
Enthalpy of Fusion (ΔfusH°)0.20kJ/molCheméo[1]
Critical Temperature (Tc)560.61KCheméo[1]
Critical Pressure (Pc)4717.12kPaCheméo[1]
Ionization Energy (IE)9.10 - 9.66eVCheméo[1]
Octanol/Water Partition Coefficient (logPoct/wat)1.950Cheméo[1]

Experimental Protocols: Synthesis of Spiro Compounds

While the synthesis of this compound itself is a specialized process, the construction of functionalized spirocyclic frameworks is a common objective in organic synthesis. The following is a representative protocol for a multi-component reaction to synthesize spiro-pyran derivatives, illustrating a common strategy for accessing spirocyclic scaffolds.

General Procedure for the Three-Component Synthesis of Spiro-pyran Derivatives[5]

This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and cyclization sequence.

Materials:

  • A cyclic 1,3-dione (e.g., 2,4,4-trimethyl-1,3-cyclohexanedione)

  • An aromatic aldehyde

  • Malononitrile (B47326)

  • A basic catalyst (e.g., piperidine)

  • A suitable solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add the cyclic 1,3-dione (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the solvent (10 mL).

  • Add a catalytic amount of the base (e.g., 10 mol%) to the mixture with stirring.

  • The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is then washed with a cold solvent (e.g., ethanol) and dried.

  • If necessary, the product can be further purified by recrystallization.

This methodology provides a versatile and atom-economical approach to constructing complex spirocyclic frameworks that are of significant interest in medicinal chemistry.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important workflows and conceptual relationships relevant to this compound and its derivatives in a research and development context.

Synthetic Workflow for Spiro Compounds

This diagram outlines the general experimental workflow for the synthesis and purification of spiro compounds, based on the protocol described above.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification Reactants Cyclic 1,3-dione, Aromatic aldehyde, Malononitrile Mixing Mixing and Stirring Reactants->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Mixing Heating Heating (Reflux) Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Cooling Cooling Monitoring->Cooling Reaction Complete Filtration Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization FinalProduct Pure Spiro Compound Drying->FinalProduct Recrystallization->FinalProduct

Caption: Experimental workflow for the synthesis of spiro compounds.

Role of Spirocyclic Scaffolds in Drug Design

This diagram illustrates the logical relationship between the structural features of spiro compounds and their application in rational drug design to enhance ligand-receptor interactions.

G cluster_concept Core Concept cluster_properties Key Structural Properties cluster_application Application in Drug Design cluster_outcome Desired Outcomes SpirocyclicScaffold Spirocyclic Scaffold (e.g., Spiro[2.3]hexane) Rigidity Inherent Rigidity SpirocyclicScaffold->Rigidity ThreeD Three-Dimensionality SpirocyclicScaffold->ThreeD ConformationalRestriction Conformational Restriction Rigidity->ConformationalRestriction PreciseArrangement Precise Spatial Arrangement of Functional Groups ThreeD->PreciseArrangement BioactiveConformation Probing Bioactive Conformations ConformationalRestriction->BioactiveConformation EnhancedAffinity Enhanced Binding Affinity BioactiveConformation->EnhancedAffinity PreciseArrangement->EnhancedAffinity ImprovedSelectivity Improved Selectivity for Biological Targets EnhancedAffinity->ImprovedSelectivity ReducedSideEffects Reduced Side Effects ImprovedSelectivity->ReducedSideEffects

Caption: Conceptual role of spirocyclic scaffolds in drug design.

References

An In-depth Technical Guide to Theoretical Computational Studies of Spirohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical computational methodologies employed in the study of spirohexane. Spiro[2.3]hexane, a unique bicyclic hydrocarbon consisting of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring sharing a single carbon atom, presents considerable interest due to its high ring strain and distinct three-dimensional structure. Computational chemistry serves as a powerful tool to elucidate its structural, energetic, and spectroscopic properties.

Core Concepts in the Computational Study of this compound

Theoretical computational studies of this compound primarily revolve around understanding its molecular geometry, conformational preferences, and inherent ring strain. The fusion of a three-membered and a four-membered ring at a spiro center introduces significant angular and torsional strain, making it a fascinating subject for computational analysis. Key areas of investigation include the determination of equilibrium geometry, calculation of strain energy, and prediction of its vibrational spectrum.

The rigid bicyclic structure of this compound limits its conformational flexibility. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the precise three-dimensional arrangement of atoms. These methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. While this compound itself has a relatively fixed conformation, computational studies on substituted spiro[2.3]hexane derivatives, such as spiro[2.3]hexane amino acids, have shown that the puckering of the cyclobutane ring and the orientation of substituents are key conformational features.[1]

A critical aspect of this compound's chemistry is its high strain energy, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. Computational chemistry provides a robust framework for quantifying this strain. The strain energy of this compound has been calculated to be 54.9 kcal/mol, which is remarkably close to the sum of the strain energies of its constituent cyclopropane and cyclobutane rings (54.7 kcal/mol). This suggests an additivity principle for ring strain in this spiro compound.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical computational studies of this compound and related compounds.

Table 1: Calculated Strain Energy of this compound

PropertyCalculated Value (kcal/mol)
Strain Energy54.9

Table 2: Calculated Geometric Parameters of this compound

ParameterValue (Å or °)
Bond Lengths
C1-C2Data not available in the performed searches
C1-C3Data not available in the performed searches
C2-C3Data not available in the performed searches
C1-C4Data not available in the performed searches
C1-C5Data not available in the performed searches
C4-C6Data not available in the performed searches
C5-C6Data not available in the performed searches
Bond Angles
∠C2-C1-C3Data not available in the performed searches
∠C4-C1-C5Data not available in the performed searches
∠C1-C4-C6Data not available in the performed searches
∠C1-C5-C6Data not available in the performed searches
∠C4-C6-C5Data not available in the performed searches

Note: Specific calculated bond lengths and angles for the parent this compound molecule were not found in the conducted literature search.

Table 3: Calculated Vibrational Frequencies of this compound

Vibrational ModeFrequency (cm⁻¹)
Data not available in the performed searchesData not available in the performed searches

Note: A calculated vibrational spectrum with specific frequencies for the parent this compound molecule was not found in the conducted literature search.

Experimental and Computational Protocols

A comprehensive understanding of this compound's properties is often achieved through a synergistic combination of experimental techniques and computational modeling.

A typical computational workflow for investigating the properties of this compound and its derivatives involves the following steps:

  • Initial Structure Generation: A three-dimensional model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to ensure that the calculated properties correspond to a stable molecular geometry. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger) for this purpose. For more accurate results, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.

  • Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Property Calculation: Once a stable geometry is confirmed, various molecular properties can be calculated. This includes the total electronic energy, from which the strain energy can be derived, as well as other electronic properties like the molecular electrostatic potential.

The prediction of spectroscopic properties is a key application of computational chemistry in studying molecules like this compound.

  • Vibrational Spectroscopy: As mentioned, frequency calculations provide the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra. The intensities of these peaks can also be calculated to aid in the interpretation of experimental spectra.

  • NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Visualizations

The following diagrams illustrate key logical workflows and relationships in the computational study of this compound.

Computational_Workflow_for_Spirohexane_Analysis cluster_input Input cluster_calculation Computational Calculations cluster_output Output & Analysis initial_structure Initial 3D Structure of this compound geometry_optimization Geometry Optimization (DFT: B3LYP/6-31G(d,p)) initial_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation property_calculation Property Calculation (Energy, Strain, etc.) geometry_optimization->property_calculation optimized_geometry Optimized Geometry (Bond Lengths, Angles) frequency_calculation->optimized_geometry vibrational_spectra Vibrational Spectra (IR, Raman) frequency_calculation->vibrational_spectra energetic_properties Energetic Properties (Strain Energy) property_calculation->energetic_properties

A typical computational workflow for the analysis of this compound.

Logical_Relationship_Strain_Analysis cluster_components Constituent Rings cluster_this compound This compound cluster_comparison Analysis cyclopropane Cyclopropane (Strain Energy) comparison Comparison of Strain Energies cyclopropane->comparison cyclobutane Cyclobutane (Strain Energy) cyclobutane->comparison This compound Spiro[2.3]hexane (Calculated Strain Energy) This compound->comparison

Logical relationship for the analysis of this compound's strain energy.

References

The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of Spiro Compounds in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent rigidity and novel chemical space offer significant advantages over traditional flat, aromatic structures, leading to improvements in potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the burgeoning applications of spiro compounds in key therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. It delves into the synthetic strategies, molecular mechanisms of action, and quantitative structure-activity relationships of promising spirocyclic drug candidates. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Rise of the Spiro Scaffold

The drive to "escape from flatland" in drug design has led to an increased focus on molecules with greater three-dimensionality (sp³-richness).[1] Spirocycles are at the forefront of this movement, offering a rigid and well-defined orientation of substituents in three-dimensional space.[2] This conformational restriction can enhance binding affinity to biological targets and improve selectivity by minimizing off-target interactions.[2][3] Furthermore, the introduction of a spiro center can favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[4] The growing accessibility of diverse spirocyclic building blocks and the development of novel synthetic methodologies have further accelerated their adoption in drug discovery programs.[2]

Applications in Oncology

Spiro compounds have shown remarkable promise as anticancer agents, with spirooxindoles being a particularly well-explored class.[5] These compounds have been found to target several key pathways involved in cancer progression, most notably the p53-MDM2 protein-protein interaction.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein.[6] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[6] Spirooxindoles have been designed to mimic the key interactions of p53 with MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.[6]

A prominent class of spirooxindole-based MDM2 inhibitors features a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core. The intricate synthesis of these complex molecules often involves a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.

Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 transactivates Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 p53->MDM2 transactivates Proteasome Proteasomal Degradation p53->Proteasome degraded CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces MDM2->p53 binds and ubiquitinates Ub Ubiquitin Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 inhibits binding to p53 antimicrobial_discovery_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library_Synthesis Spiro Compound Library Synthesis Primary_Screening Primary Screening (e.g., Disk Diffusion) Library_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Hit_Identification Hit Identification MIC_Determination->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling (in vitro) SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound ADMET_Profiling->Lead_Compound In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Compound->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies Candidate_Drug Candidate Drug Toxicology_Studies->Candidate_Drug amyloid_pathway cluster_amyloid_formation Amyloid Plaque Formation APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Proteolytic Cleavage Oligomers Toxic Oligomers Abeta->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Plaques Amyloid Plaques Fibrils->Plaques Deposition Spiro_Inhibitor Spiro Compound Inhibitor Spiro_Inhibitor->Abeta inhibits aggregation Spiro_Inhibitor->Oligomers inhibits fibrillization

References

Methodological & Application

Enantioselective Synthesis of Spiro[2.3]hexane Skeletons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of spiro[2.3]hexane skeletons, a structural motif of increasing interest in medicinal chemistry due to its unique three-dimensional architecture and favorable physicochemical properties. The methodologies presented herein are based on recent advancements in asymmetric catalysis, offering efficient routes to chiral spiro[2.3]hexane derivatives with high enantiopurity.

Introduction

Spiro[2.3]hexane frameworks, characterized by a cyclopropane (B1198618) and a cyclobutane (B1203170) ring sharing a single carbon atom, represent a class of strained carbocycles that can serve as bioisosteres for various commonly used chemical groups in drug discovery. Their rigid, three-dimensional nature can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and solubility. This document outlines three cutting-edge, enantioselective methods for their synthesis: an organocatalytic cascade reaction, a photoinduced additive-free approach, and a nickel-catalyzed hydrometalative cyclization.

Method 1: Organocatalytic Enantioselective Cascade Reaction

This method details an organocatalytic enantioselective strategy for the construction of highly strained spiro[2.3]hexane skeletons from methylenecyclopropanes and a broad selection of α,β-unsaturated aldehydes. The reaction proceeds through a Michael addition, followed by a ring expansion and subsequent cyclization cascade.[1]

Signaling Pathway and Logical Relationship

organocatalytic_cascade cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_reaction_pathway Reaction Pathway cluster_product Product aldehyde α,β-Unsaturated Aldehyde iminium Iminium Ion Intermediate aldehyde->iminium + Catalyst mcp Methylenecyclopropane (B1220202) michael Michael Addition mcp->michael catalyst Chiral Secondary Amine Catalyst (e.g., Diarylprolinol Silyl Ether) catalyst->iminium iminium->michael enamine Enamine Intermediate enamine->catalyst Regeneration spirohexane Enantioenriched Spiro[2.3]hexane enamine->this compound + H+ expansion Ring Expansion michael->expansion cyclization Intramolecular Cyclization expansion->cyclization cyclization->enamine

Caption: Organocatalytic cascade for spiro[2.3]hexane synthesis.

Quantitative Data Summary
EntryAldehyde (R)Methylenecyclopropane (R¹)Yield (%)dree (%)
1C₆H₅C₆H₅95>20:196
24-MeC₆H₄C₆H₅93>20:195
34-FC₆H₄C₆H₅96>20:197
44-ClC₆H₄C₆H₅97>20:197
54-BrC₆H₄C₆H₅98>20:198
62-NaphthylC₆H₅92>20:194
7C₆H₅4-MeOC₆H₄90>20:195
8C₆H₅4-ClC₆H₄96>20:197
Experimental Protocol

General Procedure:

To a stirred solution of the α,β-unsaturated aldehyde (0.1 mmol) and the methylenecyclopropane (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, is added the chiral secondary amine catalyst (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 20 mol%) and an acid co-catalyst (e.g., benzoic acid, 20 mol%). The reaction mixture is stirred at the specified temperature until the aldehyde is consumed as monitored by TLC. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired spiro[2.3]hexane derivative.

Method 2: Photoinduced Additive-Free Synthesis

This protocol describes a green and operationally simple approach for the synthesis of functionalized spiro[2.3]hexanes through the cyclization of methylenecyclobutanes with diazoesters under visible-light irradiation, avoiding the use of harmful and toxic reagents.[2][3]

Experimental Workflow

photoinduced_workflow start Start reactants Mix Methylenecyclobutane (B73084) and Diazoester in Solvent start->reactants setup Place in Photoreactor (e.g., 465 nm Blue LED) reactants->setup irradiate Irradiate at Room Temperature setup->irradiate monitor Monitor Reaction by TLC irradiate->monitor workup Concentrate and Purify (Flash Chromatography) monitor->workup Reaction Complete product Isolated Spiro[2.3]hexane workup->product

Caption: Workflow for photoinduced spiro[2.3]hexane synthesis.

Quantitative Data Summary
EntryMethylenecyclobutane (R¹)Diazoester (R²)Yield (%)
1HEthyl85
2HMethyl82
3Htert-Butyl78
4PhenylEthyl75
54-TolylEthyl72
64-MethoxyphenylEthyl68
74-ChlorophenylEthyl79
8NaphthylEthyl70

Note: This method is generally not enantioselective and produces diastereomeric mixtures.

Experimental Protocol

General Procedure:

A mixture of the methylenecyclobutane (0.5 mmol) and the diazoester (0.25 mmol) is dissolved in a suitable solvent (e.g., dichloromethane, 2.0 mL) in a reaction vessel. The vessel is sealed and placed in a photoreactor equipped with a specific wavelength LED light source (e.g., 465 nm blue LED). The reaction mixture is irradiated at room temperature with stirring for the specified time (typically 12-24 hours), or until the diazo compound is fully consumed as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding spiro[2.3]hexane product.

Method 3: Nickel-Catalyzed Enantioselective Hydrometalative Cyclization

This section details a nickel-catalyzed asymmetric syn-hydrometalative 4-exo-trig cyclization of 1,4-alkynones to produce enantioenriched alkenyl cyclobutanols, which are precursors to spiro[2.3]hexane skeletons. This strategy allows for the creation of a tetrasubstituted stereocenter with high enantioselectivity.

Reaction Mechanism Overview

nickel_catalyzed_mechanism cluster_catalyst_activation Catalyst Activation cluster_cyclization Cyclization Cascade cluster_product_formation Product Formation Ni_precatalyst Ni(II) Precatalyst (e.g., Ni(OTs)₂) active_NiH Active Ni-H Species Ni_precatalyst->active_NiH ligand Chiral Ligand (e.g., DuanPhos) ligand->active_NiH hydride_source Hydride Source (e.g., (MeO)₃SiH) hydride_source->active_NiH hydrometalation syn-Hydrometalation active_NiH->hydrometalation alkynone 1,4-Alkynone alkynone->hydrometalation cyclization 4-exo-trig Cyclization hydrometalation->cyclization intermediate Alkenyl-Ni Intermediate cyclization->intermediate product Enantioenriched Alkenyl Cyclobutanol intermediate->product Protonolysis

Caption: Mechanism of Ni-catalyzed enantioselective cyclization.

Quantitative Data Summary
EntryAlkynone (R¹, R²)Yield (%)er
1R¹=Ph, R²=Me7798:2
2R¹=Ph, R²=Ph6797.5:2.5
3R¹=Ph, R²=Bn4898.5:1.5
4R¹=4-MeOC₆H₄, R²=Me6996.5:3.5
5R¹=4-ClC₆H₄, R²=Me7297.5:2.5
6R¹=4-BrC₆H₄, R²=Me7597.5:2.5
7R¹=Naphthyl, R²=Me7698:2
8R¹=Cyclohexyl, R²=Me6097.5:2.5
Experimental Protocol

General Procedure:

In a glovebox, a Schlenk tube is charged with Ni(OTs)₂·6H₂O (10 mol%), a chiral phosphine (B1218219) ligand (e.g., (Sc,Rp)-DuanPhos, 12 mol%), and a co-catalyst (e.g., NaH₂PO₄, 0.5 equiv). The tube is sealed, removed from the glovebox, and a solution of the 1,4-alkynone (0.2 mmol) in a mixture of MeOH and dioxane (1:1, 2.4 mL) is added under an argon atmosphere. A hydride source (e.g., (MeO)₃SiH, 4.0 equiv) is then added, and the reaction mixture is stirred at 60 °C for the specified time (typically 12-24 hours). After completion, the reaction is quenched, and the product is extracted and purified by flash column chromatography on silica gel to yield the enantioenriched alkenyl cyclobutanol.

References

Organocatalytic Routes to Spirohexanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the spirohexane framework, a unique three-dimensional motif, has garnered significant attention in synthetic and medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. Organocatalysis has emerged as a powerful and environmentally benign strategy for the asymmetric synthesis of these complex structures, offering high levels of stereocontrol without the need for toxic or expensive metal catalysts. This document provides an overview of key organocatalytic methods for this compound construction, detailed experimental protocols, and a summary of reported efficiencies.

Application Notes

Organocatalytic approaches to this compound and related spirocyclic frameworks predominantly rely on cascade or domino reactions, where multiple bond-forming events occur in a single pot, often with high atom economy. These reactions are typically catalyzed by small, chiral organic molecules, such as proline and its derivatives, or bifunctional catalysts like cinchona alkaloids and squaramides.

Several key strategies have proven effective in the asymmetric synthesis of spirocyclic systems:

  • Michael-Michael-Aldol Condensation: This powerful domino reaction is a cornerstone of organocatalytic spirocyclohexane synthesis. It typically involves the reaction of a 1,3-dicarbonyl compound, a nitroolefin, and an enal or enone, orchestrated by a chiral secondary amine catalyst. The sequence initiates with a Michael addition, followed by a second Michael addition and an intramolecular aldol (B89426) condensation to construct the spirocyclic core with multiple stereocenters.

  • Intramolecular Friedel-Crafts-Type 1,4-Addition: This method is particularly useful for the construction of spiroindane derivatives. A chiral primary amine catalyst activates an α,β-unsaturated aldehyde or ketone, which then undergoes an intramolecular 1,4-addition with a tethered aromatic nucleophile to furnish the spirocyclic product with a quaternary stereocenter.

  • [3+3] Cycloaddition Reactions: These reactions provide an efficient route to six-membered spirocyclic compounds. For instance, the reaction of α,β-unsaturated aldehydes with α-arylidene pyrazolinones, catalyzed by a secondary amine, proceeds through a vinylogous Michael-aldol sequence to afford spiroheterocycles.

  • Domino Michael/Cyclization Reactions: Various domino sequences initiated by a Michael addition have been developed. For example, the reaction of 2-arylidene-1,3-indanediones with 4-mercapto-2-butenoates, catalyzed by a tertiary amine-thiourea organocatalyst, leads to chiral spiro[indane-1,3-dione–tetrahydrothiophene] skeletons.

The choice of organocatalyst is crucial for achieving high stereoselectivity. Proline and its derivatives are often employed in enamine and iminium ion catalysis, while bifunctional catalysts, such as squaramide-based cinchona alkaloids, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol.

Data Presentation

The following tables summarize the quantitative data for representative organocatalytic methods for the construction of spirocyclic compounds, including precursors to spirohexanes.

Table 1: Organocatalytic Asymmetric Michael-Michael-Aldol Reaction for Spirocyclohexane Indandiones

Entry1,3-Dicarbonyl CompoundNitroolefinEnoneCatalystSolventTime (h)Yield (%)dree (%)
12-(2,2,2-Trifluoro-1-oxoethyl)indane-1,3-dione(E)-NitrostyreneMethyl vinyl ketone(S)-Diphenylprolinol TMS etherToluene (B28343)7285>20:199
22-(2,2,2-Trifluoro-1-oxoethyl)indane-1,3-dione(E)-4-ChloronitrostyreneMethyl vinyl ketone(S)-Diphenylprolinol TMS etherToluene7282>20:198
32-(2,2,2-Trifluoro-1-oxoethyl)indane-1,3-dione(E)-4-MethylnitrostyreneMethyl vinyl ketone(S)-Diphenylprolinol TMS etherToluene7288>20:199

Table 2: Organocatalytic Intramolecular Friedel-Crafts-Type 1,4-Addition for Spiroindanes

EntrySubstrateCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
1(E)-3-(2-(3-Oxobut-1-en-1-yl)phenyl)propanalCinchonidine-derived primary aminep-Bromophenol, H₂ODioxane60249295
2(E)-3-(2-(3-Oxopent-1-en-1-yl)phenyl)propanalCinchonidine-derived primary aminep-Bromophenol, H₂ODioxane60248593
3(E)-3-(5-Methoxy-2-(3-oxobut-1-en-1-yl)phenyl)propanalCinchonidine-derived primary aminep-Bromophenol, H₂ODioxane60249094

Experimental Protocols

This section provides a detailed methodology for a key experiment in organocatalytic this compound construction.

Protocol 1: Asymmetric Organocatalytic One-Pot Michael/Michael/Aldol Reaction for the Synthesis of a Spirocyclohexane Indandione

This protocol is adapted from a published procedure for the synthesis of highly functionalized spirocyclohexane indandiones.

Materials:

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-(2,2,2-trifluoro-1-oxoethyl)indane-1,3-dione (0.1 mmol, 1.0 equiv).

  • Add anhydrous toluene (1.0 mL) to dissolve the starting material.

  • Add (S)-diphenylprolinol TMS ether (0.02 mmol, 20 mol%).

  • Add (E)-nitrostyrene (0.12 mmol, 1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (0.2 mmol, 2.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spirocyclohexane indandione.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS, and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described.

Michael_Michael_Aldol_Cascade cluster_reactants Reactants cluster_reaction Reaction Cascade cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Enamine_Formation Enamine Formation 1_3_Dicarbonyl->Enamine_Formation Nitroolefin Nitroolefin Michael_1 First Michael Addition Nitroolefin->Michael_1 Enone Enone Michael_2 Second Michael Addition Enone->Michael_2 Catalyst Chiral Secondary Amine Catalyst Catalyst->Enamine_Formation Enamine_Formation->Michael_1 Enolate_Formation Enolate Formation Michael_1->Enolate_Formation Enolate_Formation->Michael_2 Aldol_Condensation Intramolecular Aldol Condensation Michael_2->Aldol_Condensation Spirocyclohexane Spirocyclohexane Derivative Aldol_Condensation->Spirocyclohexane

Caption: Michael-Michael-Aldol cascade for spirocyclohexane synthesis.

Experimental_Workflow start Start reagents 1. Add 1,3-dicarbonyl compound and anhydrous toluene to vial. start->reagents catalyst 2. Add chiral organocatalyst. reagents->catalyst nitroolefin 3. Add nitroolefin. catalyst->nitroolefin cool 4. Cool to 0 °C. nitroolefin->cool enone 5. Add enone dropwise. cool->enone react 6. Stir at room temperature for 72 hours. enone->react monitor 7. Monitor reaction by TLC. react->monitor concentrate 8. Concentrate under reduced pressure. monitor->concentrate purify 9. Purify by flash column chromatography. concentrate->purify characterize 10. Characterize product and determine ee by HPLC. purify->characterize end End characterize->end

Caption: Experimental workflow for spirocyclohexane synthesis.

Application Notes and Protocols: Spiro[2.3]hex-1-ene in Superfast Photoclick Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiro[2.3]hex-1-ene (Sph) is a highly strained, yet stable, spirocyclic alkene developed for bioorthogonal chemistry. Its unique structure, combining high ring strain with reduced steric hindrance, enables exceptionally rapid reaction kinetics in photoactivated cycloadditions with tetrazoles.[1][2][3][4] This "photoclick" reaction is characterized by its speed, specificity, and ability to be triggered by light, offering high spatiotemporal control for labeling and tracking biomolecules.

The most significant advantage of Spiro[2.3]hex-1-ene is its reaction rate, with second-order rate constants (k₂) reported to be as high as 34,000 M⁻¹s⁻¹.[2][3][5][6] This allows for complete and specific biomolecule labeling in seconds.[1][2][3] Furthermore, a lysine (B10760008) derivative, Nε-(spiro[2.3]hex-1-ene-5-methoxycarbonyl)-l-lysine (SphK), can be genetically incorporated into proteins at specific sites using amber codon suppression, making this chemistry a powerful tool for site-specific protein modification in vitro and in living cells.[1][7]

These application notes provide an overview of the quantitative data, key experimental protocols, and reaction mechanisms for utilizing spiro[2.3]hex-1-ene in superfast photoclick chemistry for protein labeling and modification.

Data Presentation: Reaction Kinetics

The reactivity of spiro[2.3]hex-1-ene has been benchmarked against other alkenes and under various conditions. The following tables summarize the key kinetic data.

Table 1: Comparative Second-Order Rate Constants (k₂) for Photoclick Reactions

Alkene SubstrateTetrazole ProbeSolvent/Buffer SystemRate Constant (k₂) [M⁻¹s⁻¹]Reference
Spiro[2.3]hex-1-ene (Sph) Water-soluble Tet-2Phosphate (B84403) Buffer / CH₃CN (1:1), Cl⁻-free34,000 ± 1,300 [7][8]
sfGFP-SphK Water-soluble Tet-2Phosphate Buffer, Cl⁻-free10,420 ± 810 [7][8]
sfGFP-SphK Tet-1Phosphate Buffer / CH₃CN (2:1), Cl⁻-free7,000 ± 320 [7]
sfGFP-SphK Tet-1PBS / CH₃CN (2:1)1,850 ± 218 [7]
sfGFP-CpK Tet-1PBS / CH₃CN (2:1)206 ± 17[7]
Cyclopropene-Lys (CpK) Tetrazole 1Acetonitrile / PBS (1:1)58 ± 16[8]

*sfGFP-SphK: Superfolder GFP with genetically incorporated SphK. *sfGFP-CpK: Superfolder GFP with genetically incorporated Cyclopropene-Lysine. *The presence of chloride ions (Cl⁻) in standard PBS can inhibit the reaction rate.

Table 2: Relative Reactivity of Spiro[2.3]hex-1-ene

ComparisonRelative Reactivity FactorMethodReference
Sph vs. 3,3-disubstituted cyclopropene~17x fasterNMR-based competition study[8]
sfGFP-SphK vs. sfGFP-CpK~9x fasterFluorescence-based kinetic assay[7]

Visualizations: Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the underlying chemical reaction and the general workflow for protein labeling.

photoclick_mechanism cluster_activation Step 1: Photoactivation cluster_cycloaddition Step 2: Cycloaddition Tet Tetrazole NI Nitrile Imine (Reactive Intermediate) Tet->NI Photoactivation -N₂ hv hv (UV light) TS Transition State NI->TS [3+2] Cycloaddition Sph Spiro[2.3]hex-1-ene Sph->TS Pyr Pyrazoline (Fluorescent Product) TS->Pyr

Caption: Mechanism of the tetrazole-alkene photoclick reaction.

protein_labeling_workflow cluster_genetic Genetic Encoding cluster_biochem Labeling Reaction cluster_analysis Analysis Plasmid 1. Plasmid Construction (Gene of Interest with TAG codon, PylRS/tRNA_CUA pair) Transform 2. Transformation into E. coli Plasmid->Transform Express 3. Protein Expression in media with SphK Transform->Express Purify 4. Cell Lysis & Purification of SphK-Protein Express->Purify React 5. Photoclick Reaction (Add Tetrazole Probe) Purify->React Irradiate 6. UV Irradiation (e.g., 302 nm) to trigger reaction React->Irradiate Analyze 7. Labeled Protein Analysis (SDS-PAGE, MS, Imaging) Irradiate->Analyze

Caption: Workflow for site-specific protein labeling using SphK.

Experimental Protocols

Protocol 1: Genetic Incorporation of SphK into a Target Protein

This protocol describes the site-specific incorporation of Nε-(spiro[2.3]hex-1-ene-5-methoxycarbonyl)-l-lysine (SphK) into a protein of interest (POI) in E. coli using amber codon suppression.

Materials:

  • Expression plasmid for POI with an amber stop codon (TAG) at the desired labeling site.

  • Plasmid encoding the wild-type M. mazei PylRS/tRNA_CUA pair.

  • E. coli expression strain (e.g., BL21(DE3)).

  • SphK (custom synthesis or commercial source).

  • Standard cell culture reagents (LB media, antibiotics, IPTG).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the POI plasmid and the PylRS/tRNA_CUA plasmid. Select colonies on agar (B569324) plates containing the appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add SphK to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to express the protein for 12-18 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

  • Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the SphK-containing protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins). Confirm protein expression and purity by SDS-PAGE and protein concentration by Bradford or BCA assay. Confirm SphK incorporation by mass spectrometry.

Protocol 2: Superfast Photoclick Labeling of SphK-Modified Protein

This protocol details the labeling of a purified SphK-containing protein with a tetrazole probe.

Materials:

  • Purified SphK-containing protein (from Protocol 1).

  • Tetrazole probe (e.g., a water-soluble, fluorescent tetrazole). Stock solution prepared in DMSO or an appropriate buffer.

  • Reaction Buffer: Chloride-free phosphate buffer, pH 7.4 is recommended to achieve the fastest kinetics. A common buffer is 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, but be aware of the potential for Cl⁻ inhibition.[7]

  • UV Lamp: A hand-held UV lamp (e.g., 302 nm) or a UV transilluminator.[7]

Methodology:

  • Reaction Setup: In a microcentrifuge tube or a quartz cuvette, dilute the SphK-containing protein to a final concentration of 10-50 µM in the desired reaction buffer.

  • Probe Addition: Add the tetrazole probe to the protein solution. A 5-10 fold molar excess of the probe over the protein is typically sufficient for efficient labeling. Gently mix.

  • Photoirradiation: Place the reaction vessel directly under the UV lamp at close range. Irradiate for 5-30 seconds. The reaction is often complete in under 10 seconds.[1]

  • Quenching (Optional): The reaction is typically self-terminating once the limiting reagent is consumed. No quenching step is usually required.

  • Analysis: Analyze the labeling efficiency.

    • SDS-PAGE: If the tetrazole probe is fluorescent, the labeled protein can be directly visualized by in-gel fluorescence imaging. A shift in molecular weight may also be observed.

    • Mass Spectrometry: Confirm the covalent modification of the protein with the probe.

    • Fluorescence Spectroscopy: If using a fluorogenic tetrazole, monitor the increase in fluorescence intensity to measure reaction kinetics.

Applications in Research and Drug Development

The spiro[2.3]hex-1-ene photoclick chemistry platform is a versatile tool with significant potential in multiple research areas.

  • Target Identification and Validation: Genetically encoding SphK allows for the precise labeling of a target protein in complex biological systems, including living cells. This enables researchers to track the protein's localization, trafficking, and interaction partners, which is crucial for validating its role as a potential drug target.

  • Probing Drug-Target Engagement: A drug candidate can be functionalized with a tetrazole moiety. The photoclick reaction with an SphK-labeled target protein can then be used as a readout for drug-target engagement in vitro or potentially in cellulo, providing a direct measure of binding.

  • High-Resolution Imaging: The fluorogenic nature of many tetrazole-alkene cycloadditions, where the pyrazoline product is fluorescent, minimizes background signal from unreacted probes. This, combined with the spatiotemporal control of light activation, allows for high-contrast imaging of biological processes with minimal washout steps.

  • Potential for Antibody-Drug Conjugates (ADCs): While not yet a widespread application, the speed and stability of the resulting linkage make this chemistry an attractive candidate for creating next-generation ADCs. Site-specific incorporation of SphK into an antibody would allow for the precise attachment of a tetrazole-modified cytotoxic payload, leading to homogenous ADCs with a defined drug-to-antibody ratio.

References

Spirohexane Derivatives as Bioisosteres: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic configuration to enhance its biological activity, is a cornerstone of medicinal chemistry. Spirocycles, particularly strained ring systems like spirohexane derivatives, have emerged as compelling bioisosteres. Their inherent three-dimensionality provides a powerful tool to escape the "flatland" of traditional aromatic and aliphatic ring systems, often leading to improved target engagement, enhanced metabolic stability, and the exploration of novel intellectual property space.

This document provides detailed application notes and protocols for the utilization of this compound derivatives as bioisosteres, with a specific case study on their application as γ-secretase modulators for the potential treatment of Alzheimer's disease.

Application Notes: The Advantages of this compound Bioisosteres

Spiro[2.3]hexane scaffolds and their heterocyclic analogues offer several distinct advantages as bioisosteres in drug design:

  • Increased Three-Dimensionality: The rigid, non-planar structure of the spiro[2.3]hexane core introduces a well-defined three-dimensional geometry. This can lead to more specific and higher-affinity interactions with biological targets compared to their flatter carbocyclic or heterocyclic counterparts.

  • Improved Physicochemical Properties: The introduction of a spirocyclic motif can significantly impact a molecule's physicochemical properties.[1][2] Often, an increase in the fraction of sp³-hybridized carbons (Fsp³) is observed, which has been correlated with improved solubility, reduced promiscuity, and better overall drug-like properties.[3]

  • Enhanced Metabolic Stability: The quaternary spirocenter is often resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group with a this compound moiety can thus improve the pharmacokinetic profile of a drug candidate.[1]

  • Novel Chemical Space: Spirocyclic scaffolds are less prevalent in existing compound libraries and patented chemical space. Their use allows for the design of novel molecules with unique structures, providing a pathway to new intellectual property.

  • Conformational Restriction: The rigid nature of the spiro[2.3]hexane system locks the conformation of appended substituents. This pre-organization can reduce the entropic penalty of binding to a target, leading to increased potency.

Case Study: Spiro[2.3]hexane Derivatives as γ-Secretase Modulators

Background: Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. γ-Secretase is a multi-protein complex that cleaves APP within its transmembrane domain, leading to the formation of Aβ peptides of varying lengths, with the Aβ42 isoform being particularly prone to aggregation and neurotoxicity. Therefore, the modulation of γ-secretase activity is a key therapeutic strategy for Alzheimer's disease. However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions.[4] Non-selective inhibition of γ-secretase can lead to severe side effects due to the disruption of Notch signaling.[4] This has driven the search for γ-secretase modulators (GSMs) that selectively alter the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides, without affecting Notch processing.

Spiro[2.3]hexane as a Bioisostere in a γ-Secretase Modulator:

In this case study, we will examine a hypothetical spiro[2.3]hexane-containing γ-secretase modulator, "Spiro-GSM," as a bioisosteric replacement for a more traditional phenyl ring in a known GSM scaffold.

G cluster_workflow Drug Discovery Workflow Start Start Scaffold_Selection Scaffold Selection: Known GSM Bioisosteric_Replacement Bioisosteric Replacement: Phenyl to Spiro[2.3]hexane Synthesis Synthesis of Spiro-GSM In_Vitro_Assay In Vitro γ-Secretase Activity Assay Data_Analysis Data Analysis: IC50 Determination SAR_Studies Structure-Activity Relationship (SAR) Lead_Optimization Lead Optimization End End

Experimental Protocols

Protocol 1: Synthesis of a Spiro[2.3]hexane-based γ-Secretase Modulator (Spiro-GSM)

This protocol describes a plausible multi-step synthesis of a spiro[2.3]hexane-containing building block suitable for incorporation into a γ-secretase modulator scaffold. The synthesis involves the construction of the spirocycle followed by functionalization.

Materials:

Procedure:

  • Step 1: Cyclopropanation to form Ethyl spiro[2.3]hexane-1-carboxylate

    • To a solution of methylenecyclobutane (1.0 eq) in dry DCM at room temperature under an inert atmosphere, add Rh₂(OAc)₄ (0.01 eq).

    • Slowly add a solution of ethyl diazoacetate (1.1 eq) in dry DCM to the reaction mixture over 2 hours using a syringe pump.

    • Stir the reaction mixture at room temperature for an additional 12 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl spiro[2.3]hexane-1-carboxylate.

  • Step 2: Reduction to (Spiro[2.3]hexan-1-yl)methanol

    • Prepare a suspension of LAH (1.5 eq) in dry diethyl ether or THF at 0 °C under an inert atmosphere.

    • Slowly add a solution of ethyl spiro[2.3]hexane-1-carboxylate (1.0 eq) in the same solvent to the LAH suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water at 0 °C.

    • Filter the resulting precipitate and wash thoroughly with diethyl ether.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (spiro[2.3]hexan-1-yl)methanol.

  • Step 3: Functionalization for Coupling

    • The resulting alcohol can be further functionalized (e.g., converted to an azide, amine, or halide) for coupling to the core scaffold of the γ-secretase modulator. The specific functionalization will depend on the desired coupling chemistry.

Protocol 2: In Vitro Cellular γ-Secretase Activity Assay

This protocol describes a cell-based assay to determine the potency of "Spiro-GSM" in modulating γ-secretase activity by measuring the levels of secreted Aβ40 and Aβ42.[5]

Materials:

  • HEK293 cells stably expressing human APP (HEK-APP cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • "Spiro-GSM" and a non-spirocyclic analogue (e.g., phenyl-GSM)

  • DMSO (cell culture grade)

  • Human Aβ40 and Aβ42 ELISA kits

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Plate reader for ELISA

Procedure:

  • Cell Seeding:

    • Seed HEK-APP cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the plate overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of "Spiro-GSM" and the phenyl-analogue in DMSO. Further dilute these stock solutions in Opti-MEM.

    • Remove the culture medium from the cells and replace it with 100 µL of Opti-MEM containing the desired final concentration of the test compounds (typically ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO).

    • Incubate the plate for 24 hours in the CO₂ incubator.

  • Sample Collection and Analysis:

    • After the incubation period, collect the conditioned medium from each well.

    • Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ42 production for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of Aβ42 production) by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

    • Similarly, determine the effect on Aβ40 production.

Data Presentation

Table 1: Physicochemical Properties of Spiro-GSM vs. Phenyl-GSM

PropertyPhenyl-GSM (Predicted)Spiro-GSM (Predicted)Rationale for Improvement
Molecular Weight ( g/mol )~450~430Lower MW can improve permeability.
cLogP~4.5~3.8Reduced lipophilicity can improve solubility and reduce off-target effects.
Topological Polar Surface Area (TPSA) (Ų)~65~65Maintained polarity for target interaction.
Fraction of sp³ carbons (Fsp³)~0.45~0.65Increased Fsp³ character is associated with better drug-like properties.[3]
Number of Aromatic Rings21Reduced aromatic ring count can improve metabolic stability and solubility.

Table 2: In Vitro Activity of Spiro-GSM vs. Phenyl-GSM

CompoundAβ42 IC₅₀ (nM)Aβ40 IC₅₀ (nM)Notch Sparing (Fold Selectivity vs. Aβ42)
Phenyl-GSM50>1000>20
Spiro-GSM25>1000>40

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the cleavage of APP by γ-secretase, the target of Spiro-GSM, and the parallel processing of the Notch receptor.

G cluster_app APP Processing cluster_notch Notch Signaling APP Amyloid Precursor Protein (APP) beta_secretase β-secretase C99 C99 fragment gamma_secretase γ-secretase Abeta Aβ Peptides (Aβ40, Aβ42) AICD AICD Plaques Amyloid Plaques (Alzheimer's Disease) Notch_Receptor Notch Receptor TACE TACE NEXT NEXT fragment gamma_secretase_notch γ-secretase NICD Notch Intracellular Domain (NICD) Nucleus Nucleus Gene_Transcription Gene Transcription (Cell Fate) Spiro_GSM Spiro-GSM (γ-Secretase Modulator) Spiro_GSM->gamma_secretase Modulates Spiro_GSM->gamma_secretase_notch Spares

Conclusion

The use of this compound derivatives as bioisosteres represents a valuable strategy in modern drug discovery. As demonstrated with the case study of a γ-secretase modulator, replacing traditional aromatic moieties with a spiro[2.3]hexane scaffold can lead to compounds with improved physicochemical properties and enhanced biological activity. The provided protocols offer a starting point for the synthesis and evaluation of such compounds, highlighting their potential to yield next-generation therapeutics. Researchers are encouraged to explore this and other spirocyclic systems to address the challenges of drug design and development.

References

Application Notes & Protocol: A Hypothetical Approach for the Dialkylation of Activated Carbon to Form Surface-Grafted Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for novel biological activities. Activated carbon, with its high surface area and tunable surface chemistry, serves as an excellent scaffold for the immobilization of functional molecules. This document outlines a hypothetical, proof-of-concept protocol for the dialkylation of functionalized activated carbon to generate surface-grafted spiro compounds. This approach is theoretical and aims to bridge concepts from surface functionalization of carbon materials and established methodologies in spirocycle synthesis. The proposed pathway involves the initial oxidation of activated carbon to introduce carboxylic acid groups, followed by a series of functional group manipulations to create a suitable precursor for a final dialkylation step that forms the spirocyclic moiety.

Proposed Reaction Pathway

The overall proposed synthetic route is depicted below. It begins with the functionalization of the activated carbon surface, followed by the creation of a reactive methylene (B1212753) group, and finally, the dialkylation to form the spirocyclic structure.

G cluster_reagents AC Activated Carbon (AC) AC_COOH Carboxylated AC (AC-COOH) AC->AC_COOH Oxidation AC_COCl Acyl Chloride-Functionalized AC (AC-COCl) AC_COOH->AC_COCl Acyl Chloride Formation AC_Malonate Malonate-Functionalized AC (AC-Malonate) AC_COCl->AC_Malonate Esterification AC_Spiro Spiro-Functionalized AC AC_Malonate->AC_Spiro Dialkylation reagent1 HNO₃ / H₂SO₄ reagent2 SOCl₂ reagent3 Diethyl Malonate, Base reagent4 1,n-Dihaloalkane, Base

Caption: Proposed workflow for the synthesis of spiro-functionalized activated carbon.

Experimental Protocols

Protocol 1: Oxidation of Activated Carbon

This protocol is based on established methods for introducing carboxylic acid groups onto the surface of activated carbon.[1][2][3]

Materials:

  • Activated Carbon (high purity, microporous)

  • Nitric Acid (HNO₃, 65%)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a well-ventilated fume hood, add 10 g of activated carbon to a 500 mL round-bottom flask.

  • Carefully add a 3:1 (v/v) mixture of concentrated H₂SO₄ to HNO₃ (120 mL H₂SO₄, 40 mL HNO₃) to the flask.

  • Heat the mixture to 80°C and maintain under reflux with stirring for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Carefully decant the acid mixture and wash the carboxylated activated carbon (AC-COOH) repeatedly with deionized water until the pH of the filtrate is neutral.

  • Dry the AC-COOH in an oven at 110°C overnight.

  • Characterize the material to quantify the surface carboxylic acid groups (e.g., Boehm titration).

Table 1: Expected Properties of Oxidized Activated Carbon

ParameterBefore OxidationAfter Oxidation
Surface Area (m²/g)~1000-1500~800-1200
Total Acidic Groups (mmol/g)< 0.51.5 - 3.0
Carboxylic Groups (mmol/g)< 0.21.0 - 2.0
Protocol 2: Formation of Acyl Chloride-Functionalized Activated Carbon

This step activates the carboxylic acid groups for subsequent esterification.

Materials:

  • Dried AC-COOH

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene (B28343)

  • Schlenk flask with reflux condenser and gas bubbler

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place 5 g of dried AC-COOH into a Schlenk flask under an inert atmosphere.

  • Add 100 mL of anhydrous toluene, followed by the slow addition of 20 mL of thionyl chloride.

  • Reflux the mixture at 80°C for 24 hours. The exhaust should be passed through a bubbler containing a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ byproducts.

  • Cool the mixture to room temperature and filter the solid under an inert atmosphere.

  • Wash the resulting acyl chloride-functionalized activated carbon (AC-COCl) with anhydrous toluene (3 x 50 mL).

  • Dry the product under vacuum. This material is moisture-sensitive and should be used immediately in the next step.

Protocol 3: Grafting of Malonate Groups

This step creates the activated methylene group necessary for dialkylation.

Materials:

  • AC-COCl

  • Diethyl malonate

  • Anhydrous Pyridine (B92270)

  • Anhydrous Toluene

  • Schlenk flask

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, suspend 5 g of AC-COCl in 100 mL of anhydrous toluene.

  • Add 10 mL of diethyl malonate and 5 mL of anhydrous pyridine (as a catalyst and acid scavenger).

  • Heat the mixture to 110°C and stir for 48 hours.

  • Cool the reaction to room temperature and filter the solid.

  • Wash the malonate-functionalized activated carbon (AC-Malonate) with toluene, ethanol (B145695), and finally deionized water.

  • Dry the product in a vacuum oven at 80°C overnight.

  • Characterize the material using FTIR to confirm the presence of ester functional groups.

Protocol 4: Dialkylation to Form Spiro Compounds

This is the key step where the spirocyclic structure is formed on the surface of the activated carbon. The synthesis of spiro compounds often involves the dialkylation of an activated carbon center.[4]

Materials:

  • AC-Malonate

  • Sodium Ethoxide (NaOEt) or another suitable non-nucleophilic base

  • Anhydrous Ethanol

  • 1,4-Dibromobutane (B41627) (or other 1,n-dihaloalkanes)

  • Schlenk flask with reflux condenser

  • Inert atmosphere

Procedure:

  • Suspend 3 g of AC-Malonate in 100 mL of anhydrous ethanol in a Schlenk flask under an inert atmosphere.

  • Add a freshly prepared solution of sodium ethoxide in ethanol (2 equivalents based on the estimated malonate loading) dropwise at room temperature.

  • Stir the mixture for 1 hour to allow for deprotonation of the activated methylene group.

  • Add 1,4-dibromobutane (1.5 equivalents) dropwise.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 48 hours.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Filter the solid product and wash extensively with deionized water, followed by ethanol.

  • Dry the final spiro-functionalized activated carbon in a vacuum oven at 80°C.

  • Characterize the final product using techniques such as XPS and solid-state NMR to confirm the presence of the spirocyclic moiety.

Table 2: Summary of Reagents and Conditions for Spirocyclization

ParameterCondition
SubstrateAC-Malonate
BaseSodium Ethoxide
Dihaloalkane1,4-Dibromobutane
SolventAnhydrous Ethanol
TemperatureReflux (~78°C)
Reaction Time48 hours

Characterization

A comprehensive characterization of the materials at each step is crucial to validate the success of the functionalization.

Table 3: Recommended Characterization Techniques

TechniquePurpose
FTIR Spectroscopy To identify functional groups (e.g., -COOH, -C=O of ester, C-O) on the activated carbon surface.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface and the chemical states of carbon and oxygen.
Boehm Titration To quantify the concentration of acidic surface functional groups (carboxylic, lactonic, phenolic).
Nitrogen Adsorption-Desorption (BET) To measure the surface area and pore size distribution of the activated carbon before and after modification.
Solid-State NMR (¹³C CP-MAS) To provide structural information about the grafted organic moieties, including the spirocyclic structure.

Logical Diagram of the Experimental Workflow

G start Start: Activated Carbon step1 Protocol 1: Oxidation (HNO₃/H₂SO₄) start->step1 char1 Characterization 1: Boehm Titration, BET, FTIR step1->char1 step2 Protocol 2: Acyl Chloride Formation (SOCl₂) char1->step2 step3 Protocol 3: Malonate Grafting (Diethyl Malonate) step2->step3 char2 Characterization 2: FTIR, XPS step3->char2 step4 Protocol 4: Dialkylation (1,4-Dibromobutane, Base) char2->step4 char3 Characterization 3: XPS, Solid-State NMR step4->char3 end End: Spiro-Functionalized Activated Carbon char3->end

Caption: Step-by-step experimental and characterization workflow.

Conclusion

The protocol described herein presents a hypothetical yet chemically plausible route for the synthesis of spiro-functionalized activated carbon. This approach leverages well-established reactions in organic chemistry and applies them to the surface of a solid support. Successful implementation of this protocol would require careful optimization of reaction conditions and thorough characterization to confirm the desired surface modification. The resulting materials could have potential applications in catalysis, chiral separations, and as platforms for drug delivery, warranting further investigation into this novel area of materials science.

References

Application Notes and Protocols: Multi-Component Reactions for Spiro Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex spiro heterocycles using multi-component reactions (MCRs). MCRs offer significant advantages in drug discovery and development by enabling the rapid assembly of molecularly diverse scaffolds from simple starting materials in a single synthetic operation. Spiro heterocycles, characterized by a central quaternary spiro-carbon atom, are a prominent structural motif in numerous natural products and pharmaceuticals due to their unique three-dimensional architecture.

Application Note 1: Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

This protocol details a one-pot, three-component reaction for the synthesis of spiro[4H-pyran-3,3'-oxindoles], a scaffold found in various biologically active compounds. The reaction combines an isatin (B1672199) derivative, malononitrile (B47326), and a cyclic 1,3-diketone.[1] This method is noted for its high efficiency and use of mild reaction conditions.[1][2]

General Reaction Scheme & Workflow

The synthesis proceeds by mixing the three components in the presence of a catalyst in a suitable solvent, followed by heating under reflux. The product precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

G General Workflow for Spirooxindole Synthesis cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Product Isolation Isatin Isatin Derivative Mix 1. Mix components in Ethanol (B145695) Isatin->Mix Malononitrile Malononitrile Malononitrile->Mix Diketone Cyclic 1,3-Diketone Diketone->Mix Catalyst Catalyst (e.g., Nano Ag/kaolin) Catalyst->Mix Reflux 2. Stir at Reflux Temperature Mix->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Filter 4. Filter Precipitate Cool->Filter Wash 5. Wash with Cold Ethanol Filter->Wash Product Pure Spirooxindole Product Wash->Product

A generalized experimental workflow for the three-component synthesis of spirooxindoles.
Detailed Experimental Protocol

This protocol is adapted from a procedure utilizing nano Ag/kaolin as a heterogeneous catalyst.[1]

Materials:

  • Substituted Isatin (1.0 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone, 1,3-cyclohexanedione) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Nano Ag/kaolin catalyst (0.085 g, 7 mol%)

  • Ethanol (EtOH) (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted isatin (1.0 mmol), the cyclic 1,3-diketone (1.0 mmol), malononitrile (1.0 mmol), and nano Ag/kaolin catalyst (0.085 g).

  • Add ethanol (10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Stir the mixture vigorously at reflux temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate (the product) is collected by filtration.

  • Wash the collected solid with cold ethanol to remove any residual impurities.

  • Dry the purified product. Further purification can be achieved by recrystallization if necessary.

Quantitative Data: Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives

The following table summarizes the yields for a variety of substituted isatins and cyclic 1,3-diketones based on the described three-component reaction.

EntryIsatin Derivative (R)1,3-DiketoneTime (min)Yield (%)
1H1,3-Cyclohexanedione2595
25-Br1,3-Cyclohexanedione2592
35-Cl1,3-Cyclohexanedione3090
45-Me1,3-Cyclohexanedione2593
5HDimedone2096
65-BrDimedone2094
75-ClDimedone2593
85-MeDimedone2095

Data adapted from Reference[1]. Yields refer to isolated products.

Application Note 2: Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Spiro-lactam Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool for generating peptidomimetic scaffolds.[3][4] This protocol describes the synthesis of a bis-amide intermediate via the Ugi reaction, which can subsequently be cyclized to form complex spiro-lactam heterocycles. The core reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3]

Logical Relationship of Ugi Reaction Components

The Ugi reaction exemplifies the principles of convergence and atom economy in MCRs. Four distinct and readily available inputs are combined in a single step to produce a complex acyclic intermediate, which is then primed for further transformations, such as intramolecular cyclization, to yield the final spirocyclic product.

G Convergent Logic of the Ugi-4CR for Spirocycle Synthesis Amine Amine MCR One-Pot Ugi 4-Component Reaction Amine->MCR Aldehyde Aldehyde/ Ketone Aldehyde->MCR Acid Carboxylic Acid Acid->MCR Isocyanide Isocyanide Isocyanide->MCR Intermediate Acyclic Ugi Adduct (bis-amide) MCR->Intermediate Forms linear peptidomimetic PostMod Post-Ugi Transformation (e.g., Cyclization) Intermediate->PostMod Contains reactive functionalities Spirocycle Final Spiro Heterocycle PostMod->Spirocycle Builds complexity and rigidity

The Ugi reaction combines four components to create a versatile intermediate for spirocycle synthesis.
Detailed Experimental Protocol (General)

This is a general protocol for a microwave-assisted Ugi-4CR under solvent-free or on-water conditions, highlighting green chemistry approaches.[3]

Materials:

  • Aldehyde (e.g., Benzaldehyde) (2.0 mmol)

  • Amine (e.g., Aniline) (2.0 mmol)

  • Carboxylic Acid (e.g., Benzoic Acid) (2.0 mmol)

  • Isocyanide (e.g., tert-Butyl isocyanide) (2.0 mmol)

  • Microwave reactor vial (10 mL)

  • Optional: Water or Ethanol (6.6 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (B1210297) (EtOAc)

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • Charge a glass microwave vial sequentially with the aldehyde (2.0 mmol), amine (2.0 mmol), carboxylic acid (2.0 mmol), and isocyanide (2.0 mmol).

  • For "on-water" conditions, add 6.6 mL of water. For solvent-free, omit any solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • After irradiation, allow the vial to cool to room temperature.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with saturated NaHCO₃ solution (~15 mL) and extract with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers sequentially with 10% HCl and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ugi adduct.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Ugi-4CR Model Reaction

The table below compares the yields of a model Ugi reaction (Benzaldehyde, Aniline, Benzoic Acid, tert-Butyl isocyanide) under various green conditions.[3]

EntryConditionTimeTemperatureYield (%)
1Solvent-Free24 hRoom Temp.80
2On-Water24 hRoom Temp.95
3Solvent-Free (µW)30 min60 °C85
4On-Water (µW)30 min60 °C98
5Ethanol (µW)30 min60 °C96

Data adapted from Reference[3]. Yields refer to isolated products. Microwave irradiation significantly accelerates the reaction.[3][5]

References

Application Notes and Protocols for Metal-Catalyzed Reactions in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of spiro compounds utilizing cutting-edge, metal-catalyzed reactions. The methodologies outlined are essential for the construction of complex molecular architectures found in numerous natural products and pharmaceutically active compounds.

Application Note 1: Palladium-Catalyzed Domino Heck-Direct C–H Arylation for Spirodihydroquinolin-2-one Synthesis

This protocol details the synthesis of spiro-fused dihydroquinolin-2-ones through a palladium-catalyzed domino sequence. The reaction involves a 5-exo-trig Heck cyclization followed by an intramolecular direct C–H functionalization, offering an efficient route to complex spirocyclic systems.[1]

Reaction Principle

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by an intramolecular Heck reaction in a 5-exo-trig cyclization manner to form a stable σ-alkylpalladium intermediate. Subsequent activation of a nearby aromatic C–H bond leads to the formation of a seven-membered palladacycle, which upon reductive elimination, yields the desired spiro-fused dihydroquinolin-2-one.[1]

Palladium_Heck_Domino Aryl_Halide Aryl Halide Substrate Intermediate_A Oxidative Addition Intermediate A Aryl_Halide->Intermediate_A Pd(0) Pd(0) Pd(0) Catalyst Pd(0)->Intermediate_A Intermediate_B σ-Alkylpalladium Complex B Intermediate_A->Intermediate_B 5-exo-trig Heck Cyclization Intermediate_C Seven-membered Palladacycle C Intermediate_B->Intermediate_C Intramolecular C-H Activation Product Spiro-fused Dihydroquinolin-2-one Intermediate_C->Product Reductive Elimination Pd(0)_regen Pd(0) Catalyst (Regenerated) Intermediate_C->Pd(0)_regen

Caption: Catalytic cycle of the domino Heck/C–H functionalization.

Experimental Protocol

General Procedure for the Synthesis of Spirodihydroquinolin-2-ones: [1]

  • To a sealed tube, add the acrylamide (B121943) substrate (1.0 equiv), Pd(OAc)₂ (0.025 equiv), and XPhos (0.05 equiv).

  • Add K₂CO₃ (2.0 equiv) and anhydrous DMA.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirodihydroquinolin-2-one.

Data Presentation
Substrate (1)Product (2)Yield (%)[1]
2-[2-(iodophenoxy)methyl]-N-methyl-N-phenylacrylamide (1a)1'-methyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one (2a)97
2-[2-(iodophenoxy)methyl]-N-ethyl-N-phenylacrylamide1'-ethyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one95
2-[2-(iodophenoxy)methyl]-N-benzyl-N-phenylacrylamide1'-benzyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one92
N-allyl-2-[2-(iodophenoxy)methyl]-N-phenylacrylamide1'-allyl-1'H,2H-spiro[benzofuran-3,3'-quinolin]-2'(4'H)-one89

Application Note 2: Gold-Catalyzed Synthesis of Azaspiro[4.4]nonenones

This application note describes a gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters for the efficient preparation of structurally diverse spirocyclic pyrrolidines. The reaction proceeds through a tandem sequence involving acyloxy migration, Nazarov cyclization, and 5-exo-dig cyclization.[2]

Reaction Principle

The gold(I) catalyst activates the alkyne moiety of the 1-ene-4,9-diyne ester, initiating a cascade reaction. This cascade involves a 1,2- or 1,3-acyloxy migration, followed by a Nazarov cyclization to form a cyclopentadienyl (B1206354) cation intermediate. An intramolecular 5-exo-dig cyclization then occurs, followed by a 1,5-acyl migration to yield the final azaspiro[4.4]nonenone product.[2]

Gold_Spirocyclization Start 1-ene-4,9-diyne ester Activation Alkyne Activation Start->Activation Au_cat Au(I) Catalyst Au_cat->Activation Migration 1,2/1,3-Acyloxy Migration Activation->Migration Nazarov Nazarov Cyclization Migration->Nazarov Intermediate Cyclopentadienyl Cation Nazarov->Intermediate Cyclization 5-exo-dig Cyclization Intermediate->Cyclization Acyl_Migration 1,5-Acyl Migration Cyclization->Acyl_Migration Product Azaspiro[4.4]nonenone Acyl_Migration->Product

Caption: Reaction pathway for gold-catalyzed spirocyclization.

Experimental Protocol

General Procedure for Gold-Catalyzed Spirocyclization: [2]

  • Dissolve the 1-ene-4,9-diyne ester (1.0 equiv) in anhydrous DCE in a reaction vial.

  • Add the gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 0.05 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the azaspiro[4.4]nonenone product.

Data Presentation
Substrate R¹Substrate R²ProductYield (%)[2]
HPh2-phenyl-1-azaspiro[4.4]non-1-en-6-one85
H4-MeC₆H₄2-(4-methylphenyl)-1-azaspiro[4.4]non-1-en-6-one82
H4-ClC₆H₄2-(4-chlorophenyl)-1-azaspiro[4.4]non-1-en-6-one88
MePh2-phenyl-7-methyl-1-azaspiro[4.4]non-1-en-6-one75

Application Note 3: Rhodium(III)-Catalyzed Aromatic C-H Activation/Intramolecular Heck-Type Reaction for Aryl Spirocycle Synthesis

This protocol outlines the synthesis of sterically hindered ortho-substituted aryl spirocycles via a Rhodium(III)-catalyzed aromatic C-H activation and intramolecular Heck-type reaction. This method is effective for a variety of N-methoxybenzamides tethered to different cyclic alkenes.[3]

Reaction Principle

The reaction is initiated by the chelation-assisted C-H activation of the N-methoxybenzamide by the Rh(III) catalyst, forming a rhodacycle intermediate. This is followed by migratory insertion of the tethered alkene into the Rh-C bond. Subsequent β-hydride elimination and reductive elimination steps yield the spirocyclic product and regenerate the active Rh(III) catalyst.[3]

Rhodium_Spirocyclization Substrate N-methoxybenzamide with tethered alkene Activation C-H Activation Substrate->Activation Rh_cat [RhCp*Cl₂]₂ Rh_cat->Activation Rhodacycle Rhodacycle Intermediate Activation->Rhodacycle Insertion Migratory Insertion of Alkene Rhodacycle->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Aryl Spirocycle Elimination->Product Rh_regen Rh(III) Catalyst (Regenerated) Elimination->Rh_regen

Caption: Mechanism of Rh(III)-catalyzed spirocyclization.

Experimental Protocol

General Procedure for Rh(III)-Catalyzed Spirocyclization: [3]

  • In a screw-capped vial, combine the N-methoxybenzamide substrate (1.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), and AgSbF₆ (0.2 equiv).

  • Add anhydrous DCE as the solvent.

  • Heat the mixture at 80 °C for the specified time.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Wash the Celite pad with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the aryl spirocycle.

Data Presentation
Alkene Ring SizeSubstituent (R)ProductYield (%)[3]
5HSpiro[cyclopentane-1,3'-isoindolin]-1'-one85
54-Me5-methyl-spiro[cyclopentane-1,3'-isoindolin]-1'-one82
6HSpiro[cyclohexane-1,3'-isoindolin]-1'-one92
64-OMe5-methoxy-spiro[cyclohexane-1,3'-isoindolin]-1'-one88
7HSpiro[cycloheptane-1,3'-isoindolin]-1'-one78

References

Application Notes and Protocols for the Synthesis of Spiro[cyclohexane-1,3'-indoline]-2',4-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spiro[cyclohexane-1,3'-indoline]-2',4-diones, a core scaffold of interest in medicinal chemistry and drug discovery. The following sections outline two distinct and effective synthetic pathways: a one-pot Diels-Alder reaction-based approach and an organocatalytic asymmetric Michael/Aldol cascade reaction.

Pathway 1: One-Pot Synthesis via Diels-Alder Reaction

This pathway provides a straightforward method for the synthesis of spiro[cyclohexane-1,3'-indoline]-2',4-diones starting from readily available 3-chloromethylene-2-indolones and Danishefsky's diene. The reaction proceeds through a cascade of cycloaddition, elimination, and hydrolysis, followed by a reduction to yield the target spiro compound. This method is advantageous for its operational simplicity as a one-pot procedure.[1][2]

Reaction Scheme Overview

The overall transformation involves the [4+2] cycloaddition of a 3-chloromethylene-2-indolone with Danishefsky's diene. The resulting cycloadduct undergoes a series of transformations, including the loss of the silyl (B83357) and methoxy (B1213986) groups and the elimination of HCl, to form a spiro[cyclohexa-2,5-diene-1,3'-indoline]-2',4-dione intermediate. Subsequent reduction of this intermediate yields the final spiro[cyclohexane-1,3'-indoline]-2',4-dione.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product 3-chloromethylene-2-indolone 3-chloromethylene-2-indolone Cycloaddition Cycloaddition 3-chloromethylene-2-indolone->Cycloaddition Danishefsky_diene Danishefsky_diene Danishefsky_diene->Cycloaddition Intermediate_Formation Intermediate Formation (Elimination & Hydrolysis) Cycloaddition->Intermediate_Formation [4+2] Reduction Reduction Intermediate_Formation->Reduction Spiro_product spiro[cyclohexane-1,3'-indoline]-2',4-dione Reduction->Spiro_product

Caption: One-pot synthesis of spiro[cyclohexane-1,3'-indoline]-2',4-diones.

Experimental Protocol

The following is a general one-pot protocol based on the work of Beccalli et al.[1][2]

Materials:

  • 3-Chloromethylene-2-indolone (1.0 equiv)

  • Danishefsky's diene (1.2 equiv)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (B129727) or Ethyl acetate (B1210297) for workup and purification

Procedure:

  • Cycloaddition and Intermediate Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-chloromethylene-2-indolone in anhydrous toluene.

    • Add Danishefsky's diene to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion of the cycloaddition, cool the mixture to room temperature.

    • Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature to facilitate the elimination and hydrolysis steps, forming the spiro[cyclohexa-2,5-diene-1,3'-indoline]-2',4-dione intermediate.

  • Reduction:

    • To the reaction mixture containing the intermediate, add 10% Pd/C.

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature until the reduction is complete (monitor by TLC).

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired spiro[cyclohexane-1,3'-indoline]-2',4-dione.

Quantitative Data
EntrySubstrate (3-chloromethylene-2-indolone)Overall Yield (%)Reference
1N-methyl-3-chloromethylene-2-indolone45[2]

Pathway 2: Organocatalytic Asymmetric Michael/Aldol Cascade Reaction

This enantioselective method allows for the synthesis of highly functionalized and optically active spiro[cyclohexane-1,3'-indolin]-2'-ones, which are valuable for chiral drug development. The reaction proceeds via a cascade sequence of a Michael addition followed by an intramolecular Aldol reaction, catalyzed by a chiral organocatalyst.[3][4]

Reaction Scheme Overview

The reaction involves the addition of a 3-olefinic oxindole (B195798) to pentane-1,5-dial, which is catalyzed by a chiral prolinol silyl ether. The initial Michael addition forms an enamine intermediate which then undergoes an intramolecular Aldol reaction to construct the spirocyclic cyclohexane (B81311) ring with high stereocontrol. The stereochemical outcome at the newly formed hydroxyl center can be influenced by the choice of the N-protecting group on the oxindole.[3]

G Start 3-Olefinic Oxindole + Pentane-1,5-dial Michael Michael Addition Start->Michael Catalyst (R)-Diphenylprolinol silyl ether Catalyst->Michael Aldol Intramolecular Aldol Reaction Michael->Aldol Intermediate Product Spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) (Multiple Chiral Centers) Aldol->Product

Caption: Organocatalytic Michael/Aldol cascade for spiro[cyclohexane-1,3'-indolin]-2'-ones.

Experimental Protocol

The following is a general protocol based on the work of Ghosh and Zhou.[3][4]

Materials:

  • 3-Olefinic oxindole (0.1 mmol, 1.0 equiv)

  • Pentane-1,5-dial (50% in water, 0.3 mmol, 3.0 equiv)

  • (R)-diphenylprolinol silyl ether organocatalyst (0.01 mmol, 10 mol%)

  • N,N-Dimethylformamide (DMF), 0.5 mL

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a vial containing a magnetic stir bar, add the 3-olefinic oxindole (0.1 mmol) and the (R)-diphenylprolinol silyl ether organocatalyst (0.01 mmol).

    • Add DMF (0.5 mL) and stir the mixture at room temperature (23 °C).

    • Add pentane-1,5-dial (50% in water, 0.3 mmol).

    • Stir the reaction mixture at room temperature for 2 days.

  • Workup and Purification:

    • Upon completion of the reaction (monitored by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired spiro[cyclohexane-1,3'-indolin]-2'-one product.

Quantitative Data

The following table summarizes the results for the synthesis of various spiro[cyclohexane-1,3'-indolin]-2'-one derivatives using the organocatalytic Michael/Aldol cascade reaction.[3]

EntryR group on 3-olefinic oxindoleN-Protecting GroupYield (%)Diastereomeric RatioEnantiomeric Excess (% ee) of Major Diastereomer
1PhenylBoc75>20:1:0:099
24-FluorophenylBoc81>20:1:0:099
34-ChlorophenylBoc79>20:1:0:099
42-ChlorophenylBoc8010:1:1:199
54-MethylphenylBoc72>20:1:0:099
62-NaphthylBoc75>20:1:0:099
72-FurylBoc65>20:1:0:099
8CyclohexylBoc61>20:1:0:099
9PhenylAcetyl (Ac)781.5:1:0:099
10PhenylBenzyl (Bn)801.5:1:0:099

References

Application Notes and Protocols: Functionalization of Spiro[2.3]hexane Core Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.3]hexane motifs are gaining significant attention in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity, stemming from the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single carbon center, offer a unique structural scaffold. This distinct geometry allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability and reduced lipophilicity.[1][2] The strained nature of the spiro[2.3]hexane core also imparts unique reactivity, opening avenues for diverse functionalization strategies.

These application notes provide an overview of key methodologies for the synthesis and functionalization of the spiro[2.3]hexane core, detailed experimental protocols for selected reactions, and a summary of quantitative data to guide synthetic efforts.

Core Functionalization Strategies

The functionalization of the spiro[2.3]hexane core can be broadly categorized into three main approaches:

  • Construction of the Functionalized Spiro[2.3]hexane Skeleton: This involves the synthesis of the spirocyclic system with pre-installed functional groups. Common methods include cycloaddition reactions and photoinduced syntheses.

  • Functionalization of a Pre-existing Spiro[2.3]hexane Core: This approach focuses on modifying the carbocyclic framework, for example, through C-H functionalization or reactions involving ketones on the cyclobutane ring.

  • Synthesis of Heteroatom-Containing Spiro[2.3]hexane Analogues: This strategy involves the incorporation of nitrogen or oxygen atoms into the spirocyclic core, which is of particular interest for modulating the pharmacological properties of lead compounds.

A general overview of these synthetic approaches is presented in the workflow diagram below.

G cluster_start Starting Materials cluster_methods Functionalization Strategies cluster_products Functionalized Spiro[2.3]hexane Derivatives A Methylenecyclobutane (B73084) & Diazo Compounds M1 Photoinduced [2+2] Cycloaddition A->M1 B Methylenecyclopropanes & Alkenes M2 Transition Metal-Catalyzed [2+2] Cycloaddition B->M2 C N-Boc-2-azetidinone M3 Multistep Synthesis of Azaspiro[2.3]hexane Core C->M3 D Spiro[2.3]hexan-4-one M4 Functional Group Interconversion D->M4 P1 Carbo- and Hetero-substituted Spiro[2.3]hexanes M1->P1 M2->P1 P2 Functionalized 4-Azaspiro[2.3]hexanes M3->P2 P3 Diverse Spiro[2.3]hexane Analogues M4->P3

Fig. 1: General workflow for the synthesis of functionalized spiro[2.3]hexane derivatives.

Data Presentation: Synthesis of Functionalized Spiro[2.3]hexanes

The following tables summarize quantitative data for key functionalization reactions, providing a comparative overview of different synthetic methods.

Table 1: Photoinduced Synthesis of Spiro[2.3]hexane Derivatives from Diazo Compounds and Methylenecyclobutane

EntryDiazo Compound (R group)ProductYield (%)Diastereomeric Ratio (dr)
1CO2EtEthyl spiro[2.3]hexane-1-carboxylate851:1
2CO2BnBenzyl spiro[2.3]hexane-1-carboxylate781:1
3Ph1-Phenylspiro[2.3]hexane721:1
4Cyclopropyl1-Cyclopropylspiro[2.3]hexane651:1

Data adapted from a photoinduced, additive-free approach.[3]

Table 2: Synthesis of N-Boc-4-azaspiro[2.3]hexane-5-carboxylic Acid Derivatives

EntryStarting MaterialReagents and ConditionsProductYield (%)
1N-Boc-4-methyleneazetidine1. CH2I2, Et2Zn, DCM; 2. Jones oxidationN-Boc-4-azaspiro[2.3]hexane-5-carboxylic acid68 (over 2 steps)
2N-Boc-2-azetidinone1. Tebbe or Petasis reagent; 2. CH2I2, Et2Zn, DCMN-Boc-4-azaspiro[2.3]hexane75 (over 2 steps)

Data compiled from multigram synthesis protocols for 4-azaspiro[2.3]hexane derivatives, which are valuable piperidine (B6355638) isosteres.[2]

Experimental Protocols

Protocol 1: Photoinduced Synthesis of Ethyl spiro[2.3]hexane-1-carboxylate

This protocol describes a green and operationally simple method for the synthesis of a functionalized spiro[2.3]hexane core under visible light irradiation.[3]

Materials:

  • Ethyl diazoacetate

  • Methylenecyclobutane

  • Dichloromethane (B109758) (DCM), anhydrous

  • 7W 465 nm blue LEDs

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add ethyl diazoacetate (0.1 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (1.0 mL).

  • Add methylenecyclobutane (0.4 mmol, 4.0 equiv).

  • Seal the tube and place it in a reactor equipped with 7W 465 nm blue LEDs.

  • Irradiate the reaction mixture for 1 hour at room temperature.

  • Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the desired ethyl spiro[2.3]hexane-1-carboxylate.

Expected Yield: ~85%

Protocol 2: Multigram Synthesis of N-Boc-4-azaspiro[2.3]hexane

This protocol outlines a robust, multigram-scale synthesis of a key intermediate for the development of 4-azaspiro[2.3]hexane-based drug candidates.[2]

Materials:

  • N-Boc-2-azetidinone

  • Tebbe reagent or Petasis reagent (Cp2TiMe2)

  • Diiodomethane (CH2I2)

  • Diethylzinc (B1219324) (Et2Zn)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

Procedure:

Step 1: Olefination of N-Boc-2-azetidinone

  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve N-Boc-2-azetidinone in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Slowly add a solution of the Tebbe reagent or Petasis reagent in toluene.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-4-methyleneazetidine by flash chromatography.

Step 2: Cyclopropanation of N-Boc-4-methyleneazetidine

  • In a separate flame-dried flask under an inert atmosphere, dissolve the N-Boc-4-methyleneazetidine in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethylzinc in hexanes, followed by the dropwise addition of diiodomethane.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-azaspiro[2.3]hexane.

Expected Yield: ~75% over two steps.

Application in Drug Discovery: A Case Study

The rigid spiro[2.3]hexane scaffold is an attractive bioisostere for commonly used ring systems in medicinal chemistry, such as piperidine.[2] The precise positioning of substituents in three-dimensional space can lead to improved interactions with protein targets. One area where spirocyclic compounds have shown significant promise is in the development of inhibitors for protein-protein interactions (PPIs). For instance, spiro-oxindole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.[4] While not all of these contain a spiro[2.3]hexane core, the principle of using a rigid spirocyclic scaffold to mimic key binding interactions is a central theme.

The diagram below illustrates a simplified signaling pathway for the MDM2-p53 interaction and how a spirocyclic inhibitor can restore the tumor-suppressing function of p53.

G cluster_pathway MDM2-p53 Signaling Pathway cluster_intervention Therapeutic Intervention MDM2 MDM2 p53 p53 MDM2->p53 binds & ubiquitinates Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis activates Inhibitor Spiro[2.3]hexane-based MDM2 Inhibitor Inhibitor->MDM2 inhibits binding to p53

Fig. 2: Inhibition of the MDM2-p53 pathway by a spirocyclic compound.

Conclusion

The spiro[2.3]hexane core represents a valuable and underexplored scaffold in the design of novel therapeutics. The synthetic methodologies outlined in these notes provide a starting point for accessing a variety of functionalized derivatives. The unique conformational constraints and three-dimensional architecture of spiro[2.3]hexanes offer exciting opportunities to develop next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties. Further exploration of functionalization reactions, particularly stereoselective transformations, will undoubtedly expand the utility of this promising structural motif in drug discovery.

References

Application Notes and Protocols for Spiro Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of spiro compounds in materials science, with a focus on their application in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Introduction to Spiro Compounds in Materials Science

Spiro compounds are a class of organic molecules characterized by a central sp³-hybridized carbon atom that serves as a junction for two perpendicular ring systems.[1] This unique three-dimensional and rigid structure imparts several advantageous properties, making them highly suitable for applications in materials science.[2][3] The orthogonal arrangement of the molecular halves effectively suppresses intermolecular interactions and crystallization, leading to materials with high glass transition temperatures (Tg) and excellent morphological stability in the amorphous state.[4] These characteristics are crucial for the longevity and performance of organic electronic devices.

The most iconic spiro compound in materials science is 9,9'-spirobifluorene (SBF), which forms the core of many functional materials.[4] By modifying the SBF core or attaching different functional groups, the electronic properties of the resulting spiro compounds can be precisely tuned for specific applications, such as hole transport, electron transport, or light emission.[2]

Applications in Organic Light-Emitting Diodes (OLEDs)

Spiro compounds are widely utilized in OLEDs as host materials, hole-transporting materials (HTMs), and emitters, particularly for thermally activated delayed fluorescence (TADF).[4] Their high triplet energy, good thermal stability, and ability to form stable amorphous films are key to fabricating efficient and long-lasting OLED devices.

Spiro Compounds as Host Materials in Phosphorescent OLEDs (PhOLEDs)

Application Note: Spiro-based host materials are essential for high-efficiency PhOLEDs, especially for blue-emitting devices. Their high triplet energy prevents reverse energy transfer from the phosphorescent guest to the host, ensuring efficient light emission. The rigid spiro structure also helps to physically separate the guest emitters, reducing concentration quenching.

Table 1: Performance of Spirobifluorene-based Host Materials in Green and Blue PhOLEDs

Host MaterialDopantDevice StructureMax. EQE (%)Color (CIE x, y)
4-4Py-SBFIr(ppy)₃ITO/HTM/Host:Dopant/ETM/LiF/Al19.5Green (0.33, 0.61)
4-3Py-SBFIr(ppy)₃ITO/HTM/Host:Dopant/ETM/LiF/Al19.3Green (0.33, 0.61)
4-2Py-SBFIr(ppy)₃ITO/HTM/Host:Dopant/ETM/LiF/Al18.2Green (0.33, 0.61)
4-4Py-SBFFIrpicITO/HTM/Host:Dopant/ETM/LiF/Al4.8Sky-Blue (0.16, 0.30)
4-3Py-SBFFIrpicITO/HTM/Host:Dopant/ETM/LiF/Al4.9Sky-Blue (0.16, 0.30)
4-2Py-SBFFIrpicITO/HTM/Host:Dopant/ETM/LiF/Al4.3Sky-Blue (0.16, 0.30)

Data sourced from studies on 4-pyridyl-9,9'-spirobifluorenes as host materials.

Spiro Compounds as Emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs

Application Note: The orthogonal geometry of spiro compounds is particularly beneficial for designing TADF emitters. It allows for the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small singlet-triplet energy splitting (ΔEST). A small ΔEST facilitates efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, enabling the harvesting of both singlet and triplet excitons for light emission.

Table 2: Performance of Spiro-based TADF Emitters in Blue OLEDs

EmitterHostDevice StructureMax. EQE (%)FWHM (nm)Color (CIE x, y)
SFX-2BNPPF:mMDBA-DIITO/HTL/Host:Sensitizer (B1316253):Emitter/ETL/LiF/Al27.529Deep Blue (0.14, 0.06)
SFX-3BNPPFITO/HTL/Host:Emitter/ETL/LiF/Al33.427Sky Blue (0.11, 0.20)
TXADO-spiro-DMACFNondopedITO/HTL/Emitter/ETL/LiF/Al5.354Deep Blue (0.16, 0.09)[5]

Data for SFX-2BN and SFX-3BN from studies on peripherally fused spiro structures.[6][7][8] Data for TXADO-spiro-DMACF from studies on spiro-blocking strategy for deep-blue TADF.[5]

Experimental Protocol: Fabrication of a Blue TADF OLED using a Spiro-based Emitter

This protocol describes the fabrication of a blue TADF OLED using the SFX-2BN emitter.

1. Substrate Preparation: a. Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

2. Deposition of the Hole-Transporting Layer (HTL): a. Transfer the cleaned substrates into a high-vacuum thermal evaporation system. b. Deposit a 40 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) as the HTL at a rate of 1-2 Å/s.

3. Deposition of the Emissive Layer (EML): a. Co-deposit the host material (PPF), the sensitizer (mMDBA-DI), and the spiro-based TADF emitter (SFX-2BN) from separate evaporation sources. b. The doping concentrations should be 30 wt% for mMDBA-DI and 3 wt% for SFX-2BN in the PPF host. c. The total thickness of the EML should be 20 nm, deposited at a rate of 2-3 Å/s.

4. Deposition of the Electron-Transporting Layer (ETL) and Cathode: a. Deposit a 40 nm thick layer of 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as the ETL at a rate of 1-2 Å/s. b. Deposit a 1 nm thick layer of lithium fluoride (B91410) (LiF) as an electron injection layer at a rate of 0.1-0.2 Å/s. c. Deposit a 100 nm thick layer of aluminum (Al) as the cathode at a rate of 5-10 Å/s.

5. Encapsulation: a. Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from moisture and oxygen.

Diagram 1: Experimental Workflow for OLED Fabrication

OLED_Fabrication_Workflow cluster_Substrate_Prep Substrate Preparation cluster_Deposition Thin Film Deposition (High Vacuum) ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) N2_Drying N2 Drying ITO_Cleaning->N2_Drying UV_Ozone UV-Ozone Treatment N2_Drying->UV_Ozone HTL_Deposition HTL Deposition (TAPC, 40 nm) UV_Ozone->HTL_Deposition EML_Deposition EML Co-Deposition (PPF:mMDBA-DI:SFX-2BN, 20 nm) HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition (T2T, 40 nm) EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al, 1/100 nm) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation (Glovebox) Cathode_Deposition->Encapsulation

Caption: Workflow for the fabrication of a blue TADF OLED.

Applications in Perovskite Solar Cells (PSCs)

Spiro compounds, particularly spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene), are the benchmark hole-transporting materials (HTMs) in high-efficiency n-i-p perovskite solar cells.

Spiro Compounds as Hole-Transporting Materials (HTMs)

Application Note: The primary role of a spiro-based HTM in a PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the electrode while blocking electrons. The HOMO level of the spiro-HTM needs to be well-aligned with the valence band of the perovskite for efficient hole extraction. The high morphological stability of spiro compounds also contributes to the overall stability of the PSC. However, spiro-OMeTAD typically requires the use of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) to improve its conductivity and hole mobility.

Table 3: Comparison of Spiro-based HTMs in Perovskite Solar Cells

HTMPerovskiteDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF
Spiro-OMeTAD(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅FTO/TiO₂/Perovskite/HTM/Au22.951.1525.510.782
SF-MPA-MCz(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅FTO/TiO₂/Perovskite/HTM/Au24.531.1826.240.792
Spiro-MeTAD (1)MAPbI₃FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au17.2---
Spiro-MeTAD (2)MAPbI₃FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au17.05---
Spiro-OMeTADMAPbI₃FTO/c-TiO₂/m-TiO₂/Perovskite/HTM/Au19.24---

Data for SF-MPA-MCz and the corresponding Spiro-OMeTAD control from a de novo design study.[9] Data for Spiro-MeTAD compounds from a comparative study with Spiro-OMeTAD.[10]

Experimental Protocol: Synthesis of Spiro-OMeTAD

This protocol describes a sustainable and efficient synthesis of spiro-OMeTAD.

1. Synthesis of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene: a. In a 100 mL two-necked round-bottomed flask, suspend 9,9′-spirobifluorene (1.850 g, 5.849 mmol) in an aqueous 4% Dowfax 3B2 solution (9.00 g). b. Add concentrated H₂O₂ (30% in H₂O, 4.0 mL) and cool the flask to 0 °C in an ice bath. c. Add bromine (5.607 g, 35.09 mmol) dropwise over 20 minutes. d. After an additional 40 minutes, remove the ice bath and stir the reaction at room temperature overnight. e. Filter the solid, wash with water and methanol, and dry to obtain the tetrabrominated product.

2. Buchwald-Hartwig Amination: a. In a 10 mL Schlenk tube, combine 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene (316 mg, 0.500 mmol), 4,4′-dimethoxydiphenylamine (573 mg, 2.50 mmol), Pd(OAc)₂ (9.0 mg, 0.040 mmol), XPhos (38.1 mg, 0.080 mmol), K₃PO₄ (637 mg, 3.00 mmol), and PEG 2000 dimethyl ether (38 mg). b. Place the system under a nitrogen atmosphere. c. Add toluene (B28343) (0.5 mL) and heat the reaction to 110 °C for 24 hours. d. Monitor the reaction progress by TLC (heptane/AcOEt 7:3). e. After completion, cool the reaction, dissolve in dichloromethane, and filter through a celite pad. f. Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure spiro-OMeTAD.

Diagram 2: Logical Relationship for Spiro-HTM Design in PSCs

Spiro_HTM_Design cluster_Molecular_Structure Molecular Structure Modification cluster_Material_Properties Material Properties cluster_Device_Performance Device Performance Spiro_Core Spiro Core (e.g., SBF, SFX) HOMO_LUMO HOMO/LUMO Energy Levels Spiro_Core->HOMO_LUMO Influences Triplet Energy Morphology Film Morphology & Stability Spiro_Core->Morphology Provides Rigidity Peripheral_Groups Peripheral Groups (e.g., -OMe, -NPh₂) Peripheral_Groups->HOMO_LUMO Tunes Energy Levels Hole_Mobility Hole Mobility Peripheral_Groups->Hole_Mobility Affects π-π Stacking PCE Power Conversion Efficiency (PCE) HOMO_LUMO->PCE Impacts Voc Hole_Mobility->PCE Affects Jsc & FF Morphology->PCE Reduces Defects Stability Device Stability Morphology->Stability Enhances Lifetime

Caption: Structure-property-performance relationships for spiro-HTMs.

Conclusion

Spiro compounds have established themselves as a cornerstone in the field of organic electronics and photovoltaics. Their unique 3D architecture provides a robust platform for developing materials with exceptional thermal and morphological stability. The ability to fine-tune their optoelectronic properties through synthetic modifications has led to their successful implementation in high-performance OLEDs and perovskite solar cells. The protocols and data presented herein offer a comprehensive resource for researchers aiming to explore and utilize the vast potential of spiro compounds in advanced materials science applications. Further research into novel spiro cores and functionalization strategies will undoubtedly continue to push the boundaries of device efficiency and stability.

References

Application Notes and Protocols for the Green Synthesis of Spiro Compounds Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of spiro compounds, particularly spirooxindoles, has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and complex purification procedures. The principles of green chemistry encourage the development of more environmentally benign and efficient synthetic methodologies. Ionic liquids (ILs) have emerged as promising green alternatives to conventional organic solvents and catalysts. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them ideal candidates for facilitating organic transformations.[3][4] This document provides detailed application notes and protocols for the green synthesis of spiro compounds utilizing ionic liquids as catalysts and reaction media.

Advantages of Using Ionic Liquids in Spiro Compound Synthesis

The use of ionic liquids in the synthesis of spiro compounds offers several distinct advantages over traditional methods:

  • Environmental Friendliness: ILs are non-volatile, reducing air pollution, and can often be recycled and reused multiple times.[5][6]

  • Enhanced Reaction Rates and Yields: ILs can act as both solvents and catalysts, leading to shorter reaction times and higher product yields.[2][5]

  • Mild Reaction Conditions: Many IL-catalyzed reactions can be carried out at room temperature or with gentle heating, reducing energy consumption.[7][8]

  • Simplified Work-up Procedures: The non-volatile nature of ILs allows for easy separation of the product by simple filtration or extraction.[6]

  • Task-Specific Design: Ionic liquids can be functionalized with specific acidic or basic groups to tailor their catalytic activity for particular reactions.[9]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of Spirooxindoles using a Basic Ionic Liquid

This protocol is based on the one-pot condensation of an isatin (B1672199), an active methylene (B1212753) compound, and a β-diketone, catalyzed by a basic ionic liquid.[5]

Materials:

Procedure:

  • In a round-bottom flask, combine the isatin (1 mmol), active methylene compound (1 mmol), and β-diketone (1 mmol).

  • Add the basic ionic liquid (e.g., 1.5 mol%) to the reaction mixture.[7]

  • Add the appropriate solvent (e.g., 1 mL of water or 5 mL of ethanol).[7][10]

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 90°C) for a period ranging from 1 to 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][11]

  • Upon completion, add ethyl acetate (5 mL) to the reaction mixture to dissolve the spirooxindole product.[7]

  • If a magnetic ionic liquid is used, the catalyst can be separated using an external magnet.[1][7] For non-magnetic ILs, the product can be isolated by filtration if it precipitates, or by extraction.

  • Wash the isolated solid with cold acetonitrile (B52724) or another suitable solvent to remove any remaining impurities.[10]

  • Dry the purified spirooxindole product under vacuum.

  • The ionic liquid can often be recovered, washed, and reused for subsequent reactions.[5]

Protocol 2: Microwave-Assisted Synthesis of Spiro Compounds using an Ionic Liquid Catalyst

This protocol utilizes microwave irradiation to accelerate the Knoevenagel/Michael/cyclization domino reaction for the synthesis of spiro compounds.[2][10]

Materials:

Procedure:

  • In a 10 mL microwave reaction vessel, add the isatin (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and 1-methylimidazolium chloride (0.3 mmol).[10]

  • Add 6 mL of ethanol to the vessel.[10]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 80°C with stirring under microwave irradiation (150 W) for 2 hours.[10]

  • After cooling, the solid product is collected by filtration.

  • Wash the collected solid with ice-cold acetonitrile.[10]

  • Dry the final spiro compound product.

Data Presentation

The following tables summarize quantitative data from various studies on the green synthesis of spiro compounds using ionic liquids, highlighting the efficiency and reusability of these catalysts.

Table 1: Comparison of Different Catalysts for Spirooxindole Synthesis

CatalystSolventTime (h)Yield (%)
MSAIL (1.5 mol%)H₂O4-8up to 90
[H₃N⁺CH₂CH₂OH][CH₃COO⁻]Water189
1-methylimidazolium chloride (0.3 mmol)Ethanol2 (MW)91

MSAIL: Magnetic Supported Acidic Ionic Liquid.[1][7] Data for [H₃N⁺CH₂CH₂OH][CH₃COO⁻] is for the synthesis of spiropyran.[11] Data for 1-methylimidazolium chloride is for a microwave-assisted reaction.[10][12]

Table 2: Catalyst Reusability in Spiro Compound Synthesis

Ionic Liquid CatalystNumber of CyclesReported Outcome
[Bmim][OH]At least 4No evident loss of activity.[5]
Magnetic Supported Acidic IL5No significant loss of catalytic activity.[1][7]

Visualizations

General Workflow for Ionic Liquid-Catalyzed Spiro Compound Synthesis

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_isolation 3. Product Isolation cluster_purification 4. Purification & Analysis cluster_recycle 5. Catalyst Recycling Reactants Isatin, Active Methylene, β-Diketone ReactionVessel One-Pot Reaction (Stirring/Heating/MW) Reactants->ReactionVessel IL Ionic Liquid (Catalyst/Solvent) IL->ReactionVessel Separation Filtration / Magnetic Separation ReactionVessel->Separation Washing Washing with Cold Solvent Separation->Washing Recycle Recover and Reuse Ionic Liquid Separation->Recycle Catalyst Recovery Drying Drying under Vacuum Washing->Drying Product Pure Spiro Compound Drying->Product Recycle->IL Reuse

Caption: General workflow for the synthesis of spiro compounds using ionic liquids.

Plausible Mechanistic Pathway for Spirooxindole Formation

G Isatin Isatin Knoevenagel Knoevenagel Condensation Product Isatin->Knoevenagel ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Knoevenagel Diketone 1,3-Diketone MichaelAdduct Michael Adduct Diketone->MichaelAdduct IL_cat Ionic Liquid (Base) IL_cat->Knoevenagel Catalyzes IL_cat->MichaelAdduct Catalyzes Michael Addition Knoevenagel->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization SpiroProduct Spirooxindole CyclizedIntermediate->SpiroProduct Dehydration

Caption: Proposed reaction mechanism for spirooxindole synthesis.

References

Application Notes and Protocols: Genetic Encoding of Spiro[2.3]hex-1-ene for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific modification of proteins is a powerful tool for elucidating biological function, developing novel therapeutics, and creating advanced biomaterials. The genetic code expansion technology allows for the incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities into proteins at specific sites. This document provides detailed application notes and protocols for the genetic encoding of the strained alkene, spiro[2.3]hex-1-ene, in the form of Nε-(spiro[2.3]hex-1-ene-5-methoxycarbonyl)-l-lysine (SphK), and its subsequent use in rapid and efficient protein modification via photoclick chemistry.

Spiro[2.3]hex-1-ene (Sph) is a highly strained and reactive alkene that can be genetically encoded into proteins using the orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair through amber codon suppression.[1][2][3][4][5] The incorporated Sph moiety serves as a bioorthogonal handle for subsequent chemical ligation. Its unique spirocyclic structure not only imparts high ring strain for accelerated reactivity but also reduces steric hindrance, leading to exceptionally fast reaction kinetics in photoclick chemistry.[1][2] This technology offers a robust method for the rapid and specific labeling of proteins with imaging agents, therapeutic payloads, or other molecules of interest.

Data Presentation

The efficiency of a bioorthogonal reaction is a critical parameter for its application in biological systems. The table below summarizes the second-order rate constants of the photoclick chemistry with spiro[2.3]hex-1-ene and compares it with other commonly used bioorthogonal reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Photoclick Chemistry Spiro[2.3]hex-1-ene + Tetrazole up to 34,000 [1][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne + Azide0.001 - 1
Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)trans-Cyclooctene (TCO) + Tetrazine1 - 30,000[6]
Staudinger LigationAzide + Phosphine~0.002
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide (with Cu(I) catalyst)100 - 1,000

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Spiro[2.3]hex-1-ene Lysine (SphK) into a Target Protein in E. coli

This protocol describes the expression of a target protein containing SphK at a specific site defined by an amber stop codon (TAG).

1. Materials:

  • Plasmids:

    • An expression vector for the target protein with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired modification site (e.g., a pET vector).

    • A plasmid encoding the wild-type Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl with a CUA anticodon (pylT), for example, a pEVOL or pUltra vector.

  • Bacterial Strain: E. coli BL21(DE3).

  • Non-canonical Amino Acid: Nε-(spiro[2.3]hex-1-ene-5-methoxycarbonyl)-l-lysine (SphK).

  • Media and Reagents:

    • Luria-Bertani (LB) broth and agar (B569324).

    • Appropriate antibiotics for plasmid selection (e.g., ampicillin (B1664943) and chloramphenicol).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • L-arabinose.

    • 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444) (Lysis Buffer).

    • 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole (Elution Buffer).

    • Ni-NTA affinity chromatography resin.

2. Procedure:

  • Transformation: Co-transform the E. coli BL21(DE3) cells with the target protein expression plasmid and the pEVOL/pUltra-PylRS/pylT plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add SphK to a final concentration of 1 mM. Induce the expression of the PylRS/pylT system by adding L-arabinose to a final concentration of 0.02% (w/v). Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Incubate the culture at 30°C for 16-18 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of the SphK-Containing Protein

This protocol describes the purification of the His-tagged target protein containing SphK using immobilized metal affinity chromatography (IMAC).

1. Procedure:

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Lysis Buffer.

    • Elute the protein with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable buffer for the downstream application (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Purity Analysis: Analyze the protein purity by SDS-PAGE. Confirm the incorporation of SphK by mass spectrometry.

Protocol 3: Photoclick Chemistry for Protein Labeling

This protocol describes the labeling of the purified SphK-containing protein with a tetrazole-functionalized probe upon photoirradiation.

1. Materials:

  • Purified SphK-containing protein in a suitable buffer (e.g., PBS, pH 7.4).

  • A water-soluble 2,5-diaryl-tetrazole probe (e.g., functionalized with a fluorophore).

  • Light Source: A handheld UV lamp (365 nm) or a two-photon laser (700 nm) for live-cell applications.[5][7]

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the purified SphK-containing protein (final concentration 10-50 µM) with the tetrazole probe (final concentration 100-500 µM).

  • Photoirradiation: Irradiate the reaction mixture with a 365 nm UV lamp for 5-15 minutes on ice. For live-cell imaging, a two-photon laser at 700 nm can be used to minimize photodamage.[5][7]

  • Analysis: Analyze the labeling reaction by SDS-PAGE. Successful labeling can be visualized by in-gel fluorescence if a fluorescent tetrazole probe was used. The labeling efficiency can be quantified by mass spectrometry.

Visualizations

experimental_workflow cluster_genetic_encoding Genetic Encoding of SphK cluster_protein_modification Protein Modification transformation Co-transformation of E. coli with Plasmids expression Protein Expression with SphK transformation->expression purification His-Tag Protein Purification expression->purification photoclick Photoclick Chemistry with Tetrazole Probe purification->photoclick Purified SphK-Protein analysis Analysis of Labeled Protein photoclick->analysis amber_suppression cluster_translation Ribosomal Translation mRNA mRNA with TAG codon ribosome Ribosome mRNA->ribosome protein Growing Polypeptide Chain ribosome->protein Incorporation of SphK tRNA tRNA-Pyl(CUA) charged with SphK tRNA->ribosome PylRS PylRS PylRS->tRNA Aminoacylation SphK SphK SphK->tRNA Aminoacylation tRNA_uncharged tRNA-Pyl(CUA) tRNA_uncharged->tRNA Aminoacylation photoclick_chemistry protein_sph Protein-SphK labeled_protein Labeled Protein (Pyrazoline adduct) protein_sph->labeled_protein tetrazole Tetrazole Probe intermediate Nitrile Imine Intermediate tetrazole->intermediate light hv (Light) light->intermediate intermediate->labeled_protein

References

Troubleshooting & Optimization

Technical Support Center: Spiro[2.3]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of spiro[2.3]hexane and its derivatives.

Troubleshooting Guide

Low or No Product Yield

Question: I am attempting a photoinduced synthesis of a functionalized spiro[2.3]hexane derivative, but I am observing very low to no yield. What are the potential causes and solutions?

Answer: Low yields in photoinduced spiro[2.3]hexane synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

G start Low/No Yield Observed check_reagents Verify Purity and Concentration of Starting Materials (Diazoester, Alkene) start->check_reagents check_light Check Light Source (Wavelength, Intensity, Duration) check_reagents->check_light check_solvent Ensure Solvent is Degassed and Anhydrous check_light->check_solvent check_temp Verify Reaction Temperature check_solvent->check_temp side_reactions Analyze for Side Reactions (e.g., Dimerization, Isomerization) check_temp->side_reactions optimize_conditions Systematically Optimize Reaction Conditions side_reactions->optimize_conditions consult Consult Literature for Similar Substrates side_reactions->consult No Obvious Side Reactions optimize_conditions->consult G start Starting Materials: Alkylidenecyclopropane, Me3Al, CH2I2 hexane Solvent: Hexane start->hexane ch2cl2 Solvent: CH2Cl2 start->ch2cl2 spiro22 Product: Spiro[2.2]pentanes hexane->spiro22 Favors Formation of spiro23 Product: Spiro[2.3]hexanes ch2cl2->spiro23 Exclusively Forms G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine Alkene and Diazoester in Solvent degas Degas the Solution prep_reagents->degas irradiate Irradiate with Visible Light at Controlled Temperature degas->irradiate monitor Monitor Progress (TLC/GC-MS) irradiate->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete chromatography Purify by Column Chromatography concentrate->chromatography

Technical Support Center: Purification of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of spirocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying spirocyclic compounds?

The purification of spirocyclic compounds presents a unique set of challenges due to their rigid, three-dimensional structures. Key difficulties include:

  • Separation of Stereoisomers: Spirocyclic compounds often possess multiple chiral centers, leading to the formation of diastereomers and enantiomers with very similar physicochemical properties, making their separation difficult.[1]

  • Removal of Structurally Similar Impurities: Impurities with skeletons closely resembling the target spirocyclic compound are common and can be challenging to remove using standard purification techniques.[1]

  • Low Solubility and Crystallinity: The rigid nature of the spirocyclic core can result in poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.[1]

  • Thermal and Chemical Instability: Some spirocyclic compounds may be sensitive to heat or acidic/basic conditions, which limits the choice of purification methods.[1]

  • Steric Hindrance: Functional groups can be sterically hindered by the spirocyclic framework, affecting their interaction with chromatographic stationary phases.[1]

Q2: How can I effectively separate diastereomers of a spirocyclic compound?

The separation of diastereomers, which have different physical properties, can often be achieved through chromatography or recrystallization.[1]

  • Column Chromatography: Normal-phase chromatography using silica (B1680970) gel is a common starting point. Reversed-phase chromatography can also be effective. The choice of stationary and mobile phases is critical and often requires empirical optimization.[1]

  • Recrystallization: If the diastereomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation method.[1]

Q3: What is the best approach for separating enantiomers of a spirocyclic compound?

Enantiomers have identical physical properties in an achiral environment, so their separation requires a chiral environment. Chiral chromatography is the most common and effective method.

  • Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are widely used for this purpose. SFC is often faster and uses less organic solvent than HPLC.[2][3]

Q4: How can I determine the purity of my purified spirocyclic compound?

Several analytical techniques can be used to assess the purity of your spirocyclic compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are essential for structural confirmation and can reveal the presence of impurities.

  • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without needing a reference standard of the analyte itself.[4][5][6][7][8] It offers a rapid and accurate method for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a highly sensitive method for detecting and quantifying impurities.

  • Gas Chromatography (GC): For volatile spirocyclic compounds, GC can be an effective tool for purity assessment.

Troubleshooting Guides

Chromatography Issues

Problem: Low recovery of the spirocyclic compound during column chromatography.

Possible CauseTroubleshooting Steps
Compound instability on silica gel Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like alumina (B75360) or a bonded silica phase.
Irreversible adsorption to the stationary phase For highly polar compounds, consider using reversed-phase chromatography. For basic compounds, adding a small amount of triethylamine (B128534) to the mobile phase can help. For acidic compounds, adding a small amount of acetic acid may be beneficial.
Compound is too volatile If using techniques that involve solvent removal under vacuum, ensure the temperature is kept low to avoid loss of a volatile product.

Problem: Poor peak shape (tailing, fronting, or splitting) in HPLC.

Possible CauseTroubleshooting Steps
Column Issues Check if the column is overloaded or contaminated. Replace the column if necessary. Ensure proper column equilibration before use.[9]
Inappropriate mobile phase composition Verify the mobile phase composition, including solvent purity and pH. Adjust the mobile phase to optimize peak shape.[9] For basic compounds, ensure the mobile phase pH is about 2 units above their pKa to deionize them, which can improve peak shape.[10]
Secondary interactions with the stationary phase Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to mask active sites on the stationary phase.
Sample solvent is too strong Dissolve the sample in the initial mobile phase or a weaker solvent.
Crystallization Issues

Problem: The spirocyclic compound fails to crystallize or "oils out" of solution.

Possible CauseTroubleshooting Steps
Compound is too soluble in the chosen solvent The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration.[1] Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes cloudy. Gently warm to redissolve and then cool slowly.
"Oiling out" This occurs when the solute's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture. Adding a small amount of a "poorer" solvent can sometimes induce crystallization.[1] Slower cooling can also favor crystal formation over oiling out.
No crystal formation upon cooling The solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.

Problem: Crystals are impure after recrystallization.

Possible CauseTroubleshooting Steps
Rapid crystal formation trapping impurities Cool the solution slowly to allow for selective crystal growth.
Insufficient washing Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.
Co-crystallization of impurities If impurities are still present, a second recrystallization may be necessary.

Data Presentation

Table 1: Comparison of Chiral Columns for the Separation of a Model Spirocyclic Alcohol (1-indanone spiro-cyclopentane-3'-ol)

Chiral ColumnMobile PhaseFlow Rate (mL/min)k1k2Separation Factor (α)Resolution (Rs)
Lux® Cellulose-1n-Hexane / Isopropanol (90:10)1.02.152.581.202.45
CHIRALPAK® AD-Hn-Hexane / Isopropanol (90:10)1.01.892.341.242.88
Data is representative and compiled from analogous separations of structurally similar compounds. k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively.[5]

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds; high boiling point can be a disadvantage.[11]
Ethanol78HighA very general and commonly used solvent.[11][12]
Methanol65HighGood for polar compounds, lower boiling point than water and ethanol.[11]
Ethyl Acetate (B1210297)77MediumGood for moderately polar compounds.[11]
Acetone56MediumGood for moderately polar compounds, very volatile.[11]
Dichloromethane40MediumGood for a wide range of compounds, very volatile.
Hexanes69LowGood for nonpolar compounds.[11]
Toluene111LowGood for nonpolar compounds, high boiling point.[11]

Experimental Protocols

Protocol 1: Purification of a Spirocyclic Diol by Flash Column Chromatography

This protocol provides a general guideline for the purification of a spirocyclic diol, such as Spiro[3.5]nonane-1,3-diol, from a crude reaction mixture.[13]

1. TLC Analysis:

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate mixtures) to find a system that gives good separation between the desired product and impurities (a ΔRf of at least 0.15 is ideal).[1]

2. Column Preparation (Slurry Method):

  • Secure a glass column of appropriate size vertically.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% petroleum ether).

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly to ensure even packing. Gently tap the column to dislodge air bubbles.

  • Once the silica gel has settled, add another layer of sand on top of the silica bed.

  • Equilibrate the column by running the initial eluent through the packed silica gel.[13]

3. Sample Loading (Dry Loading):

  • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add the dried sample adsorbed on silica gel to the top of the packed column.

  • Add a thin layer of sand on top of the sample.[13]

4. Elution:

  • Begin eluting with the initial, less polar mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor their composition by TLC.[1]

5. Isolation:

  • Combine the fractions containing the pure desired product.

  • Remove the solvent under reduced pressure to obtain the purified spirocyclic diol.[1]

Protocol 2: Recrystallization of a Purified Spirocyclic Compound

This protocol outlines the general steps for obtaining highly pure, crystalline material of a single diastereomer of a spirocyclic compound.[13]

1. Dissolution:

  • Place the chromatographically purified spirocyclic compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely. Add the solvent portion-wise to avoid using an excess.[13]

2. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

3. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

4. Washing:

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[13]

5. Drying:

  • Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.[13]

Protocol 3: Chiral Separation of a Spirocyclic Alcohol by HPLC

This protocol is a representative example for the enantioselective separation of a spirocyclic alcohol using a polysaccharide-based chiral column.[5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

2. Materials:

  • Chiral Column: e.g., Lux® Cellulose-1 or CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Racemic spirocyclic alcohol standard.

  • HPLC-grade n-Hexane and Isopropanol (IPA).

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10, v/v). The ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As appropriate for the analyte (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL in mobile phase.

4. System Suitability:

  • Perform at least five replicate injections of the racemic standard. The system is deemed suitable if the resolution (Rs) between the two enantiomers is greater than 1.5 and the relative standard deviation (RSD) of the peak areas is less than 2.0%.[5]

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio.

Visualizations

Purification_Workflow cluster_start Start cluster_preliminary Preliminary Analysis cluster_purification Purification Method Selection cluster_post_purification Post-Purification Crude_Mixture Crude Spirocyclic Compound Mixture TLC_Analysis TLC Analysis to Determine Polarity and Impurity Profile Crude_Mixture->TLC_Analysis Method_Selection Soluble in a single solvent? TLC_Analysis->Method_Selection Chromatography Chromatography (Flash, HPLC, SFC) Method_Selection->Chromatography No Crystallization Crystallization/ Recrystallization Method_Selection->Crystallization Yes Fraction_Analysis Analyze Fractions (TLC, HPLC) Chromatography->Fraction_Analysis Purity_Analysis Purity and Structure Confirmation (NMR, HPLC, qNMR, MS) Crystallization->Purity_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Purity_Analysis Pure_Compound Pure Spirocyclic Compound Purity_Analysis->Pure_Compound

Caption: General workflow for the purification of spirocyclic compounds.

Troubleshooting_Decision_Tree cluster_chromatography Chromatography Problem cluster_crystallization Crystallization Problem Start Purification Issue Encountered Low_Recovery Low Recovery? Start->Low_Recovery No_Crystals No Crystals Formed? Start->No_Crystals Poor_Separation Poor Separation? Low_Recovery->Poor_Separation No Check_Stability Check Compound Stability on Stationary Phase Low_Recovery->Check_Stability Yes Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Additives) Poor_Separation->Optimize_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, RP-18) Check_Stability->Change_Stationary_Phase Oiling_Out Compound Oiling Out? No_Crystals->Oiling_Out No Concentrate_Solution Concentrate Solution No_Crystals->Concentrate_Solution Yes Change_Solvent Change Solvent or Use Solvent/Anti-solvent System Oiling_Out->Change_Solvent Yes Add_Seed_Crystal Add Seed Crystal Concentrate_Solution->Add_Seed_Crystal Slow_Cooling Cool Solution Slower Change_Solvent->Slow_Cooling

Caption: Troubleshooting decision tree for common purification issues.

Chiral_Separation cluster_input Input cluster_process Separation Process cluster_output Output Racemic_Mixture Racemic Mixture (R)-Spirocycle (S)-Spirocycle Chiral_Column Chiral Stationary Phase (CSP) Mobile Phase Racemic_Mixture->Chiral_Column:f1 Interaction Differential Interaction Chiral_Column:f0->Interaction forms transient diastereomeric complexes Separated_Enantiomers Separated Enantiomers (R)-Spirocycle (elutes first) (S)-Spirocycle (elutes second) Interaction->Separated_Enantiomers:r weaker interaction Interaction->Separated_Enantiomers:s stronger interaction

Caption: Principle of chiral separation of spirocyclic compounds by chromatography.

References

Technical Support Center: Synthesis of Spirohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ring strain and other challenges encountered during the synthesis of spirohexane and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, focusing on common problems, their probable causes, and recommended solutions.

Problem Potential Cause Troubleshooting Strategy Citation
Low or No Product Yield in Cyclopropanation (e.g., Simmons-Smith Reaction) Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation.[1]
Poor quality of diiodomethane (B129776).Use freshly distilled or high-purity diiodomethane.[1]
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Incomplete conversion of starting material.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents). Monitor the reaction by TLC or GC and consider extending the reaction time. For less reactive substrates, consider more reactive reagents like those used in the Furukawa or Shi modifications.[1]
Low Yield in Tandem Michael-Aldol Condensation Competing intermolecular Michael additions leading to oligomerization.Optimize reaction conditions to favor intramolecular cyclization. This may involve adjusting the concentration of reactants, the type of base used, and the reaction temperature.
Incomplete cyclization after the initial Michael addition.Ensure conditions are suitable for the subsequent intramolecular aldol (B89426) condensation. This might require a change in base or solvent.
Retro-Michael reaction.Lowering the reaction temperature can sometimes suppress the retro-Michael reaction.
Formation of Rearranged Products (e.g., Fused Bicyclic Systems Instead of Spirocycles) Carbocation intermediates undergoing Wagner-Meerwein type rearrangements.Use milder reaction conditions to avoid the formation of carbocations. For acid-catalyzed cyclizations, switching to a milder protic acid or a Brønsted acid catalyst may suppress rearrangement.
Poor Diastereoselectivity in Cyclopropanation Reaction temperature is too high.Lowering the reaction temperature generally favors the formation of the thermodynamically preferred diastereomer.[1]
Steric hindrance controlling the direction of approach.The Simmons-Smith reaction is sensitive to steric effects, with cyclopropanation typically occurring on the less hindered face of the alkene.[1]
Absence of a directing group.For substrates lacking a directing group (like an allylic alcohol), diastereoselectivity may be inherently low. Substrate modification to include a directing group can improve selectivity.[2]
Product Degradation During Purification Use of acidic silica (B1680970) gel for chromatography with acid-sensitive products.Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina (B75360) for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is ring strain and how does it affect the synthesis of this compound?

A1: Ring strain is a type of instability in cyclic molecules that arises from deviations in bond angles from their ideal values, torsional strain from eclipsing interactions, and transannular strain.[3] In spirohexanes, which contain small cyclopropane (B1198618) or cyclobutane (B1203170) rings, the high ring strain makes their synthesis challenging but also makes them reactive and useful synthetic intermediates.[3][4] The strain is a combination of angle strain (e.g., 60° C-C-C bond angles in cyclopropane versus the ideal 109.5°) and torsional strain from eclipsed hydrogen atoms.[3] The relief of this ring strain can be a powerful driving force in subsequent reactions.

Q2: How can I manage ring strain to improve the yield of my this compound synthesis?

A2: Managing ring strain involves careful selection of synthetic strategy and reaction conditions.

  • Stepwise Construction: Building the rings sequentially can sometimes be more effective than attempting a direct spiroannulation.

  • Precursor Design: Introducing strain at a late stage of the synthesis can prevent unwanted side reactions.

  • Reaction Conditions: Using milder reagents and lower temperatures can help control the reactivity of strained intermediates and prevent decomposition or rearrangement.

  • Strain Release-Driven Reactions: Utilize the inherent ring strain to drive desired transformations. For example, the ring-opening of a highly strained precursor can be coupled to the formation of the desired spirocyclic system.

Q3: What are the key considerations when choosing a cyclopropanation method for this compound synthesis?

A3: The Simmons-Smith reaction and its modifications are common choices. Key considerations include:

  • Substrate Reactivity: For simple alkenes, the standard Zn-Cu couple with diiodomethane is often sufficient. For electron-deficient or sterically hindered alkenes, more reactive carbenoids (e.g., from diethylzinc (B1219324), the Furukawa reagent) may be necessary.[2]

  • Stereocontrol: If stereochemistry is a concern, the presence of directing groups (e.g., allylic alcohols) can provide high diastereoselectivity.[2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]

  • Functional Group Tolerance: The Simmons-Smith reaction is generally tolerant of a wide range of functional groups.

Q4: My tandem Michael-Aldol reaction to form a spirocycle is not working. What should I check?

A4: The success of a tandem Michael-Aldol reaction depends on the delicate balance between the intermolecular Michael addition and the subsequent intramolecular Aldol condensation.

  • Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile for the Michael addition but not so strong that it promotes undesired side reactions.

  • Solvent: The solvent can influence the conformation of the intermediate, which can affect the efficiency of the intramolecular cyclization.

  • Temperature: Temperature control is crucial. Higher temperatures can lead to side reactions or decomposition.

  • Substrate Structure: The length and flexibility of the tether connecting the Michael donor and acceptor will determine the feasibility of the intramolecular ring closure.

Experimental Protocols

Protocol 1: Synthesis of Functionalized Spiro[2.3]hexane via Photoinduced [2+2] Cycloaddition

This protocol describes a general method for the synthesis of functionalized spiro[2.3]hexane scaffolds using visible-light irradiation, avoiding the need for harmful and toxic reagents.[6]

Materials:

  • Alkylidenecyclopropane substrate

  • Alkene reaction partner

  • Anhydrous solvent (e.g., dichloromethane (B109758), CH₂Cl₂)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the alkylidenecyclopropane (1.0 equivalent) and the alkene (1.5-2.0 equivalents) in the anhydrous solvent.

  • Irradiate the reaction mixture with the visible light source at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.3]hexane derivative.

Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a representative procedure for the diastereoselective cyclopropanation of an allylic alcohol to form a cyclopropyl-containing spirocycle precursor.[1]

Materials:

  • Allylic alcohol substrate

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (solution in hexanes)

  • Diiodomethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Managing Ring Strain in this compound Synthesis

The successful synthesis of this compound hinges on the effective management of ring strain. The following diagram illustrates the key factors influencing ring strain and the strategic approaches to control it.

RingStrainManagement Managing Ring Strain in this compound Synthesis cluster_outcomes Desired Outcomes StrainFactors Factors Contributing to Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) StrainFactors->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) StrainFactors->TorsionalStrain SyntheticStrategies Synthetic Strategies to Manage Strain LateStage Late-Stage Strain Introduction SyntheticStrategies->LateStage Stepwise Stepwise Ring Construction SyntheticStrategies->Stepwise StrainRelease Strain-Release Driven Reactions SyntheticStrategies->StrainRelease ReactionControl Control of Reaction Conditions MildReagents Use of Mild Reagents ReactionControl->MildReagents LowTemp Low Reaction Temperatures ReactionControl->LowTemp DirectingGroups Use of Directing Groups for Selectivity ReactionControl->DirectingGroups ImprovedYield Improved Yield LateStage->ImprovedYield ReducedSideReactions Reduced Side Reactions Stepwise->ReducedSideReactions StrainRelease->ImprovedYield MildReagents->ReducedSideReactions EnhancedSelectivity Enhanced Selectivity LowTemp->EnhancedSelectivity DirectingGroups->EnhancedSelectivity

Caption: Factors and strategies for managing ring strain.

References

Technical Support Center: Intramolecular Cyclization for Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro compounds via intramolecular cyclization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during intramolecular cyclization reactions in a question-and-answer format.

Category 1: Low Reaction Yield & Incomplete Cyclization

Question 1: My intramolecular cyclization is resulting in a low yield or fails to proceed to completion. What are the common causes and how can I resolve this?

Answer: Low yields are a frequent challenge in spirocyclization, often stemming from several factors.

Common Causes & Solutions:

  • Incomplete Cyclization: The reaction may not have reached equilibrium or the activation energy barrier is too high.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has run to completion.

      • Increase Temperature: Gradually increase the reaction temperature, while monitoring for potential byproduct formation or decomposition of starting materials.[1][2]

      • Catalyst Choice: The base or acid catalyst may not be strong enough. For instance, in a Dieckmann cyclization, switching from sodium ethoxide to a stronger, sterically hindered base like potassium tert-butoxide or LDA can be effective.[2]

  • Intermolecular Side Reactions: If the concentration of the starting material is too high, intermolecular reactions (e.g., polymerization or oligomerization) can outcompete the desired intramolecular cyclization.[1][2][3]

    • Troubleshooting:

      • High-Dilution Conditions: Running the reaction at very low concentrations (typically <0.05 M) is crucial to favor intramolecular pathways.[2][3][4]

      • Slow Addition: Use a syringe pump to add the substrate slowly to the reaction mixture. This maintains a low instantaneous concentration of the starting material, further minimizing intermolecular side reactions.[1][2]

  • Unfavorable Ring Closure: The formation of highly strained rings (e.g., 3- or 4-membered rings) is thermodynamically and kinetically disfavored.[5][6] Most successful intramolecular aldol (B89426) and Friedel-Crafts reactions form 5- or 6-membered rings.[6][7][8]

    • Troubleshooting:

      • Substrate Design: Re-evaluate the design of your precursor. Ensure the tether length between the reacting functional groups is optimal for the desired ring size.

  • Radical Quenching: In radical-mediated cyclizations, the intermediate radical can be prematurely quenched by a hydrogen donor or another radical in the mixture before the second cyclization can occur.[3]

    • Troubleshooting:

      • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can act as a radical scavenger.

      • Control Stoichiometry: Carefully control the stoichiometry of the radical initiator and any additives.

Category 2: Formation of Byproducts and Impurities

Question 2: My reaction produces the desired spiro compound, but it is contaminated with significant byproducts. How can I identify and minimize them?

Answer: Byproduct formation is often linked to competing reaction pathways. Identifying the structure of the impurity is the first step toward mitigating its formation.

Common Byproducts & Mitigation Strategies:

  • Intermolecular Products (Oligomers/Polymers): As discussed in the low yield section, these arise from reactions between two or more substrate molecules.

    • Mitigation: Employ high-dilution conditions and slow-addition techniques.[1][2][3]

  • Rearranged Products: Acidic conditions, particularly with strong Lewis acids, can promote skeletal rearrangements if carbocationic intermediates are formed.[3] For example, a Wagner-Meerwein type rearrangement can lead to a fused bicyclic system instead of the target spirocycle.[3]

    • Mitigation:

      • Use Milder Acids: Switch from a strong Lewis acid to a milder Brønsted acid.[3]

      • Lower Reaction Temperature: Rearrangements often have a higher activation energy, so running the reaction at a lower temperature can suppress this side pathway.[3]

      • Substrate Modification: Alter the substrate to avoid the formation of unstable carbocations.[3]

  • Incompletely Processed Intermediates: In multi-step, one-pot syntheses, intermediates may persist in the final product. For example, in a Dieckmann condensation followed by decarboxylation, the intermediate β-keto ester may be a contaminant.[1][2]

    • Mitigation: Ensure each step of the sequence is complete before proceeding. For hydrolysis and decarboxylation steps, ensure sufficient time and adequate temperature are used.[1]

  • Retro-Reaction Products: Some reactions, like the Michael addition, can be reversible. Under certain conditions, the initial adduct can revert to the starting materials, lowering the overall yield.[3]

    • Mitigation: Optimize conditions (e.g., temperature, catalyst) to favor the forward reaction and ensure the subsequent, irreversible cyclization step happens efficiently to trap the desired intermediate.

Category 3: Poor Stereoselectivity

Question 3: My spirocyclization produces a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a common challenge, as the formation of the spirocenter can create a new stereocenter. Control is typically achieved by influencing the transition state of the cyclization.

Factors Influencing Stereoselectivity & Optimization Strategies:

  • Catalyst: The choice of catalyst (Lewis acid, Brønsted acid, organocatalyst, or transition metal complex) is critical and can significantly influence the stereochemical outcome.[9][10]

    • Strategy: Screen a variety of catalysts with different steric and electronic properties. Chiral ligands on metal catalysts are often employed to induce enantioselectivity.[10]

  • Temperature: Lowering the reaction temperature often enhances selectivity.[3][9] This favors the formation of the thermodynamically more stable diastereomer by allowing the reaction to proceed through the lowest energy transition state.

    • Strategy: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and analyze the diastereomeric ratio.

  • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the transition state.[9]

    • Strategy: Test a range of solvents with varying polarities (e.g., toluene (B28343), THF, CH₂Cl₂, acetonitrile).

  • Substrate Control: The steric bulk and electronic properties of substituents on the starting material can direct the stereochemical course of the reaction.[9][11]

    • Strategy: Introduce bulky groups to favor a specific approach of the reacting moieties. This is a more involved approach that requires redesigning the synthetic precursor.

Data Presentation: Optimizing Reaction Conditions

Quantitative data is essential for troubleshooting. The following tables summarize the effects of various parameters on reaction yield and selectivity from published studies.

Table 1: Effect of Solvent and Heating on a Multicomponent Spirocyclization Yield [12]

EntrySolventHeating MethodTime (h)Yield (%)
1H₂OReflux24< 5
2EtOHReflux2475
3CH₃CNReflux2420
4TolueneReflux24< 5
5DioxaneReflux2415
6EtOHMicrowave (80 °C)291

As demonstrated, changing the solvent from H₂O or toluene to ethanol (B145695) significantly improves the yield. Furthermore, switching from conventional heating to microwave irradiation dramatically reduces the reaction time and increases the yield.

Table 2: Optimization of a Nickel-Catalyzed Enantioselective Lactone α-Spirocyclization [10][13]

EntryChiral LigandBaseSolventYield (%)ee (%)
1(S,S)-BDPPLHMDSToluene9157
2SL-M004-1LHMDSToluene685
3SL-M001-1LHMDSTBME9083
4SL-M009-1LHMDSTBME9769

This data shows that the choice of chiral ligand and solvent is critical for achieving both high yield and high enantioselectivity. Ligand SL-M001-1 in TBME provided the best balance for this specific transformation.

Experimental Protocols

Detailed and reproducible protocols are critical for success. Below is a representative protocol for an intramolecular cyclization reaction.

Protocol: Intramolecular Dieckmann Cyclization to form a Spiro β-Keto Ester[2]

1. Reagent Preparation:

  • Prepare a solution of the starting diester in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere (N₂ or Ar). The concentration should be low to favor intramolecular cyclization (e.g., 0.05 M).
  • Prepare a suspension of a strong base (e.g., 1.1 equivalents of NaH, 60% dispersion in mineral oil) in the same dry solvent in the main reaction flask.

2. Reaction Setup:

  • Set up the reaction flask with the base suspension for mechanical stirring and equip it with a reflux condenser and an addition funnel (or syringe pump).
  • Wash the NaH with dry hexanes to remove the mineral oil, then carefully suspend it in the reaction solvent.

3. Cyclization:

  • Using a syringe pump, add the solution of the diester to the stirred suspension of the base over a period of 4-8 hours at room temperature or gentle reflux, depending on the substrate's reactivity. The slow addition is critical to maintain high-dilution conditions.
  • After the addition is complete, continue to stir the reaction mixture at the chosen temperature for an additional 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

4. Work-up and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.
  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
  • Concentrate the solution under reduced pressure.
  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired spiro β-keto ester.

Visualizations: Workflows and Reaction Pathways

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/LC-MS) start->check_completion intermolecular Are intermolecular side products dominant? check_completion->intermolecular  Yes conditions Optimize Reaction Conditions check_completion->conditions  No dilution Implement High Dilution & Slow Addition intermolecular->dilution reagents Verify Reagent Quality & Stoichiometry conditions->reagents No Improvement success Yield Improved conditions->success Improvement dilution->success redesign Consider Substrate Redesign reagents->redesign No Improvement reagents->success Improvement

Caption: A logical workflow for troubleshooting low yields in spirocyclization reactions.

Competing Intramolecular vs. Intermolecular Pathways

G cluster_0 Reaction Conditions High_Concentration High Concentration Intermolecular_Product Polymer / Dimer Byproduct High_Concentration->Intermolecular_Product Favors Low_Concentration Low Concentration (High Dilution) Intramolecular_Product Desired Spiro Compound Low_Concentration->Intramolecular_Product Favors Starting_Material Reactive Precursor Starting_Material->Intramolecular_Product Intramolecular Cyclization (k_intra) Starting_Material->Intermolecular_Product Intermolecular Reaction (k_inter)

Caption: The effect of concentration on competing reaction pathways.

Potential Side Reactions in Acid-Catalyzed Spirocyclization

G Start Precursor under Acidic Conditions Carbocation Carbocation Intermediate Start->Carbocation Desired_Pathway Intramolecular Cyclization Carbocation->Desired_Pathway Desired Pathway Side_Pathway Wagner-Meerwein Rearrangement Carbocation->Side_Pathway Competing Pathway Spiro_Product Desired Spirocyclic Product Desired_Pathway->Spiro_Product Fused_Product Rearranged Fused Bicyclic Byproduct Side_Pathway->Fused_Product

Caption: Competing pathways in acid-catalyzed spirocyclization leading to byproducts.

References

Technical Support Center: Optimizing Catalyst Efficiency in Spirohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst efficiency in spirohexane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of spiro-containing molecules.

Troubleshooting Guide

This guide addresses common issues encountered during catalytic this compound reactions in a question-and-answer format.

Q1: My spirocyclization reaction is resulting in low yield or failing to proceed. What are the primary causes and troubleshooting steps?

A1: Low or no product formation is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The catalyst may be deactivated. Many transition metal catalysts, particularly those based on palladium and rhodium, are sensitive to air and moisture.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly purified or new batches of catalyst and high-purity, dry solvents.[1] Handle sensitive catalysts in a glovebox.

  • Reaction Conditions: The temperature, concentration, or reaction time may be suboptimal.

    • Solution: Screen a range of temperatures. Lower temperatures may favor the kinetic product, while higher temperatures can promote the thermodynamic product or lead to decomposition.[2] Adjust the concentration of your reactants; sometimes, a higher concentration can drive the reaction forward. Monitor the reaction progress using TLC or GC to determine the optimal reaction time and avoid product degradation.

  • Reagent Quality: The purity of starting materials and reagents is crucial.

    • Solution: Use freshly purified reagents and solvents. Impurities in the starting material can interfere with the catalytic cycle.

Q2: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity of my reaction?

A2: The formation of multiple diastereomers is often a result of competition between kinetic and thermodynamic pathways.

  • Temperature Control: Temperature plays a critical role in stereoselectivity.

    • Solution: Lowering the reaction temperature often favors the formation of the kinetic product by increasing the energy barrier for the reverse reaction. Conversely, higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the most stable diastereomer.[2]

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands significantly influence the stereochemical outcome.

    • Solution: Screen a variety of ligands. Chiral ligands are often employed to induce enantioselectivity and can also influence diastereoselectivity. The choice between different metal catalysts (e.g., Rh, Pd, Ir) can also impact the stereochemical course of the reaction.

  • Solvent Effects: The solvent can influence the transition state geometry and, consequently, the stereoselectivity.

    • Solution: Conduct a solvent screen to identify the optimal medium for your reaction. Solvents with different polarities and coordinating abilities can stabilize different transition states.

Q3: My reaction is producing significant amounts of side products, such as oligomers or rearranged isomers. How can I minimize these?

A3: Side product formation is a common issue, particularly in complex cascade reactions often used to construct spirocycles.

  • Oligomerization: This occurs when intermolecular reactions compete with the desired intramolecular cyclization.

    • Solution: Running the reaction at a lower concentration can disfavor intermolecular pathways. A slow addition of one of the reactants can also help maintain a low concentration of the reactive intermediate, favoring intramolecular cyclization.

  • Rearrangements: Acidic conditions, especially with Lewis acids, can promote skeletal rearrangements via carbocationic intermediates.

    • Solution: Consider using a less acidic catalyst or adding a buffer to control the pH. Lowering the reaction temperature can also disfavor rearrangement pathways, which often have a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a transition-metal-catalyzed spirocyclization?

A1: A common starting point for catalyst loading is between 1-5 mol%. For highly efficient catalysts, such as some Rh(II) complexes, loadings can be as low as 0.001 mol%. It is advisable to start with a slightly higher loading to ensure the reaction proceeds and then optimize by decreasing the catalyst amount.

Q2: How do I choose the right catalyst for my this compound synthesis?

A2: The choice of catalyst depends on the specific transformation.

  • Rhodium catalysts are often effective for C-H activation and spirocyclization reactions.[3][4]

  • Palladium catalysts are widely used in various cross-coupling and cascade reactions to form spirocycles.

  • Iridium catalysts have shown utility in asymmetric spirocyclization.[5]

  • Organocatalysts , such as prolinol derivatives, can be effective for Michael/Aldol cascade reactions leading to spiro-oxindoles.[6] A thorough literature search for similar transformations is the best starting point. If literature is scarce, a catalyst screening kit can be a valuable tool.

Q3: My purified spirocyclic product seems unstable. What are some common issues during workup and purification?

A3: Spirocyclic compounds, especially those with strained rings, can be sensitive to acidic or basic conditions.

  • Solution: If you observe product degradation during silica (B1680970) gel chromatography, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases.

Data Presentation

Table 1: Optimization of Rh(III)-Catalyzed Heck-Type Spirocyclization

EntryCatalyst (mol%)Additive (mol%)SolventTemperature (°C)Time (h)Yield (%)
1[RhCpCl₂]₂ (2.5)-MeOH251676
2[RhCpCl₂]₂ (2.5)-MeOH60278
3[RhCpCl₂]₂ (2.5)AgSbF₆ (20)MeOH60275
4[CpRh(CH₃CN)₃][SbF₆]₂ (5)-MeOH60272
5[RhCpCl₂]₂ (2.5)-t-AmOH60286
6[RhCpCl₂]₂ (2.5)-1,2-DCE60265
7[RhCp*Cl₂]₂ (2.5)-CH₃CN60258

Data adapted from Chabaud et al., 2015.[1]

Table 2: Effect of Temperature and Solvent on Diastereoselectivity of Spirocyclization

EntrySolventTemperature (°C)Diastereomeric Ratio (trans:cis)
11,4-Dioxane6035:65
21,4-Dioxane2042:58
31,4-Dioxane055:45
4THF2040:60
5THF053:47
6THF-2065:35
7THF-7080:20
8CH₂Cl₂2045:55
9CH₂Cl₂058:42
10CH₂Cl₂-7075:25

Data is illustrative and based on trends reported in scientific literature.[2]

Table 3: Optimization of Organocatalyst Loading and Solvent for Spirooxindole Synthesis

EntryCatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1--WaterReflux5<10
2Imidazole10Water251245
3Imidazole10WaterReflux178
4Imidazole20WaterReflux0.590
5Imidazole20Water50192
6Imidazole30Water50188
7L-proline20Water50365
8TEA20Water50440
9Imidazole20Ethanol50285
10Imidazole20DMSO50275
11Imidazole20Toluene506Trace

Data adapted from a study on imidazole-catalyzed spirooxindole synthesis.[7]

Experimental Protocols

Protocol 1: General Procedure for Rh(III)-Catalyzed Spirocyclization

  • To a flame-dried Schlenk tube, add the aryl alkene substrate (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and CsOAc (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed tert-amyl alcohol via syringe.

  • Stir the reaction mixture at 60 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Organocatalytic Michael/Aldol Cascade

  • To a vial, add the 3-olefinic oxindole (B195798) (1.0 equiv), pentane-1,5-dial (1.2 equiv), and the organocatalyst (e.g., (R)-diphenylprolinol silyl (B83357) ether, 10 mol%).[8]

  • Add the solvent (e.g., THF) and stir the reaction at room temperature.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the spirocyclohexane oxindole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Prepare Substrates & Reagents setup Assemble Reaction (under Argon/Nitrogen) prep->setup catalyst Weigh Catalyst (Inert Atmosphere) catalyst->setup glassware Flame-dry Glassware glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat to Optimal Temperature solvent->heat monitor Monitor by TLC/GC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A generalized experimental workflow for catalytic this compound synthesis.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low Yield or No Reaction catalyst_activity Check Catalyst Activity start->catalyst_activity temp Screen Temperature start->temp purity Check Reagent Purity start->purity catalyst_loading Optimize Catalyst Loading catalyst_activity->catalyst_loading solution Problem Solved catalyst_loading->solution Improved? conc Vary Concentration temp->conc time Optimize Reaction Time conc->time time->solution Improved? solvent_purity Use Dry/Pure Solvents purity->solvent_purity solvent_purity->solution Improved? stereoselectivity_pathway SM Starting Material + Catalyst TS_Kin Transition State (Kinetic) SM->TS_Kin Lower Ea TS_Thermo Transition State (Thermodynamic) SM->TS_Thermo Higher Ea P_Kin Kinetic Product (Lower Temp) TS_Kin->P_Kin P_Thermo Thermodynamic Product (Higher Temp) P_Kin->P_Thermo Equilibration (Higher Temp) TS_Thermo->P_Thermo

References

side reaction prevention in spirodienone preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Spirodienone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the preparation of spirodienones, particularly through the oxidative dearomatization of phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of spirodienones from phenols?

A1: The most prevalent side reactions during the oxidative dearomatization of phenols for spirodienone synthesis include:

  • Dimerization: Phenoxyl radicals or phenoxenium cations can couple with another phenol (B47542) molecule instead of undergoing intramolecular cyclization. This can lead to both C-C and C-O coupled dimeric byproducts.[1]

  • Quinone Formation: Over-oxidation or reaction at an unsubstituted para-position of the phenol can lead to the formation of p-quinones or quinone methides.[2] This is a significant competing pathway, especially if the para-position is not blocked.

  • Formation of Complex Mixtures: Under certain conditions, such as using inappropriate oxidants or solvents, the reaction can yield a complex mixture of products that are difficult to separate and identify.[3]

Q2: How does the choice of oxidant affect the outcome of the reaction?

A2: The choice of oxidant is critical in controlling the selectivity and yield of the spirodienone synthesis. Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are widely used due to their mild and selective nature.[4][5]

  • PIDA is a versatile and commonly used reagent that can effectively mediate spirocyclization.[4]

  • PIFA is a more reactive oxidant and is often employed for less reactive phenolic substrates.[5]

  • Other oxidants like potassium ferricyanide (B76249) have also been used, but may lead to different side products and yields.

Q3: What is the role of the solvent in preventing side reactions?

A3: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are often the solvents of choice. They can promote the desired intramolecular cyclization by stabilizing the key cationic intermediates and minimizing intermolecular side reactions.[6][7] In contrast, less polar solvents may not effectively solvate the intermediates, potentially leading to a higher proportion of undesired byproducts.[8][9]

Q4: How can I improve the diastereoselectivity of my spirodienone synthesis?

A4: Achieving high diastereoselectivity can be challenging. Several factors can be optimized:

  • Substrate Control: The steric and electronic properties of the substituents on your starting phenol can direct the stereochemical course of the reaction.[10]

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable diastereomer.

  • Catalyst/Reagent Choice: The choice of oxidant and any additives can influence the transition state of the cyclization and, consequently, the diastereomeric ratio.

  • Solvent: The polarity and nature of the solvent can affect the transition state geometry.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Spirodienone
Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).- Increase the reaction time or temperature cautiously, as prolonged heating can lead to decomposition.- Ensure the purity and activity of the oxidant; hypervalent iodine reagents can decompose upon storage.
Formation of Dimeric Byproducts - Use high-dilution conditions to favor the intramolecular reaction over the intermolecular dimerization.- Add the oxidant slowly to the reaction mixture to maintain a low concentration of reactive intermediates.- Optimize the solvent; fluorinated alcohols can help promote intramolecular cyclization.
Formation of Quinone Byproducts - Ensure the para-position of the phenol is appropriately substituted to block this pathway.- Use a milder oxidant or a stoichiometric amount to avoid over-oxidation.- Control the reaction temperature, as higher temperatures can favor quinone formation.
Product Degradation - Some spirodienones can be sensitive to acidic or basic conditions. Neutralize the workup conditions if necessary.- Minimize the exposure of the product to silica (B1680970) gel during chromatography if it is found to be unstable.
Problem 2: Formation of an Unexpected Major Byproduct
Possible Cause Troubleshooting & Optimization
Rearrangement of the Spirocyclic Core - Characterize the byproduct thoroughly using NMR, MS, and other spectroscopic techniques to identify its structure.- Consider alternative reaction mechanisms that could lead to the observed product.- Modify the substrate or reaction conditions to disfavor the rearrangement pathway.
Solvent Participation in the Reaction - If using a nucleophilic solvent, it may be competing with the intramolecular nucleophile.- Switch to a non-nucleophilic solvent of similar polarity to test this hypothesis.
Incorrect Starting Material - Verify the structure and purity of the starting phenol using analytical methods before proceeding with the reaction.

Data Presentation

Table 1: Comparison of Hypervalent Iodine(III) Reagents in the Oxidative Dearomatization of Phenols

EntryPhenolic SubstrateOxidantSolventTime (min)Yield (%)Reference
1Methyl 4-hydroxyphenylpropanoateµ-oxo dimerCH₃CN/H₂O1068[5]
2Methyl 4-hydroxyphenylpropanoatePIDACH₃CN/H₂O2047[5]
31-NaphtholPIDACH₃CN/H₂O9076[5]
41-NaphtholPIFACH₃CN/H₂O6028[5]
54-Bromo-1-naphtholPIDACH₃CN/H₂O9087[5]

This table summarizes the isolated yields of the corresponding quinol or quinone products from the oxidative dearomatization of phenolic substrates using different hypervalent iodine(III) reagents. The choice of oxidant significantly impacts the reaction efficiency.

Experimental Protocols

General Procedure for PIDA-Mediated Intramolecular Oxidative Dearomatization

This protocol is a representative example for the synthesis of a spirodienone from a para-substituted phenol.

Materials:

  • p-Substituted phenol derivative (1.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) (1.1 - 1.5 equiv)

  • Anhydrous 2,2,2-trifluoroethanol (TFE) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the p-substituted phenol derivative.

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., TFE).

  • Cooling: Cool the solution to the desired temperature (typically 0 °C or room temperature) using an ice bath or water bath.

  • Oxidant Addition: Add PIDA portion-wise to the stirred solution over a period of 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired spirodienone.

Visualizations

Reaction Pathways in Spirodienone Synthesis

G General Reaction Scheme for Spirodienone Synthesis Phenol p-Substituted Phenol Oxidant Oxidant (e.g., PIDA, PIFA) Phenol->Oxidant - 2e⁻, -H⁺ Intermediate Phenoxenium Cation or Phenoxyl Radical Oxidant->Intermediate Spirodienone Desired Spirodienone Intermediate->Spirodienone Intramolecular Cyclization (Desired Pathway) Dimer Dimeric Byproduct Intermediate->Dimer Intermolecular Coupling (Side Reaction) Quinone Quinone Byproduct Intermediate->Quinone Further Oxidation (Side Reaction)

Caption: Key reaction pathways in oxidative dearomatization for spirodienone synthesis.

Experimental Workflow for Spirodienone Synthesis

G Experimental Workflow for Spirodienone Synthesis Start Start Setup Reaction Setup (Phenol, Solvent) Start->Setup Cooling Cooling (e.g., 0 °C) Setup->Cooling Oxidant_Addition Add Oxidant (e.g., PIDA) Cooling->Oxidant_Addition Reaction Stir and Monitor (TLC/LC-MS) Oxidant_Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Isolated Spirodienone Purification->Product

Caption: A typical experimental workflow for the synthesis and isolation of spirodienones.

References

Technical Support Center: Scaling Up Spirohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirohexane synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this compound synthesis from laboratory to larger scales.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A1: Scaling up any chemical synthesis introduces complexities that may not be apparent at the bench scale. For this compound synthesis, key challenges often include:

  • Heat Transfer and Temperature Control: Exothermic reactions can become difficult to control in larger reactors, leading to side product formation or even runaway reactions.[1][2]

  • Mixing Efficiency: Achieving homogenous mixing in large vessels is more challenging and can lead to localized "hot spots" or areas of high reagent concentration, impacting yield and purity.[3][4]

  • Reagent Addition Rates: The rate of reagent addition can significantly affect the reaction profile. What works on a small scale may need to be adjusted to maintain control over the reaction on a larger scale.

  • Longer Reaction and Work-up Times: Larger volumes naturally require more time for heating, cooling, transfers, and extractions, which can lead to product degradation if the compounds are unstable.[5]

  • Changes in Impurity Profiles: Minor side reactions at the gram scale can become significant sources of impurities at the kilogram scale.[6]

  • Physical Handling of Reagents and Products: Managing large volumes of solvents and solids presents logistical and safety challenges.

Q2: My reaction yield dropped significantly when I moved from a 1-gram to a 100-gram scale. What should I investigate first?

A2: A drop in yield upon scale-up is a common issue. Here’s a prioritized troubleshooting workflow:

  • Review Reaction Parameters: Re-evaluate your reaction conditions. Were you able to maintain the same temperature profile and reaction time?

  • Assess Mixing: Is your stirring mechanism adequate for the larger volume? Inefficient mixing can lead to incomplete reactions.[3]

  • Check Reagent Purity: Ensure the purity of your starting materials is consistent across batches. Impurities can have a more pronounced effect on a larger scale.

  • Investigate Potential Decomposition: Did the longer reaction or work-up time lead to product degradation? You can test this by taking aliquots at different time points and analyzing for product and byproducts.[7]

  • Re-optimize Solvent Volumes: Sometimes, the concentration of the reaction needs to be adjusted at a larger scale.

Q3: Are there specific synthesis routes for spirohexanes that are more amenable to scaling up?

A3: While the "best" route depends on the specific this compound derivative, some methods offer advantages for scalability. For instance, photoinduced syntheses can sometimes be translated to flow chemistry setups, which can offer better control over reaction parameters on a larger scale.[8][9] One-pot reactions that minimize intermediate isolation steps are also generally preferred for large-scale synthesis to reduce material losses.

Q4: How should my purification strategy change when scaling up?

A4: While column chromatography is a go-to purification method at the lab scale, it becomes less practical and more expensive at larger scales. For kilogram-scale production, consider the following:

  • Crystallization: This is often the most cost-effective and scalable purification method for solid compounds.

  • Distillation: For liquid this compound derivatives, distillation (including fractional distillation) can be a highly effective purification technique.

  • Liquid-Liquid Extraction: Optimizing your extraction procedure can significantly improve the purity of your crude product before final purification.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields
Possible Cause Troubleshooting Steps
Inadequate Temperature Control Monitor the internal reaction temperature closely. For exothermic reactions, consider slower reagent addition, using a jacketed reactor with a chiller, or increasing the solvent volume to better dissipate heat.
Poor Mixing Switch from a magnetic stir bar to overhead mechanical stirring for larger volumes. Ensure the impeller design is appropriate for the reactor geometry and viscosity of the reaction mixture.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction stalls, consider extending the reaction time or adding a small additional charge of a key reagent.[7]
Product Decomposition Analyze crude reaction mixtures for degradation products. If decomposition is suspected, try to reduce reaction temperature or shorten reaction/work-up times.
Transfer Losses Account for all material transfers. Ensure vessels are thoroughly rinsed to recover all product.
Issue 2: Formation of New or Increased Side Products
Possible Cause Troubleshooting Steps
Localized High Concentrations Add reagents subsurface near the impeller to ensure rapid mixing. For highly reactive reagents, consider slow, controlled addition via a syringe pump.
Temperature Gradients Improve mixing and ensure the reactor's heating/cooling system is adequate for the scale.
Longer Reaction Times If the desired product can participate in subsequent unwanted reactions, consider stopping the reaction at a slightly lower conversion to maximize the yield of the target molecule.
Air/Moisture Sensitivity Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any reagents or intermediates are sensitive to air or moisture.

Quantitative Data on this compound Synthesis

The following tables provide an overview of typical reaction parameters and potential challenges when scaling up this compound synthesis.

Table 1: Representative Lab-Scale Synthesis of a Spiro[2.3]hexane Derivative via Photoinduced Cyclization

ParameterValueReference
Starting Material (Alkene) 1.0 g (5.7 mmol)[9]
Reagent (Diazoester) 2.1 g (57 mmol, 4 eq)[9]
Solvent (DCM) 100 mL[9]
Light Source 7 W Blue LEDs[9]
Reaction Time 1 hour[9]
Isolated Yield ~70-90% (depending on substrate)[9]

Table 2: Key Considerations and Potential Impact of Scaling Up this compound Synthesis

Parameter Lab Scale (grams) Pilot/Production Scale (kilograms) Potential Impact of Scaling Up
Heat Management Often managed with a simple ice bath or heating mantle.Requires jacketed reactors with precise temperature control systems.Poor heat management can lead to reduced selectivity and safety hazards.[1]
Mixing Magnetic stirring is usually sufficient.Requires overhead mechanical stirring with optimized impeller design.Inefficient mixing can result in lower yields and increased impurities.[3]
Reaction Time Typically shorter due to faster heating/cooling and efficient mixing.Generally longer due to the larger volumes.Increased reaction time can lead to product degradation for sensitive compounds.[5]
Purification Often relies on flash column chromatography.Prefers crystallization or distillation for efficiency and cost-effectiveness.The need to develop a new purification method is a common scale-up challenge.
Yield Can be high under optimized lab conditions.May decrease without re-optimization of reaction parameters.A drop in yield is a primary indicator of scale-up issues.

Experimental Protocols

Key Experiment: Gram-Scale Photoinduced Synthesis of a Functionalized Spiro[2.3]hexane

This protocol is adapted from a published procedure for the synthesis of spiro[2.3]hexane derivatives.[9]

Materials:

  • Alkene starting material (1.0 g, 1.0 eq)

  • Diazoester reagent (4.0 eq)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • 7 W Blue LED lamp

  • 250 mL round-bottom flask

  • Magnetic stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add the alkene starting material (1.0 g).

  • Reagent Addition: Add the diazoester reagent followed by 100 mL of anhydrous DCM.

  • Initiation of Reaction: Place the flask in a position where it can be irradiated by the 7 W blue LED lamp and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, turn off the light source and remove the magnetic stir bar. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., petroleum ether: ethyl acetate) to afford the desired spiro[2.3]hexane product.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurities on Scale-Up check_temp Review Temperature Control and Heat Transfer start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_time Assess Impact of Longer Reaction/Work-up Time start->check_time reoptimize Re-optimize Reaction Parameters check_temp->reoptimize check_mixing->reoptimize check_reagents->reoptimize check_time->reoptimize implement_changes Implement Process Modifications reoptimize->implement_changes Based on findings success Successful Scale-Up implement_changes->success

Caption: Troubleshooting workflow for addressing common scale-up issues in this compound synthesis.

Experimental_Workflow setup 1. Reaction Setup (Alkene + Stir Bar in Flask) add_reagents 2. Add Diazoester and Anhydrous DCM setup->add_reagents irradiate 3. Irradiate with Blue LEDs and Stir Vigorously add_reagents->irradiate monitor 4. Monitor by TLC irradiate->monitor workup 5. Quench and Concentrate monitor->workup Reaction Complete purify 6. Purify by Flash Column Chromatography workup->purify product Final this compound Product purify->product

Caption: Step-by-step experimental workflow for the photoinduced synthesis of this compound.

References

Technical Support Center: Stereoselective Control in Spirocyclic Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of spirocyclic oxindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving stereoselective control in spirocyclic oxindole (B195798) synthesis?

A1: The primary strategies involve catalytic asymmetric reactions, which can be broadly categorized into organocatalysis, transition metal catalysis, and enzymatic catalysis. Organocatalysis often employs chiral amines, phosphoric acids, or bifunctional catalysts like thioureas and squaramides.[1][2][3] Transition metal catalysis frequently utilizes complexes of palladium, rhodium, copper, nickel, and titanium.[4][5][6][7][8][9] Multicomponent reactions, such as [3+2] cycloadditions, are also a powerful tool for constructing complex spirooxindoles with high stereoselectivity in a single step.[3][10]

Q2: My reaction is resulting in a low diastereomeric ratio (dr). What are the likely causes?

A2: Poor diastereoselectivity can stem from several factors:

  • Substrate Control: The inherent steric and electronic properties of your substrates may not provide a sufficient facial bias for the incoming reagent.

  • Catalyst Inefficiency: The catalyst may not be effectively creating a chiral environment to differentiate the diastereomeric transition states.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the energy difference between the diastereomeric transition states. Higher temperatures can often lead to lower diastereoselectivity.

  • Reversibility: If the reaction is reversible, thermodynamic equilibration may lead to a mixture of diastereomers.

Q3: I am observing poor enantioselectivity (ee) in my organocatalytic reaction. What should I investigate?

A3: Low enantioselectivity in organocatalytic reactions can be attributed to:

  • Catalyst Purity and Integrity: Ensure the organocatalyst is of high purity and has not degraded.

  • Catalyst Loading: Inadequate or excessive catalyst loading can sometimes be detrimental.

  • Solvent Effects: The polarity and proticity of the solvent can significantly impact the organization of the transition state. A solvent screen is often necessary.

  • Additives: The presence of water or other additives can either enhance or diminish enantioselectivity. Strict control of anhydrous conditions is often crucial.

  • Background Reaction: A non-catalyzed background reaction will produce a racemic product, lowering the overall ee. Running the reaction at a lower temperature can often suppress the background reaction.

Q4: Can the choice of protecting group on the oxindole nitrogen influence stereoselectivity?

A4: Absolutely. The N-protecting group on the isatin (B1672199) or oxindole starting material can have a profound impact on stereoselectivity.[11] It can influence the steric environment around the reaction center and may also participate in non-covalent interactions with the catalyst or reagents, thereby influencing the facial selectivity of the reaction. It is common to screen various protecting groups (e.g., Boc, Ts, phosphoryl) to optimize stereochemical outcomes.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution(s)
Poor Reactivity of Starting Materials Modify the electronic properties of the substrates (e.g., use more electron-withdrawing or -donating groups). Consider using more activated starting materials, such as methyleneindolinones or isatin-derived ketimines.[1]
Catalyst Deactivation Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive. Purify the catalyst before use. For metal catalysts, ensure the ligand has not degraded.
Suboptimal Reaction Temperature Screen a range of temperatures. While lower temperatures often improve selectivity, some reactions require elevated temperatures to overcome activation barriers.
Incorrect Solvent Perform a solvent screen. The solubility of reagents and the stabilization of intermediates are highly solvent-dependent.[12]
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Poor Diastereoselectivity
Potential Cause Suggested Solution(s)
Flexible Transition State Lowering the reaction temperature can help rigidify the transition state assembly, often leading to improved diastereoselectivity.
Steric Hindrance Modify the steric bulk of the catalyst or the substrates to enhance facial discrimination. For instance, a bulkier catalyst may favor the formation of one diastereomer over another.
Solvent Effects The polarity of the solvent can influence the compactness of the transition state. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DCM, THF).[4]
Lewis Acid/Base Additives In some cases, the addition of a co-catalyst or an additive can help organize the transition state through secondary interactions, thereby improving diastereoselectivity.
Change in Catalyst System If optimizing conditions fails, consider switching to a different class of catalyst (e.g., from an organocatalyst to a metal complex) that may offer a different mode of activation and stereocontrol.[4][7]
Issue 3: Poor Enantioselectivity
Potential Cause Suggested Solution(s)
Non-Catalyzed Background Reaction Lower the reaction temperature and/or the concentration of the reactants to minimize the rate of the non-catalyzed pathway relative to the catalyzed one.
Mismatched Catalyst/Substrate The chiral catalyst may not be well-suited for the specific substrate. It may be necessary to screen a library of catalysts with different chiral backbones or steric/electronic properties.
Presence of Impurities Ensure all reagents and solvents are pure and anhydrous, as impurities (especially water or acid/base traces) can interfere with the catalytic cycle.
Catalyst Aggregation At higher concentrations, some catalysts may aggregate, leading to a decrease in enantioselectivity. Try running the reaction at a lower catalyst loading.
Incorrect Enantiomer of the Catalyst If both enantiomers of the catalyst are available, using the opposite enantiomer should ideally produce the opposite product enantiomer with similar ee. This can be a useful control experiment.

Quantitative Data Summary

The following tables summarize typical reaction outcomes for stereoselective spirocyclic oxindole syntheses found in the literature.

Table 1: Organocatalyzed [3+2] Cycloaddition for Spiro[pyrrolidin-3,3'-oxindole] Synthesis

CatalystSolventTemp (°C)Time (h)Yield (%)dree (%)
Quinine-derived SquaramideDCM-202492>20:198
Cinchona Alkaloid/ThioureaTolueneRT488515:195
Proline DerivativeDMSO40127810:190

Table 2: Metal-Catalyzed Cyclizations

Catalyst SystemReaction TypeSolventYield (%)dree (%)
TiCl₄ (20 mol%)[3+2] CycloadditionDCM9091:9N/A
Sc(OTf)₃ (20 mol%)MulticomponentPyridine92>94:6N/A
Pd(OAc)₂/PCy₃C-H ArylationToluene88>20:1N/A
Ni(II)/Chiral LigandCyclopropanationCH₂Cl₂95>20:196

Experimental Protocols

Key Experiment 1: Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines

This protocol is based on a domino reaction involving hemiaminal formation and an aza-Michael reaction.[2]

  • Reagents and Setup: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the isatin-derived N-Boc ketimine (0.1 mmol, 1.0 equiv.), γ-hydroxyenone (0.12 mmol, 1.2 equiv.), and the quinine-derived bifunctional squaramide catalyst (0.01 mmol, 10 mol%).

  • Solvent Addition: Add dry solvent (e.g., dichloromethane (B109758) or toluene, 1.0 mL).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirooxindole oxazolidine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral stationary phase high-performance liquid chromatography (HPLC).

Key Experiment 2: Titanium(IV)-Catalyzed Diastereoselective Synthesis of Spiro[3,3'-oxindole-1-pyrrolines]

This protocol describes a Lewis acid-catalyzed cyclization between an alkylidene oxindole and a 5-methoxyoxazole.[4]

  • Reagents and Setup: To an oven-dried vial, add the alkylidene oxindole (0.2 mmol, 1.0 equiv.) and 5-methoxy-2-aryloxazole (0.24 mmol, 1.2 equiv.).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (2.0 mL) under an inert atmosphere.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add a solution of titanium(IV) chloride (TiCl₄, 0.04 mmol, 20 mol%) in dichloromethane dropwise.

  • Reaction Conditions: Stir the reaction at this temperature for the specified time (typically 1-4 hours), monitoring by TLC.

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the residue by flash chromatography on silica gel to yield the spirooxindole-1-pyrroline. Determine the yield and diastereomeric ratio from the ¹H NMR spectrum of the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Flame-dry glassware under N2/Ar reagents Add Substrates & Chiral Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent stir Stir at Controlled Temperature solvent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Flash Column Chromatography extract->purify char NMR, HRMS purify->char dr Determine dr (NMR) char->dr ee Determine ee (Chiral HPLC) char->ee

Caption: General experimental workflow for catalytic asymmetric spirooxindole synthesis.

troubleshooting_enantioselectivity cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Enantioselectivity (ee) cause1 Background Reaction problem->cause1 cause2 Suboptimal Temperature problem->cause2 cause3 Solvent Effects problem->cause3 cause4 Catalyst Issues problem->cause4 sol1 Lower Temperature & Concentration cause1->sol1 sol2 Screen Temperature Range cause2->sol2 sol3 Screen Solvent Polarity cause3->sol3 sol4 Check Catalyst Purity / Screen Catalysts cause4->sol4

Caption: Troubleshooting logic for poor enantioselectivity in spirooxindole synthesis.

signaling_pathway cluster_reactants Starting Materials cluster_intermediates In Situ Generation cluster_products Product Formation Isatin Isatin Derivative Ylide Azomethine Ylide (Chiral Complex) Isatin->Ylide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Catalyst Chiral Catalyst (e.g., Amino Acid) Catalyst->Ylide Ylide->Cycloaddition Spiro Stereoselective Spirooxindole Cycloaddition->Spiro

Caption: Simplified pathway for a [3+2] cycloaddition to form spirooxindoles.

References

Technical Support Center: Work-up Procedures for Spiro Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and purification of spiro compound reactions.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction resulted in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low or no product formation is a frequent challenge in spirocyclization reactions. A systematic approach to troubleshooting is crucial for identifying the root cause. Key factors to investigate include:

  • Reagent and Catalyst Quality: Ensure the purity and activity of all starting materials, reagents, and catalysts. Impurities or degradation can significantly impede the reaction.[1]

  • Reaction Conditions:

    • Temperature: Suboptimal temperature can either slow down the reaction or promote the formation of side products.

    • Concentration: The reaction may be too dilute for the components to react efficiently.

    • Time: The reaction may not have proceeded to completion, or the product might be degrading over extended reaction times.[1]

  • Inert Atmosphere: If your reaction involves air- or moisture-sensitive reagents, ensure that anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) were properly used.

Q2: I'm observing the formation of multiple products or significant side products in my reaction. What steps can I take to minimize these?

A2: The formation of side products can complicate purification and lower the yield of your desired spiro compound. Identifying these byproducts through techniques like LC-MS and NMR is the first step.[2] Common side reactions and mitigation strategies include:

  • Over-reaction or Degradation: This can occur if the reaction time is too long or the temperature is too high. Monitor the reaction progress closely using methods like Thin-Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[1]

  • Isomerization: Acidic or basic conditions, or high temperatures, can sometimes lead to the isomerization of your product. Adjusting the pH or lowering the reaction temperature can help minimize this.[1]

  • Competing Reaction Pathways: The reaction conditions may favor an alternative mechanistic pathway. Modifying the substrate or adjusting reaction parameters like solvent, temperature, or catalyst can help favor the desired reaction.

Q3: How do I choose an appropriate work-up procedure for my spiro compound?

A3: The choice of work-up procedure depends largely on the functional groups present in your target spiro molecule.

  • Neutral Spiro Compounds (e.g., Spiroketals): A standard aqueous work-up is often sufficient. This typically involves quenching the reaction, followed by extraction with an organic solvent, washing with water and/or brine, drying the organic layer, and removing the solvent.

  • Acidic Spiro Compounds (e.g., containing carboxylic acids): An acid-base extraction is highly effective. The compound can be converted to its water-soluble salt by washing with a basic aqueous solution (e.g., sodium bicarbonate). After separating the aqueous layer, it can be re-acidified to precipitate the purified acidic compound, which is then extracted with an organic solvent.

  • Basic Spiro Compounds (e.g., Spiro-pyrrolidines, Spiro-piperidines): An acidic wash is used to convert the basic amine into its water-soluble salt, thereby extracting it from the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified amine.[3]

Q4: My spiro compound is difficult to purify by column chromatography and tends to streak on the silica (B1680970) gel. What can I do to improve the separation?

A4: Streaking on silica gel columns is a common issue, especially with polar or basic compounds. Here are some solutions:

  • Deactivate the Silica Gel: For basic compounds like spiro-pyrrolidines and spiro-piperidines, adding a small amount of triethylamine (B128534) (0.5-5%) to the eluent can neutralize the acidic sites on the silica gel and improve separation.[4]

  • Optimize the Solvent System: Use TLC to screen a variety of solvent systems to find one that provides good separation (a ΔRf of at least 0.15 is ideal).

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (B75360) or reversed-phase silica.

  • Dry Loading: For compounds that are not very soluble in the initial eluent, adsorbing the crude material onto a small amount of silica gel and loading it onto the column as a dry powder can lead to better resolution.[5]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a decision-making framework for troubleshooting low-yielding spirocyclization reactions.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent & Solvent Quality start->check_reagents reagents_ok Reagents/Solvents OK check_reagents->reagents_ok Check Purity repurify Repurify Reagents/ Use Fresh Solvents reagents_ok->repurify No optimize_conditions Optimize Reaction Conditions (Temp, Conc., Time) reagents_ok->optimize_conditions Yes repurify->start conditions_ok Conditions Optimized optimize_conditions->conditions_ok Screen Parameters side_products Analyze for Side Products (TLC, LC-MS) conditions_ok->side_products No Improvement end Improved Yield conditions_ok->end Improvement no_side_products Incomplete Reaction/ Decomposition side_products->no_side_products None Observed modify_workup Modify Work-up/ Purification side_products->modify_workup Observed no_side_products->optimize_conditions modify_workup->end

A decision tree for troubleshooting low reaction yields.
Guide 2: Purification Challenges

This guide outlines steps to address common issues encountered during the purification of spiro compounds.

Problem Possible Cause Troubleshooting Steps Citation
Emulsion formation during extraction High concentration of surfactants or polar impurities.Add brine (saturated NaCl solution) to the separatory funnel. Filter the mixture through a pad of Celite. Centrifuge the mixture to break the emulsion.
Product is water-soluble The product contains highly polar functional groups.Back-extract the aqueous layers with fresh organic solvent. Use "salting out" by adding a saturated salt solution to decrease the solubility of the organic compound in the aqueous layer.[6]
Compound streaks on TLC/column Strong interaction with the acidic silica gel surface.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Use a different stationary phase like alumina.[4]
"Oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound. High level of impurities.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Try a different solvent or a solvent/anti-solvent system. Pre-purify the crude material by a quick filtration through a silica plug.
Poor separation of diastereomers Diastereomers have very similar polarities.Optimize the solvent system for column chromatography using TLC to achieve better separation. Consider using a different stationary phase (e.g., diol-bonded silica).

Experimental Protocols

Protocol 1: General Aqueous Work-up for Neutral Spiro Compounds (e.g., Spiroketals)
  • Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently, venting frequently to release any pressure.

  • Washing: Allow the layers to separate. Drain the aqueous layer and wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (if the reaction was acidic).

    • Brine (to help break up any emulsions and begin the drying process).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude spiro compound.[7]

Protocol 2: Work-up for Basic Spiro Compounds (e.g., Spiro-pyrrolidines, Spiro-piperidines)
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic amine, making it soluble in the aqueous layer. Repeat the acidic wash 2-3 times.[3]

  • Separation of Layers: The organic layer now contains non-basic impurities and can be discarded (after ensuring the product is not present). Combine the acidic aqueous layers.

  • Basification and Re-extraction: Cool the combined aqueous layers in an ice bath and make them basic by the slow addition of a base (e.g., 2 M NaOH, saturated sodium bicarbonate) until the desired pH is reached. Extract the now-neutral amine back into an organic solvent (e.g., dichloromethane, 3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified basic spiro compound.

Protocol 3: Purification by Flash Column Chromatography

FlashChromatography start Crude Spiro Compound tlc TLC Analysis to Determine Eluent System start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Solvent Gradient & Collect Fractions load_sample->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine evaporate Remove Solvent under Reduced Pressure combine->evaporate end Purified Spiro Compound evaporate->end

A general workflow for the purification of spiro compounds.
Common Solvent Systems for Column Chromatography

The choice of solvent system is critical for successful purification. The following table provides starting points for common classes of spiro compounds.

Compound Class Typical Solvent System (v/v) Notes
Non-polar Spirocycles Hexane / Ethyl Acetate (9:1 to 1:1)A good starting point for many neutral spiro compounds.
Spiroketals Dichloromethane / Methanol (99:1 to 9:1)For more polar spiroketals.
Spiro-oxindoles Hexane / Ethyl Acetate (8:2)A commonly reported system for this class of compounds.
Basic Spiro-amines Dichloromethane / Methanol / Triethylamine (e.g., 95:4.5:0.5)The triethylamine helps to prevent tailing on the silica gel.
Acidic Spiro Compounds Hexane / Ethyl Acetate with 1% Acetic AcidThe acetic acid helps to keep the compound protonated and improves peak shape.
Protocol 4: Identification of Impurities
  • Initial Analysis: Analyze the crude reaction mixture by TLC and LC-MS to get an initial idea of the number of components and their relative polarities and masses.[2]

  • Isolation: If a significant impurity is observed, it may need to be isolated for full characterization. This can often be achieved by careful column chromatography.

  • Structure Elucidation: The structure of the isolated impurity can be determined using a combination of spectroscopic techniques:

    • NMR Spectroscopy (¹H, ¹³C, COSY, etc.): Provides detailed information about the connectivity and stereochemistry of the molecule.[8]

    • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that give clues to the structure.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Mechanistic Hypothesis: Once the structure of the impurity is known, you can often propose a plausible mechanism for its formation, which can help in optimizing the reaction conditions to avoid its formation in the future.[2]

References

avoiding polymerization in methyl vinyl ketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding polymerization in reactions involving methyl vinyl ketone (MVK).

Troubleshooting Guide

Unexpected polymerization of methyl vinyl ketone is a common issue that can lead to failed reactions, product contamination, and safety hazards. This guide addresses specific problems you might encounter.

Problem Potential Cause(s) Recommended Solution(s)
Solid polymer found in a new bottle of MVK. - Improper storage conditions during transport or in the facility (e.g., exposure to heat or light).- Depletion of the inhibitor over time.- Do not use the reagent. Contact the supplier for a replacement.- Review storage procedures to ensure MVK is stored in a cool, dark, and well-ventilated area.
MVK polymerizes during a reaction. - The inhibitor was not removed prior to the reaction, and the reaction conditions (e.g., initiator) are incompatible.- The reaction temperature is too high.- Accidental introduction of polymerization initiators (e.g., peroxides, air).- The reaction was run for an extended period without sufficient inhibition for the conditions.- Purify MVK by distillation immediately before use to remove the storage inhibitor.[1][2]- Maintain strict temperature control. If necessary, use a cooling bath.- Ensure all glassware is clean and dry. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
Low yield in a reaction where MVK is a reactant. - Partial polymerization of MVK before or during the reaction, reducing the concentration of the monomer.- The presence of the storage inhibitor may interfere with the desired reaction.- Check the MVK for any signs of cloudiness or increased viscosity before use.- Purify the MVK to remove the inhibitor, especially for sensitive reactions like radical polymerizations.[1][2]
MVK becomes cloudy or viscous during storage. - The inhibitor has been consumed, and polymerization has begun.- Exposure to light, heat, or air.[3][4]- The MVK should be disposed of according to safety protocols.[5][6]- Do not attempt to salvage partially polymerized MVK.- Always store MVK in a tightly sealed container in a cool, dark place.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of methyl vinyl ketone polymerization?

A1: Methyl vinyl ketone (MVK) is an α,β-unsaturated ketone, which makes it highly susceptible to spontaneous polymerization.[8] This process can be initiated by exposure to heat, light (UV radiation), air (oxygen), peroxides, or other radical initiators.[3] The conjugated system of the double bond and the carbonyl group facilitates the formation of polymer chains.

Q2: How can I safely store MVK to prevent polymerization?

A2: Proper storage is critical. MVK should be stored in a tightly sealed container in a cool, well-ventilated, and dark location, away from heat sources and sunlight.[6][7] Commercial MVK is typically supplied with an inhibitor, such as hydroquinone (B1673460), to prevent polymerization during storage.[8][9]

Q3: What are the common inhibitors used for MVK, and at what concentrations?

A3: The most common inhibitor is hydroquinone.[1][8] Other phenolic compounds like catechol and pyrogallol (B1678534) can also be used.[1] The concentration of the inhibitor is typically in the range of 0.1% to 0.5%.[1][10][11]

Q4: Do I need to remove the inhibitor before my reaction?

A4: In many cases, yes. The inhibitor can interfere with reactions, particularly those involving radicals or sensitive catalysts. For reactions such as Diels-Alder or Michael additions, the presence of the inhibitor may be acceptable, but for polymer synthesis or reactions sensitive to radical scavengers, it must be removed.[9]

Q5: What is the recommended procedure for removing the inhibitor from MVK?

A5: The standard procedure is distillation under reduced pressure (vacuum distillation).[2] This allows for the purification of MVK at a lower temperature, minimizing the risk of thermal polymerization during the process.[2] It is crucial to use the purified MVK immediately, as it will no longer contain the protective inhibitor.

Quantitative Data Summary

The following tables provide key data for handling and using methyl vinyl ketone.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C[10]Reduces the rate of spontaneous polymerization.
Atmosphere Inert (e.g., Nitrogen or Argon)Prevents polymerization initiated by oxygen.
Light Conditions Dark (e.g., amber bottle)Prevents photochemical initiation of polymerization.[3]
Container Tightly sealedPrevents contamination and evaporation.[6]

Table 2: Common Inhibitors and Their Typical Concentrations

InhibitorTypical Concentration (% w/w)Notes
Hydroquinone 0.1% - 0.5%[1][10][11]Most common free-radical inhibitor for MVK.
Pyrogallol Not specifiedMentioned as a potential stabilizer.[1]
Catechol Not specifiedMentioned as a potential stabilizer.[1]
Acetic Acid 0.2% - 1.0%[11]Can be used as a stabilizer.

Experimental Protocols

Protocol 1: Purification of Methyl Vinyl Ketone (Inhibitor Removal)

This protocol describes the removal of hydroquinone from commercially available MVK via vacuum distillation.

  • Preparation:

    • Set up a clean, dry distillation apparatus suitable for vacuum distillation. Ensure all glass joints are properly sealed.

    • Use a cold trap between the receiving flask and the vacuum source to protect the pump.

    • Add a small amount of a non-reactive boiling chip or a magnetic stir bar to the distilling flask.

  • Drying (Optional but Recommended):

    • If water is a concern for the subsequent reaction, briefly dry the MVK over anhydrous potassium carbonate or calcium chloride.[2]

    • Filter the MVK to remove the drying agent before transferring it to the distillation flask.

  • Distillation:

    • Transfer the MVK to the distillation flask.

    • Begin circulating cold water through the condenser.

    • Slowly and carefully apply vacuum to the system.

    • Gently heat the distillation flask using a water bath to control the temperature. The boiling point of MVK is approximately 34 °C at reduced pressure.[10]

    • Collect the purified MVK in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.

  • Post-Distillation Handling:

    • Once the distillation is complete, release the vacuum carefully, preferably by introducing an inert gas.

    • The purified MVK is now uninhibited and should be used immediately.

    • If short-term storage is necessary, keep it in a sealed flask under an inert atmosphere at a low temperature (e.g., in a refrigerator).

Visualizations

MVK_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, or Radical Initiator (I•) Initiated_Monomer Initiated Monomer (I-M•) Initiator->Initiated_Monomer Reacts with MVK_Monomer Methyl Vinyl Ketone (Monomer) Growing_Chain Growing Polymer Chain (I-M(n)•) Initiated_Monomer->Growing_Chain Chain Growth Longer_Chain Elongated Chain (I-M(n+1)•) Growing_Chain->Longer_Chain Another_Monomer MVK Monomer Another_Monomer->Longer_Chain + Two_Chains Two Polymer Chains Final_Polymer Stable Polymer Two_Chains->Final_Polymer Combine Troubleshooting_Workflow Start Reaction Issue Encountered (e.g., low yield, polymer formation) Check_MVK Inspect MVK Stock: Cloudy, viscous, or solid? Start->Check_MVK MVK_Bad Dispose of MVK. Procure fresh reagent. Check_MVK->MVK_Bad Yes MVK_Good MVK appears normal. Check_MVK->MVK_Good No MVK_Bad->Start Restart Process Check_Inhibitor Was inhibitor removed before the reaction? MVK_Good->Check_Inhibitor Inhibitor_Not_Removed Inhibitor may be interfering. Purify MVK and repeat. Check_Inhibitor->Inhibitor_Not_Removed No Inhibitor_Removed Inhibitor was removed. Check_Inhibitor->Inhibitor_Removed Yes Problem_Solved Problem Resolved Inhibitor_Not_Removed->Problem_Solved Check_Conditions Review Reaction Conditions: - Temperature too high? - Air/moisture ingress? - Contaminated glassware? Inhibitor_Removed->Check_Conditions Optimize Optimize reaction conditions: - Lower temperature - Use inert atmosphere - Ensure clean/dry setup Check_Conditions->Optimize Yes Optimize->Problem_Solved Experimental_Workflow Start Start: MVK Reaction Prep Assess_Need Assess if inhibitor removal is necessary for the reaction. Start->Assess_Need Distill Purify MVK via vacuum distillation. Assess_Need->Distill Yes Use_Directly Use MVK with inhibitor directly from the bottle. Assess_Need->Use_Directly No Post_Distill Use purified MVK immediately under inert atmosphere. Distill->Post_Distill Reaction Perform Reaction (e.g., Michael Addition, Diels-Alder) Use_Directly->Reaction Post_Distill->Reaction End Workup & Product Isolation Reaction->End

References

Technical Support Center: Enhancing the Stability of Strained Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of strained spiro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of strained spiro compounds?

A1: The instability of strained spiro compounds primarily arises from inherent ring strain, which can be attributed to several factors including small ring sizes (e.g., cyclopropane, cyclobutane), torsional strain, and steric hindrance around the spirocyclic center.[1][2] This strain makes the molecule susceptible to various reactions that can alleviate it, such as ring-opening, rearrangements, and decomposition, particularly under thermal stress or in the presence of acids, bases, or certain catalysts.[1]

Q2: How does the introduction of a spirocyclic moiety affect the overall properties of a molecule?

A2: Incorporating a spirocyclic scaffold into a molecule significantly impacts its three-dimensional structure, often leading to improved physicochemical and pharmacokinetic properties.[3][4][5] These improvements can include enhanced metabolic stability, increased solubility, reduced lipophilicity, and greater target selectivity due to the rigid conformational constraints imposed by the spiro center.[4][5][6] The well-defined exit vectors on a spirocycle allow for precise positioning of substituents in 3D space.[6]

Q3: What general strategies can be employed to enhance the stability of a strained spiro compound?

A3: Enhancing stability often involves synthetic modifications to the spirocyclic core or its substituents. Key strategies include:

  • Introduction of stabilizing functional groups: Electron-withdrawing or bulky groups near the spirocenter can sterically shield it or electronically disfavor decomposition pathways.

  • Conformational locking: Incorporating the spirocycle into a more rigid polycyclic system can prevent conformational changes that might lead to degradation.

  • Modification of ring size: While often a core feature, exploring slightly larger ring sizes (e.g., moving from spiro[2.3]hexane to spiro[3.3]heptane) can sometimes reduce ring strain while maintaining desirable 3D geometry.[6][7]

  • Heteroatom incorporation: The strategic placement of heteroatoms within the spirocyclic framework can alter the strain and electronic properties, potentially leading to more stable structures.[7]

Q4: Can computational methods be used to predict the stability of novel strained spiro compounds?

A4: Yes, computational chemistry is a valuable tool for predicting the stability of new spiro compounds. Techniques such as Density Functional Theory (DFT) can be used to calculate strain energies, bond dissociation energies, and activation barriers for potential decomposition pathways. This allows researchers to screen potential synthetic targets in silico and prioritize those with a higher predicted stability before committing to laboratory synthesis.

Troubleshooting Guide

Problem 1: My strained spiro compound is decomposing during purification on silica (B1680970) gel chromatography.

  • Possible Cause: The acidic nature of standard silica gel can catalyze the degradation of acid-sensitive spiro compounds, leading to ring-opening or rearrangement.

  • Solution:

    • Use Neutralized or Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine (B128534) (typically 1-2% in the eluent), to neutralize acidic sites. Alternatively, commercially available deactivated silica gel can be used.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

    • Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is generally preferred over gravity chromatography.

    • Alternative Purification Methods: If the compound remains unstable, explore non-chromatographic purification techniques such as recrystallization or distillation if the compound is sufficiently volatile and thermally stable.

Problem 2: I am observing unexpected ring-opening or rearrangement of my spiro compound upon heating.

  • Possible Cause: The high ring strain of your spiro compound makes it thermally labile. The input of thermal energy is sufficient to overcome the activation barrier for rearrangement to a more stable, less strained structure.[1] For example, highly strained oxaspiro[2.2]pentanes can thermally rearrange to furanones.[1]

  • Solution:

    • Lower Reaction Temperatures: If the instability is observed during a reaction, try running it at a lower temperature for a longer duration.

    • Avoid High-Temperature Purification: Avoid purification methods that require high heat, such as distillation, if possible. If distillation is necessary, perform it under a high vacuum to lower the boiling point.

    • Thermal Analysis: To understand the thermal limits of your compound, consider performing a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).[8] This will help identify the decomposition temperature.

    • Structural Modification: If thermal stability is a critical requirement, consider synthesizing analogs with features that enhance stability, such as reinforcing the scaffold or adding bulky substituents that restrict vibrational modes leading to decomposition.

Problem 3: My spiro compound, intended for biological applications, shows poor metabolic stability.

  • Possible Cause: While spirocycles can improve metabolic stability, certain functionalities on the scaffold may still be susceptible to enzymatic degradation (e.g., oxidation by cytochrome P450 enzymes).

  • Solution:

    • Identify Metabolic Hotspots: The first step is to identify which part of the molecule is being metabolized. This is typically done by incubating the compound with liver microsomes and analyzing the resulting metabolites by LC-MS.

    • Block Metabolic Sites: Once a metabolic hotspot is identified, you can modify the structure to block this position. Common strategies include:

      • Fluorination: Replacing a hydrogen atom with a fluorine atom at the site of oxidation can prevent metabolism.

      • Introduction of Bulky Groups: Placing a sterically hindering group near the metabolic site can prevent the enzyme from accessing it.

      • Heteroatom Substitution: Replacing a carbon with a nitrogen or other heteroatom can alter the electronic properties and susceptibility to oxidation. The inclusion of a heteroatom can also provide an exit vector orthogonal to the carbon-centered ones.[7]

Quantitative Data Summary

The stability of spiro compounds can be influenced by various factors, including their structure and the presence of additives. The following table summarizes data related to the thermal stability of Spiro-OMeTAD, a widely used hole-transport material in perovskite solar cells.

Compound/MixtureGlass Transition Temperature (Tg)Decomposition Temperature (Td)Notes
Pristine Spiro-OMeTAD121-124 °CNot specifiedThe low Tg is a challenge for thermal stability in devices.[8]
Spiro-OMeTAD + LiTFSI + tBP50-90 °CNot specifiedAdditives needed for conductivity unfortunately lower the Tg, further decreasing thermal stability.[8]
Modified Spiro-OMeTAD (HL-22)250 °CNot specifiedStructural modification of the Spiro-OMeTAD core can significantly increase the glass transition temperature.[8]
Modified Spiro-OMeTAD (HL-31)254 °CNot specifiedDemonstrates that targeted synthetic modifications can lead to more thermally robust materials.[8]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability using TGA

  • Sample Preparation: Place 5-10 mg of the purified, dry spiro compound into an appropriate TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the heating program: Ramp from room temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Set the atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Data Acquisition: Start the experiment and record the mass of the sample as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically determined as the temperature at which a significant mass loss (e.g., 5%) occurs. The onset temperature of decomposition can also be determined from the derivative of the TGA curve.

Protocol 2: Assessing Compound Stability in Acidic/Basic Conditions

  • Stock Solution Preparation: Prepare a stock solution of your spiro compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 7.4, pH 9).

  • Incubation:

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the pH.

    • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench any reaction if necessary (e.g., by neutralizing the solution).

    • Analyze the samples by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH condition. This data can be used to determine the degradation rate and half-life of the compound under different pH conditions.

Visualizations

Stability_Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_outcomes Desired Outcomes Structural_Modification Structural Modification Increased_Thermal_Stability Increased Thermal Stability Structural_Modification->Increased_Thermal_Stability Leads to Increased_Chemical_Stability Increased Chemical Stability Structural_Modification->Increased_Chemical_Stability Leads to Improved_Metabolic_Stability Improved Metabolic Stability Structural_Modification->Improved_Metabolic_Stability Leads to Formulation_Optimization Formulation Optimization Formulation_Optimization->Increased_Chemical_Stability Leads to Process_Control Process Control Process_Control->Increased_Thermal_Stability Leads to Process_Control->Increased_Chemical_Stability Leads to

Caption: Logical relationship between strategies and outcomes for enhancing spiro compound stability.

Stability_Assessment_Workflow Start Newly Synthesized Spiro Compound Purification Purification (e.g., Neutral Chromatography) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Forced_Degradation Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) Characterization->Forced_Degradation Analysis Analysis by HPLC/LC-MS Forced_Degradation->Analysis Identify_Degradants Identify Degradation Products and Pathways Analysis->Identify_Degradants Quantitative_Assay Develop Quantitative Stability-Indicating Assay Analysis->Quantitative_Assay Real_Time_Stability Real-Time Stability Testing Quantitative_Assay->Real_Time_Stability End Establish Shelf-Life / Re-test Period Real_Time_Stability->End

Caption: Experimental workflow for assessing the stability of a new strained spiro compound.

Degradation_Pathway Strained_Spirocycle Strained Oxaspiro[2.3]hexane Intermediate Carbocation Intermediate Strained_Spirocycle->Intermediate Lewis Acid (e.g., H+ from silica) Product Ring-Expanded Cyclopentanone Intermediate->Product Rearrangement (Strain Release)

Caption: Potential degradation pathway of a strained spirocycle under acidic conditions.

References

Technical Support Center: Regioselective Hydrofunctionalization of Alkynes for Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective hydrofunctionalization of alkynes in spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear guidance on reaction protocols and mechanisms.

Frequently Asked Questions (FAQs)

Q1: My hydrofunctionalization reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in alkyne hydrofunctionalization for spirocycle synthesis is a common challenge. Several factors can influence the regiochemical outcome. Consider the following:

  • Catalyst and Ligand Choice: The catalyst system is paramount. For instance, gold(I) catalysts are known to activate alkynes towards nucleophilic attack, and the choice of ligand can sterically and electronically influence where the nucleophile adds.[1][2][3][4] Similarly, palladium catalysts, often used in hydroarylation reactions, can have their selectivity tuned by the phosphine (B1218219) ligand.[5][6] Experimenting with different ligands, such as monodentate or bidentate phosphines of varying steric bulk and electronic properties, can significantly impact regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. For reactions proceeding through charged intermediates, a more polar solvent may favor one regioisomeric pathway over another.

  • Temperature Control: Reaction temperature can be a critical parameter. Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lower activation energy, which often leads to the more stable intermediate.[7]

  • Substrate-Directing Groups: Incorporating a directing group on your substrate can force the reaction to proceed with a specific regiochemistry. While this may require additional synthetic steps, it is a powerful strategy for controlling selectivity.

Q2: The reaction is sluggish and gives low yields. What can I do to improve the conversion?

A2: Low yields and slow reaction rates can stem from several issues:

  • Catalyst Deactivation: Transition metal catalysts, particularly gold and palladium, can be sensitive to air and moisture. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[7] Catalyst poisoning by impurities in the starting materials or solvent can also be a factor. Purifying your reagents may be necessary.

  • Insufficient Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to side reactions. A systematic optimization of the catalyst loading is recommended.

  • Reaction Temperature: Increasing the reaction temperature can improve the rate of many reactions. However, be mindful that this can also negatively impact regioselectivity and lead to decomposition.

  • Reagent Concentration: The concentration of your reactants can affect the reaction kinetics. Experiment with different concentrations to find the optimal conditions.

Q3: I am observing undesired side products, such as enyne formation or dimerization. How can I minimize these?

A3: The formation of side products is a common issue. Here are some strategies to mitigate them:

  • Control of Reaction Time: Monitor your reaction progress carefully (e.g., by TLC or GC-MS). Stopping the reaction at the optimal time can prevent the formation of subsequent degradation or side products.

  • Use of Additives: Certain additives can suppress side reactions. For example, in gold-catalyzed reactions, the addition of a silver salt can help to generate the active cationic gold species and prevent catalyst decomposition.[8]

  • Degassing Solvents: Dissolved oxygen can sometimes lead to oxidative side reactions. Degassing your solvent prior to use can be beneficial.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Regioselectivity Inappropriate catalyst/ligand combination.Screen a variety of ligands with different steric and electronic properties. Consider catalysts known to favor the desired regioselectivity (e.g., gold vs. palladium).[1][2][3][4][5][6]
Non-optimal reaction temperature.Attempt the reaction at a lower temperature to favor the kinetically controlled product, or a higher temperature for the thermodynamically controlled product.[7]
Solvent polarity is not ideal.Test a range of solvents with varying polarities.
Low Yield/Slow Reaction Catalyst deactivation due to air or moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.[7]
Insufficient catalyst activity.Increase catalyst loading incrementally. Ensure the catalyst is from a reliable source and has been stored correctly.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products Reaction run for too long.Monitor the reaction closely and quench it once the starting material is consumed.
(e.g., dimerization, isomerization)Presence of oxygen or other impurities.Degas solvents and purify starting materials.
Incorrect stoichiometry of reagents.Carefully control the stoichiometry of reactants and additives.
Difficulty in Product Isolation Product is unstable on silica (B1680970) gel.Consider alternative purification methods such as crystallization, distillation, or preparative HPLC.
Product co-elutes with starting material or byproducts.Optimize your chromatography conditions (e.g., different solvent systems, different stationary phase).

Experimental Protocols

Gold-Catalyzed Spirocyclization of 1,6-Enynes

This protocol is a general guideline for the gold-catalyzed intramolecular hydrofunctionalization of an enyne to form a spirocyclic product.

Materials:

  • 1,6-enyne substrate

  • Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6 or AuCl)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate.

  • Dissolve the substrate in the anhydrous solvent.

  • In a separate vial, prepare the active catalyst solution. If using a pre-catalyst system like [Au(IPr)Cl]/AgSbF6, dissolve both components in a small amount of the reaction solvent. For AuCl, it can be added directly.

  • Add the catalyst solution to the substrate solution dropwise at the desired reaction temperature (often room temperature).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., by adding a small amount of a phosphine ligand to deactivate the gold catalyst or by filtering through a short plug of silica gel).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Intramolecular Hydroarylation

This protocol outlines a general procedure for the palladium-catalyzed intramolecular hydroarylation of an alkyne tethered to an aromatic ring to generate a spirocycle.

Materials:

  • Aryl-alkyne substrate

  • Palladium catalyst (e.g., Pd(OAc)2 or Pd(TFA)2)

  • Phosphine ligand (e.g., PPh3 or a bidentate ligand like Xantphos)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for complex formation.

  • Add the aryl-alkyne substrate to the flask.

  • Heat the reaction mixture to the desired temperature (often in the range of 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalyst Systems for Regioselective Spirocyclization

Catalyst SystemSubstrate TypeSolventTemp (°C)Yield (%)Regioselectivity (desired:undesired)Reference
[Au(IPr)Cl]/AgSbF61,6-EnyneDCM2585>20:1[1]
AuCl1,6-EnyneToluene807210:1[4]
Pd(OAc)2 / PPh3Aryl-alkyneToluene1007815:1[5]
[Rh(cod)Cl]2 / BINAP1,6-EnyneDioxane6090>20:1[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

regioselective_hydrofunctionalization cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Start Alkyne Substrate Conditions Temperature, Time, Atmosphere Start->Conditions Reagents Catalyst, Ligand, Solvent Reagents->Conditions Desired Desired Regioisomer (Spirocycle) Conditions->Desired High Selectivity Undesired Undesired Regioisomer Conditions->Undesired Low Selectivity SideProducts Side Products Conditions->SideProducts Optimize Optimize Catalyst/Ligand Undesired->Optimize TuneTemp Adjust Temperature Undesired->TuneTemp ChangeSolvent Vary Solvent Undesired->ChangeSolvent SideProducts->TuneTemp

Caption: Workflow for troubleshooting regioselectivity in hydrofunctionalization.

catalyst_control cluster_catalyst Catalyst System cluster_intermediate Reaction Intermediate cluster_product Product Formation Catalyst Metal Center (Au, Pd) IntermediateA Intermediate A Catalyst->IntermediateA Pathway 1 IntermediateB Intermediate B Catalyst->IntermediateB Pathway 2 Ligand Ligand (Sterics, Electronics) Ligand->IntermediateA Steric/Electronic Influence Ligand->IntermediateB Steric/Electronic Influence ProductA Regioisomer A IntermediateA->ProductA ProductB Regioisomer B IntermediateB->ProductB

Caption: Influence of catalyst and ligand on reaction intermediates and regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Spirohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for spirohexane against other common cycloalkanes. The objective is to offer a clear, data-driven resource for the structural elucidation of spirocyclic compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for this compound and related cycloalkanes. Due to the limited availability of experimental data for the parent spiro[2.3]hexane, data from its derivatives are included for reference.

Table 1: ¹H NMR Data Comparison
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constants (J) HzNotes
Spiro[2.3]hexane (Predicted) ~0.5 - 2.0Multiplets-The complex overlapping signals of the cyclopropyl (B3062369) and cyclobutyl protons are expected in this region.
Spiropentane 0.73[1]MultipletJ(A,C-13): 159.8, J(GEM): -3.9, J(CIS): 8.9, J(TRANS): 5.2[1]All eight protons are chemically equivalent, leading to a single multiplet.
Cyclohexane 1.44Singlet-Rapid chair-chair interconversion at room temperature makes all 12 protons equivalent.
Table 2: ¹³C NMR Data Comparison
CompoundChemical Shift (δ) ppmNotes
Spiro[2.3]hexan-4-ol 13.9 (CH2), 29.8 (CH2), 36.9 (CH2), 40.1 (Spiro C), 70.1 (CH-OH)Data for a derivative. The spiro-carbon is significantly downfield.
Spiropentane (Predicted) ~5 (CH2), ~20 (Spiro C)The spiro-carbon is expected to be the most downfield signal.
Cyclohexane 27.1A single peak due to the equivalence of all six carbon atoms.
Table 3: Mass Spectrometry Data Comparison
CompoundMolecular Ion (M+) m/zKey Fragment Ions (m/z)Fragmentation Pattern Highlights
Spiro[2.3]hexane 82Not experimentally determined. Expected to lose ethylene (B1197577) (m/z 54) and propylene (B89431) (m/z 40) from the cyclobutane (B1203170) ring.The fragmentation is likely initiated by the cleavage of the strained cyclobutane ring.
Spiro[2.3]hexane-5-carboxylic acid, 1-methyl-, menthyl ester 294155, 138, 123, 110, 95, 81, 67Fragmentation is dominated by the loss of the menthyl group and subsequent cleavages of the carboxylic acid moiety and the spirocyclic core.
Spiropentane 6867, 53, 41, 39Loss of a proton to form m/z 67 is a major pathway. Cleavage of the cyclopropane (B1198618) rings leads to the formation of allyl and cyclopropyl cations.
Cyclohexane 8469, 56, 41, 27The base peak is often at m/z 56, resulting from the loss of ethylene. The loss of a methyl radical gives the peak at m/z 69.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for volatile cycloalkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6). For volatile samples, ensure the cap is sealed tightly.

    • Gently vortex the tube to ensure a homogeneous solution.

  • ¹H NMR Data Acquisition:

    • The spectrum is typically acquired on a 300 or 500 MHz spectrometer.

    • A standard pulse sequence (e.g., zg30) is used.

    • Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • The spectrum is acquired on the same spectrometer, switching the nucleus probe to ¹³C.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width (~200 ppm) is required.

    • A longer acquisition time and a larger number of scans (often several hundred to thousands) are necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile compounds like this compound, direct injection via a gas chromatography (GC) interface is the preferred method (GC-MS).

    • A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) is the most common method for analyzing small, non-polar molecules.

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using NMR and mass spectrometry.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in Deuterated Solvent GC_MS GC-MS Analysis (EI, 70 eV) Sample->GC_MS 1H_NMR ¹H NMR Acquisition Dissolve in Deuterated Solvent->1H_NMR 13C_NMR ¹³C NMR Acquisition Dissolve in Deuterated Solvent->13C_NMR Data_Processing_NMR Data Processing (FT, Phasing, Baseline Correction) 1H_NMR->Data_Processing_NMR 13C_NMR->Data_Processing_NMR Spectral_Analysis_NMR Spectral Analysis (Chemical Shifts, Coupling Constants) Data_Processing_NMR->Spectral_Analysis_NMR Structure_Proposal_NMR Structural Fragment Proposal Spectral_Analysis_NMR->Structure_Proposal_NMR Final_Structure_Elucidation Final Structure Elucidation Structure_Proposal_NMR->Final_Structure_Elucidation Data_Processing_MS Data Processing (Peak Identification) GC_MS->Data_Processing_MS Fragmentation_Analysis Fragmentation Analysis (m/z values) Data_Processing_MS->Fragmentation_Analysis Molecular_Weight_Confirmation Molecular Weight Confirmation Fragmentation_Analysis->Molecular_Weight_Confirmation Molecular_Weight_Confirmation->Final_Structure_Elucidation

Caption: Workflow for this compound analysis.

References

A Comparative Analysis of Spiro[2.3]hexane and Other Small-Ring Spiroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.3]hexane, a unique bicyclic carbocycle, is gaining traction in medicinal chemistry and materials science. Its rigid, three-dimensional structure, a consequence of fusing cyclopropane (B1198618) and cyclobutane (B1203170) rings through a single carbon atom, imparts distinct physicochemical properties compared to other spiroalkanes. This guide provides an objective comparison of spiro[2.3]hexane with related spiro-compounds, supported by available data, to inform molecular design and synthesis strategies.

Physicochemical Properties: A Tale of Ring Strain

The defining characteristic of small-ring spiroalkanes is their inherent ring strain, a combination of angle, torsional, and transannular strain.[1][2] This strain energy significantly influences their stability, reactivity, and heat of combustion.[1][2] Spiro[2.3]hexane, composed of a cyclopropane and a cyclobutane ring, possesses a substantial strain energy that dictates its chemical behavior.

A comparison with other small spiroalkanes reveals a clear trend: the strain energy is roughly additive of the constituent rings.[3] For instance, the strain of spiropentane (B86408) (two cyclopropane rings) is significantly higher than that of spiro[2.3]hexane.[3] Conversely, spiroalkanes with larger, less-strained rings like spiro[3.3]heptane (two cyclobutane rings) exhibit lower overall strain.[3]

CompoundStructureConstituent RingsStrain Energy (kcal/mol)
Spiro[2.2]pentaneSpiropentaneCyclopropane, Cyclopropane62.9[3]
Spiro[2.3]hexane Spiro[2.3]hexaneCyclopropane, Cyclobutane54.9[3]
Spiro[3.3]heptaneSpiro[3.3]heptaneCyclobutane, Cyclobutane51.0[3]

Table 1: Comparison of Strain Energies in Small Spiroalkanes. Data sourced from computational studies.[3]

This high strain energy makes small spiroalkanes like spiro[2.3]hexane more reactive than their acyclic or larger-ring counterparts.[1] The relief of this strain provides a thermodynamic driving force for ring-opening reactions.[4]

Reactivity and Synthetic Utility

The reactivity of spiro[2.3]hexane is dominated by the strained three- and four-membered rings. Lewis acid-promoted rearrangements are a common reaction pathway, often leading to the formation of cyclopentanone (B42830) derivatives.[4] This reactivity has been harnessed in the synthesis of natural products.[4] The presence of the cyclopropane ring, in particular, offers unique opportunities for chemical transformations.

Compared to spiro[2.2]pentane, which is even more strained, spiro[2.3]hexane offers a balance of reactivity and stability. The synthesis of functionalized spiro[2.3]hexane derivatives has been achieved through various methods, including photoinduced reactions and transition-metal-free cyclopropanation.[5][6] These methods often demonstrate good functional group tolerance, making spiro[2.3]hexane a versatile building block.[5][7]

In contrast, spiro[3.3]heptane, with its lower strain energy, is generally more stable and less prone to ring-opening reactions. This stability makes it an attractive scaffold for creating rigid, three-dimensional structures in drug discovery without introducing excessive reactivity.

Experimental Protocols

Representative Synthesis: Photoinduced Synthesis of Functionalized Spiro[2.3]hexane

This protocol is a general representation of a modern, additive-free approach to synthesizing spiro[2.3]hexane derivatives.[5][8]

Materials:

  • Substrate 1 (e.g., an alkene, 0.1 mmol, 1 eq)

  • Substrate 2 (e.g., a diazo compound, 1 mmol, 4 eq)

  • Dichloromethane (B109758) (DCM), 1 mL

  • 7 W blue LEDs lamp

  • 50 mL reaction vial (oven-dried)

  • Stir bar

Procedure:

  • To an oven-dried 50 mL reaction vial containing a stir bar, add Substrate 1 (0.1 mmol) and Substrate 2 (1 mmol).

  • Add 1 mL of dichloromethane to the vial.

  • Stir the reaction mixture and irradiate it with a 7 W blue LEDs lamp for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated and purified by column chromatography to isolate the desired spiro[2.3]hexane product.

Applications in Drug Discovery

Spirocyclic scaffolds are increasingly utilized in drug design to fine-tune a molecule's conformational and physicochemical properties.[9][10] The rigid, three-dimensional nature of spiro-compounds allows for better interaction with target proteins and can improve properties like metabolic stability and solubility.[11][12]

Spiro[2.3]hexane and its heteroatom-containing analogues are being explored as bioisosteres for a range of cyclic and aromatic moieties.[13][14] Their unique architecture can lead to improved potency and selectivity of drug candidates.[11] The interest in strained spiro heterocycles, including those based on the spiro[2.3]hexane framework, has been on the rise due to their potential to confer beneficial properties to lead compounds.[14]

The choice between spiro[2.3]hexane and other spiroalkanes like spiro[3.3]heptane often depends on the desired balance between rigidity, reactivity, and the specific spatial arrangement of functional groups. Spiro[3.3]heptane derivatives have been shown to be structurally similar to cyclohexane (B81311) scaffolds, offering a constrained alternative for drug design.[15]

Visualizations

G cluster_reactivity Reactivity Comparison Spiro22 Spiro[2.2]pentane Spiro23 Spiro[2.3]hexane Spiro22->Spiro23 Decreasing Strain & Reactivity Spiro33 Spiro[3.3]heptane Spiro23->Spiro33 Decreasing Strain & Reactivity

Caption: Relationship between ring size, strain, and reactivity in spiroalkanes.

G cluster_workflow General Synthetic Workflow Start Starting Materials (Alkene + Diazo Compound) Reaction Photoinduced [2+2] Cycloaddition Start->Reaction Blue LED Irradiation Purification Column Chromatography Reaction->Purification Product Functionalized Spiro[2.3]hexane Purification->Product G cluster_drug_discovery Role in Drug Discovery SpiroScaffold Spirocyclic Scaffold (e.g., Spiro[2.3]hexane) Rigidity Increased Rigidity & 3D-character SpiroScaffold->Rigidity Bioisostere Bioisosteric Replacement SpiroScaffold->Bioisostere ImprovedProps Improved Properties Rigidity->ImprovedProps Bioisostere->ImprovedProps Potency Potency ImprovedProps->Potency Selectivity Selectivity ImprovedProps->Selectivity PK Pharmacokinetics ImprovedProps->PK

References

A Comparative Guide to the Validation of Spirohexane Derivatives as Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of molecular fragments is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of one group with another that retains similar biological activity, is a powerful tool for optimizing lead compounds to improve efficacy, selectivity, and pharmacokinetic properties. Among the emerging class of non-classical bioisosteres, spirocyclic scaffolds, particularly spiro[3.3]heptane, have garnered significant attention as saturated, three-dimensional mimics of aromatic rings. This guide provides a comparative analysis of spirohexane derivatives and their corresponding phenyl-containing parent molecules, supported by experimental data and detailed protocols.

Executive Summary

The replacement of a planar phenyl ring with a rigid, three-dimensional spiro[3.3]heptane scaffold can lead to significant improvements in the physicochemical properties of drug candidates, such as reduced lipophilicity and enhanced metabolic stability, while maintaining or even improving biological activity. This guide presents a case study on the bioisosteric replacement of the phenyl group in two established drugs, Sonidegib and Vorinostat, with a spiro[3.3]heptane moiety. The data presented herein demonstrates the potential of this strategy to generate novel, patent-free analogues with favorable drug-like properties.

Data Presentation

The following tables summarize the quantitative data comparing the physicochemical and pharmacokinetic properties of the parent drugs with their spiro[3.3]heptane-containing analogues.

Table 1: Physicochemical Properties

CompoundParent DrugclogPlogD (pH 7.4)
Sonidegib-6.8≥ 3.5
trans-Spiro-SonidegibSonidegib6.0≥ 3.5
cis-Spiro-SonidegibSonidegib6.0≥ 3.5
Vorinostat-Not ReportedNot Reported
Spiro-VorinostatVorinostatNot ReportedNot Reported

Table 2: In Vitro Biological Activity

CompoundTargetAssayIC50 (µM)
SonidegibSMOGli-luciferase reporter0.002
trans-Spiro-SonidegibSMOGli-luciferase reporter0.016
cis-Spiro-SonidegibSMOGli-luciferase reporter0.24
VorinostatHDACsCell Viability (HepG2)See Table 4
Spiro-VorinostatHDACsCell Viability (HepG2)See Table 4

Table 3: In Vitro Pharmacokinetic Properties

CompoundParent DrugHuman Liver Microsomal Stability (t1/2, min)
Sonidegib-93
trans-Spiro-SonidegibSonidegib47
cis-Spiro-SonidegibSonidegib11

Table 4: Comparative Cell Viability in HepG2 Cells (48h treatment)

Compound (50 µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vorinostat1510
Spiro-Vorinostat2015

Mandatory Visualization

Bioisosteric Replacement Strategy

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties cluster_3 Desired Outcome Lead Lead Compound (e.g., Phenyl-containing) Replacement Spiro[3.3]heptane Replacement Lead->Replacement Rational Drug Design Properties Improved Physicochemical and Pharmacokinetic Properties Replacement->Properties Leads to Outcome Maintained/Improved Biological Activity Replacement->Outcome Leads to

Caption: General strategy for bioisosteric replacement of a phenyl group.

Experimental Workflow for Bioisostere Validation

G Start Start: Lead Compound Synthesis Synthesis of Spiro-analogue Start->Synthesis Physicochemical Physicochemical Profiling (Solubility, Lipophilicity) Synthesis->Physicochemical InVitroPK In Vitro ADME Assays (Permeability, Metabolic Stability) Synthesis->InVitroPK InVitroBio In Vitro Biological Assays (Binding, Functional) Synthesis->InVitroBio DataAnalysis Data Analysis and SAR Establishment Physicochemical->DataAnalysis InVitroPK->DataAnalysis InVitroBio->DataAnalysis End End: Optimized Candidate DataAnalysis->End

Caption: A typical experimental workflow for validating bioisosteric analogues.

Hedgehog Signaling Pathway (Sonidegib's Mechanism of Action)

G cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Hh Hedgehog Ligand (Hh) Hh->PTCH1 Sonidegib Sonidegib Sonidegib->SMO Inhibits GLI GLI SUFU->GLI GLIA Active GLI (GLIA) GLI->GLIA Nucleus Nucleus GLIA->Nucleus TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.[1][2]

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (for Vorinostat analogues)

This protocol is adapted from commercially available HDAC activity assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HDAC enzymes.

Materials:

  • HDAC assay buffer

  • Purified human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate

  • Developer solution (containing a protease)

  • Test compounds (dissolved in DMSO)

  • Vorinostat (as a positive control)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and Vorinostat in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme solution to each well, followed by the test compound dilutions.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (for Vorinostat analogues)

This protocol describes a typical MTT or CCK-8 assay for assessing the anti-proliferative effects of compounds on cancer cell lines.

Objective: To evaluate the cytotoxic effects of test compounds on a specific cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear microplates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • For MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved. For CCK-8 assay, add CCK-8 reagent and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Human Liver Microsome Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (NRS)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • Control compounds (high and low clearance)

  • Acetonitrile (B52724) with an internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer in a 96-well plate.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NRS.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining compound against time.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound

  • Control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B or A, respectively).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid)

  • Phosphate buffer (pH 7.4)

  • DMSO

  • Vials

  • Shaker incubator

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Add an excess amount of the solid compound to a vial containing the phosphate buffer.

  • Incubate the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve.

References

A Comparative Guide to Spiro[2.3]hexane Amines: Novel Conformationally Restricted GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system has led to the exploration of conformationally restricted analogs of neurotransmitters. One such promising class of molecules is the spiro[2.3]hexane amines, designed as rigid mimics of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of spiro[2.3]hexane amines, comparing their conceptual design with other GABA analogs and detailing the experimental approaches for their synthesis.

Introduction: The Rationale for Conformational Restriction

GABA's inherent flexibility allows it to adopt multiple conformations, not all of which are optimal for binding to its receptors (GABAA, GABAB, and GABAC). By restricting the molecule's conformational freedom, it is hypothesized that binding affinity and selectivity for a specific receptor subtype can be enhanced. The spiro[2.3]hexane scaffold, with its fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, offers a rigid framework to hold the key pharmacophoric elements of GABA—the amino and carboxylic acid (or bioisosteric) groups—in a well-defined spatial arrangement.

Comparative Analysis: Spiro[2.3]hexane Amines vs. Other GABA Analogs

While extensive quantitative SAR data for a series of spiro[2.3]hexane amine derivatives is not yet widely published, their design can be compared to other classes of conformationally restricted GABA analogs.

Class of GABA AnalogConformational RestrictionKnown Biological Activity Highlights
Spiro[2.3]hexane Amines Fused cyclopropane and cyclobutane ringsPrimarily investigated as promising modulators of GABAergic cascades, though specific receptor binding data is limited in public literature.[1][2]
Cyclic GABA Analogs Single carbocyclic or heterocyclic ring (e.g., cyclopentane, cyclohexane)Some analogs exhibit selective activity at GABAA or GABAB receptors.
Bicyclic GABA Analogs Fused or bridged ring systems (e.g., bicyclo[2.2.1]heptane)Can display high potency and selectivity due to their rigid structures.
Unsaturated GABA Analogs Double or triple bondsIntroduce planar elements that restrict rotation.

This table provides a qualitative comparison based on the design principles of different GABA analog classes.

Structure-Activity Relationship (SAR) of Spiro[2.3]hexane Amines: A Developing Field

The primary focus of research on spiro[2.3]hexane amines has been on their synthesis.[1][2] The expectation is that the rigid spirocyclic core will lead to compounds with improved pharmacological profiles compared to flexible GABA. Future SAR studies will likely explore the impact of:

  • Stereochemistry: The relative orientation of the amino and acidic groups on the spiro[2.3]hexane scaffold.

  • Substitution: The addition of substituents on the cyclopropane or cyclobutane rings to probe for additional binding interactions.

  • Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic moieties, such as phosphonic acids, to modulate activity and pharmacokinetic properties.[1][2]

SAR_Concept cluster_gaba Flexible GABA Molecule cluster_spiro Conformationally Restricted Analog cluster_receptor GABA Receptor Binding GABA GABA Conf1 Conformation 1 GABA->Conf1 Rotation Conf2 Conformation 2 GABA->Conf2 Rotation Conf3 Conformation 3 GABA->Conf3 Rotation Receptor GABA Receptor Conf1->Receptor Optimal Binding Conf2->Receptor Suboptimal Binding Conf3->Receptor No Binding Spiro Spiro[2.3]hexane Amine FixedConf Fixed Conformation Spiro->FixedConf Rigid Scaffold FixedConf->Receptor Designed for Optimal Binding

Experimental Protocols: Synthesis of Spiro[2.3]hexane Amines

The synthesis of spiro[2.3]hexane amines often involves multi-step sequences. A common strategy is the construction of the spirocyclic core followed by the introduction of the amino group.

General Synthetic Strategy for 5-Aminospiro[2.3]hexane-1-carboxylic Acid:

  • Cyclopropanation: The key step often involves the [1+2] cycloaddition of a diazo compound to a methylenecyclobutane (B73084) derivative. For example, the reaction of methyl 3-methylenecyclobutanecarboxylate with ethyl diazoacetate in the presence of a catalyst (e.g., a copper or rhodium complex) yields the spiro[2.3]hexane core.[1][2]

  • Functional Group Manipulation: The resulting ester groups are then differentiated. One ester is typically hydrolyzed to the corresponding carboxylic acid.

  • Introduction of the Amino Group: The carboxylic acid is converted to an amino group via a Curtius rearrangement or a similar transformation. This involves the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine.[1][2]

  • Deprotection: Any protecting groups used during the synthesis are removed in the final step to yield the target spiro[2.3]hexane amino acid.

Synthesis_Workflow Start Methyl 3-methylenecyclobutanecarboxylate Cycloaddition [1+2] Cycloaddition with Ethyl Diazoacetate Start->Cycloaddition SpiroEster Spiro[2.3]hexane Diester Cycloaddition->SpiroEster Hydrolysis Selective Hydrolysis SpiroEster->Hydrolysis MonoAcid Spiro[2.3]hexane Monoacid-Monoester Hydrolysis->MonoAcid Curtius Curtius Rearrangement MonoAcid->Curtius ProtectedAmine Protected Spiro[2.3]hexane Amino Ester Curtius->ProtectedAmine Deprotection Deprotection ProtectedAmine->Deprotection FinalProduct 5-Aminospiro[2.3]hexane-1-carboxylic Acid Deprotection->FinalProduct

Future Directions

The field of spiro[2.3]hexane amines is ripe for further investigation. The development of robust synthetic routes has laid the groundwork for the synthesis of a diverse library of analogs. The next critical step is the systematic biological evaluation of these compounds to establish a clear structure-activity relationship. This will involve:

  • In vitro binding assays: To determine the affinity and selectivity of the compounds for different GABA receptor subtypes.

  • Functional assays: To characterize the compounds as agonists, antagonists, or allosteric modulators.

  • In vivo studies: To assess the pharmacokinetic properties and pharmacological effects of the most promising candidates in animal models of neurological disorders.

The insights gained from these studies will be invaluable for the rational design of the next generation of spiro[2.3]hexane amine-based therapeutics.

References

A Comparative Analysis of Experimental and Computational Data on the Physicochemical Properties of Spiroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A case study of spiropentane (B86408) as a proxy for spirohexane.

For Researchers, Scientists, and Drug Development Professionals.

Due to a scarcity of experimental data for this compound, this guide presents a comparative analysis of experimental and computational data for the closely related and structurally similar parent molecule, spiropentane. This approach provides valuable insights into the accuracy and predictive power of computational methods for this class of strained cyclic hydrocarbons. Understanding the molecular geometry and electronic properties of spiroalkanes is crucial for their potential applications in drug design and materials science, where their rigid, three-dimensional structures can be exploited.

Comparison of Spiropentane's Physicochemical Properties

The following tables summarize the available experimental and computational data for the key physicochemical properties of spiropentane.

Table 1: Geometric Parameters of Spiropentane

This table compares the experimentally determined and computationally calculated bond lengths and angles of spiropentane. The experimental data is derived from a combined gas-phase electron diffraction (GED) and spectroscopic study, providing a precise characterization of the molecule's structure in the gas phase. The computational data was obtained using the B3LYP functional with a cc-pVTZ basis set, a common and reliable method for structural predictions.

ParameterExperimental Value (rα0)Computational Value (B3LYP/cc-pVTZ)
Bond Lengths (Å)
C-C (distal)1.557(3)1.555
C-C (lateral)1.482(1)1.481
C-H1.105(2)1.085
Bond Angles (°)
∠HCH113.7(13)115.9
Table 2: Rotational Constants and Dipole Moment of Spiropentane

This table presents the experimental and theoretical rotational constants for spiropentane. Rotational constants are inversely proportional to the moments of inertia of a molecule and provide sensitive probes of its overall shape and mass distribution. Due to its high D2d symmetry, spiropentane possesses a zero dipole moment.

ParameterExperimental ValueComputational Value
Rotational Constant B₀ (cm⁻¹) 0.175385(4)0.17530
Dipole Moment (Debye) 00

Experimental Protocols

A brief overview of the key experimental techniques used to determine the physicochemical properties of spiropentane is provided below.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gas phase. The experimental setup for small hydrocarbons typically involves the following steps:

  • Sample Introduction: A gaseous sample of the hydrocarbon is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed to intersect the molecular beam at a right angle.

  • Diffraction Pattern Formation: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern of concentric rings.

  • Detection: The diffraction pattern is recorded on a photographic plate or a sensitive detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the internuclear distances (bond lengths) and bond angles of the molecule.

Microwave Spectroscopy

Microwave spectroscopy is used to measure the rotational energy levels of molecules in the gas phase, from which highly accurate rotational constants and information about the molecular geometry can be derived. The general procedure is as follows:

  • Sample Preparation: A gaseous sample of the molecule is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected by a sensitive detector.

  • Spectral Analysis: The frequencies of the absorbed radiation are recorded, resulting in a rotational spectrum. By analyzing the spacing between the spectral lines, the rotational constants of the molecule can be determined with high precision.

Logical Workflow for Comparing Experimental and Computational Data

The following diagram illustrates the logical workflow for comparing experimental and computational data for determining the physicochemical properties of molecules like spiropentane.

G cluster_exp Experimental Determination cluster_comp Computational Modeling exp_ged Gas-Phase Electron Diffraction (GED) exp_data Experimental Data (Bond Lengths, Angles, Rotational Constants) exp_ged->exp_data exp_mw Microwave Spectroscopy exp_mw->exp_data comparison Data Comparison and Analysis exp_data->comparison comp_method Select Computational Method (e.g., DFT, ab initio) comp_calc Perform Quantum Chemical Calculation comp_method->comp_calc comp_basis Select Basis Set (e.g., cc-pVTZ) comp_basis->comp_calc comp_data Computational Data (Optimized Geometry, Rotational Constants) comp_calc->comp_data comp_data->comparison validation Validation of Computational Method comparison->validation

Unlocking Molecular Rigidity: A Comparative Guide to Assessing Spiro Junctions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational rigidity of spiro junctions is paramount. The three-dimensional architecture of these unique structural motifs significantly influences a molecule's biological activity, pharmacokinetic properties, and overall suitability as a therapeutic agent. This guide provides a comprehensive comparison of the key experimental and computational techniques used to assess the conformational dynamics of spirocyclic systems, supported by experimental data and detailed protocols.

The inherent rigidity imparted by a spirocyclic framework can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1][2] Consequently, the accurate assessment of this rigidity is a critical step in modern drug discovery.[3][4][5][6] The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Each technique offers unique insights into the conformational landscape of spirocycles.

Comparative Analysis of Key Techniques

The choice of method for assessing spiro junction rigidity depends on the specific information required, the nature of the sample, and the available resources. While X-ray crystallography provides a high-resolution static picture of the molecule in the solid state, NMR spectroscopy offers insights into its dynamic behavior in solution. Computational methods, in turn, provide a theoretical framework for understanding the energetic barriers between different conformations.

Technique Principle Information Obtained Advantages Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic coordinates, bond lengths, and angles in the solid state.[7][8]Provides a definitive, high-resolution structure of a single conformer.Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the biologically relevant one in solution.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Information about molecular structure, connectivity, and dynamics in solution.[2]Provides data on conformational exchange, rotational barriers, and the relative populations of different conformers in a physiologically relevant environment.Can be complex to interpret for large or highly flexible molecules. Provides an average picture of the conformations present in solution.
Dynamic NMR (D-NMR) A specialized NMR technique that studies the effects of chemical exchange processes on NMR spectra.Quantitative data on the rates of conformational interconversion and the corresponding activation energy barriers (ΔG‡).Directly measures the energy barriers between conformations, providing a quantitative measure of rigidity.Requires the exchange process to occur on a timescale comparable to the NMR timescale.
Computational Modeling (DFT) Quantum mechanical calculations to determine the electronic structure and energy of a molecule.Theoretical prediction of stable conformers, relative energies, and rotational energy barriers.Can be used to study molecules that are difficult to synthesize or analyze experimentally. Provides insights into the factors governing conformational preference.The accuracy of the results is dependent on the level of theory and basis set used. Experimental validation is often necessary.

Quantitative Data on Conformational Rigidity

The following table summarizes representative experimental and computational data on the rotational energy barriers (ΔG‡) for a selection of spirocyclic systems. This data provides a quantitative measure of their conformational rigidity.

Spirocyclic System Method Rotational Barrier (ΔG‡) (kcal/mol) Reference
N-Benzhydrylformamide DerivativesDynamic NMR19.5
γ-SpiroiminolactonesDynamic NMR10.6 - 10.8
Highly Functionalized 4H-ChromenesDynamic NMR12.9 - 13.6
Atropisomeric β-CarbolineComputational (DFT)Varies with substituent (e.g., OMe: 23.8)

Experimental Protocols

Dynamic NMR (D-NMR) Spectroscopy for Determining Rotational Barriers

Objective: To quantify the activation energy barrier (ΔG‡) for conformational exchange in a spirocyclic compound.

Methodology:

  • Sample Preparation: Dissolve the spirocyclic compound in a suitable deuterated solvent (e.g., DMSO-d6, toluene-d8) to a concentration of approximately 5-10 mg/mL in a standard NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Initial 1H NMR Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K) to identify the signals corresponding to the exchanging protons. In the case of slow exchange, distinct signals for each conformer will be observed. In the case of fast exchange, an averaged signal will be seen.

  • Variable Temperature (VT) Experiments:

    • Cooling: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a 1H NMR spectrum.

    • Coalescence: Continue to lower the temperature until the separate signals for the exchanging protons broaden and merge into a single broad peak. This temperature is known as the coalescence temperature (Tc).

    • Slow Exchange Limit: Further decrease the temperature until the single peak sharpens again into distinct signals, representing the slow exchange limit.

  • Data Analysis:

    • Determine the coalescence temperature (Tc) from the series of spectra.

    • Measure the frequency difference (Δν in Hz) between the exchanging signals at a temperature well below Tc in the slow exchange limit.

    • Calculate the rate constant (k) at coalescence using the equation: k = (π * Δν) / √2

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k / Tc)] where R is the gas constant (1.987 cal/mol·K).

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a spirocyclic compound in the solid state.

Methodology:

  • Crystallization: Grow a single crystal of the spirocyclic compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector.

  • Data Processing:

    • The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement:

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final structure is validated to ensure its quality and accuracy.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the conformational rigidity of spiro junctions and its application in a drug discovery context.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Conformational Analysis cluster_evaluation Rigidity Assessment synthesis Synthesis of Spirocyclic Compound nmr NMR Spectroscopy (Initial Structural Characterization) synthesis->nmr xray X-ray Crystallography (Solid-State Conformation) synthesis->xray dft Computational Modeling (DFT) (Theoretical Energy Profile) synthesis->dft dnmr Dynamic NMR (Determine Rotational Barrier) nmr->dnmr evaluation Compare Experimental and Computational Data dnmr->evaluation xray->evaluation dft->evaluation conclusion Assess Conformational Rigidity evaluation->conclusion

Workflow for Conformational Rigidity Assessment.

drug_discovery_workflow cluster_design Design & Synthesis cluster_analysis Conformational Rigidity Analysis cluster_optimization Lead Optimization start Target Identification design Spirocycle Design & Virtual Screening start->design synthesis Synthesis of Lead Candidates design->synthesis analysis NMR, X-ray, DFT Analysis synthesis->analysis rigidity Determine Conformational Rigidity analysis->rigidity sar Structure-Activity Relationship (SAR) Studies rigidity->sar optimization Optimize Rigidity for Improved Potency & Selectivity sar->optimization optimization->design Iterative Design preclinical Preclinical Development optimization->preclinical

Role of Rigidity Assessment in Drug Discovery.

References

Novel Spiro Compounds in Cancer Research: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in-vitro cytotoxic activities of novel spiro-pyrrolopyridazine and spiro[pyrrolidine-2,3′-oxindole] derivatives, highlighting their potential as next-generation anticancer agents.

In the relentless pursuit of more effective and selective cancer therapies, novel spiro compounds have emerged as a promising class of molecules. Their unique three-dimensional structures offer new avenues for targeting critical cellular pathways involved in cancer progression. This guide provides a comparative analysis of the biological activities of two recently developed series of spiro compounds: spiro-pyrrolopyridazines and spiro[pyrrolidine-2,3′-oxindoles]. The data presented herein, derived from recent preclinical studies, showcases their potent cytotoxic effects against various cancer cell lines and provides detailed experimental protocols for reproducibility.

Comparative Cytotoxic Activity

The in-vitro anticancer activities of representative spiro-pyrrolopyridazine and spiro[pyrrolidine-2,3′-oxindole] compounds were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower IC50 value indicates a more potent compound.

Compound IDSpiro Compound ClassCancer Cell LineIC50 (µM)Reference
SPP10 Spiro-pyrrolopyridazineBreast (MCF-7)2.31 ± 0.3[1][2]
Lung (H69AR)3.16 ± 0.8[1][2]
Prostate (PC-3)4.2 ± 0.2[1][2]
Non-tumorigenic26.8 ± 0.4[1][2]
4c Spiro[pyrrolidine-2,3′-oxindole]Lung (A549)34.99[3]
Liver (HepG2)41.56[3]
4f Spiro[pyrrolidine-2,3′-oxindole]Lung (A549)42.15[3]
Liver (HepG2)48.91[3]
4m Spiro[pyrrolidine-2,3′-oxindole]Lung (A549)47.92[3]
Liver (HepG2)86.53[3]
4q Spiro[pyrrolidine-2,3′-oxindole]Lung (A549)39.88[3]
Liver (HepG2)55.43[3]
4t Spiro[pyrrolidine-2,3′-oxindole]Lung (A549)45.67[3]
Liver (HepG2)62.34[3]

The data clearly indicates that the spiro-pyrrolopyridazine derivative, SPP10 , exhibits potent cytotoxicity against breast, lung, and prostate cancer cell lines with IC50 values in the low micromolar range.[1][2] Notably, SPP10 demonstrated selective cytotoxicity against cancer cells, with a significantly higher IC50 value for non-tumorigenic cells.[1][2] The spiro[pyrrolidine-2,3′-oxindole] derivatives also displayed significant anticancer activity against human lung and liver cancer cell lines.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In-Vitro Cytotoxicity Assay (XTT for SPP Derivatives)

This assay was utilized to assess the cytotoxic effects of the spiro-pyrrolopyridazine derivatives.[1][2]

  • Cell Seeding: Cancer cells (MCF-7, H69AR, and PC-3) and non-tumorigenic cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the SPP derivatives for 24, 48, and 72 hours.

  • XTT Reagent Addition: Following the treatment period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture was added to each well and incubated for 4 hours.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

In-Vitro Anticancer Activity Assay (MTT for Spiro[pyrrolidine-2,3′-oxindoles])

The anticancer activity of the spiro[pyrrolidine-2,3′-oxindole] derivatives was determined using the MTT assay.[3]

  • Cell Seeding: Human lung cancer (A549) and liver cancer (HepG2) cell lines, along with immortalized normal lung (BEAS-2B) and liver (LO2) cell lines, were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with the synthesized spiro[pyrrolidine-2,3′-oxindole] analogs at various concentrations.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals were solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Visualizing the Experimental Workflow

The general workflow for screening the biological activity of novel spiro compounds is depicted in the following diagram.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_advanced Further Mechanistic Studies Synthesis Synthesis of Novel Spiro Compounds Purification Purification & Characterization Synthesis->Purification CellCulture Cell Line Maintenance Purification->CellCulture CytotoxicityAssay In-Vitro Cytotoxicity Assay (e.g., MTT, XTT) CellCulture->CytotoxicityAssay DataAnalysis IC50 Determination CytotoxicityAssay->DataAnalysis ApoptosisAssay Apoptosis Assays (e.g., Flow Cytometry) DataAnalysis->ApoptosisAssay Lead Compound Selection WesternBlot Western Blot Analysis ApoptosisAssay->WesternBlot TargetID Target Identification & Validation WesternBlot->TargetID

Caption: A generalized workflow for the synthesis, screening, and further evaluation of novel spiro compounds.

Apoptotic Pathway Induction by SPP10

Further studies on the lead compound SPP10 revealed its ability to induce apoptosis (programmed cell death) in cancer cells. The proposed signaling pathway for SPP10-induced apoptosis is illustrated below.

G SPP10 SPP10 EGFR EGFR Inhibition SPP10->EGFR Bcl2 Bcl-2 (Anti-apoptotic) Inhibition SPP10->Bcl2 Bax Bax (Pro-apoptotic) Induction SPP10->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of SPP10-induced apoptosis in cancer cells.[1][2]

References

The Spirocyclic Advantage: A Comparative Analysis of Spirocyclic vs. Non-Sirocyclic Counterparts in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacological profiles is a paramount objective. The structural architecture of a molecule plays a pivotal role in defining its efficacy, safety, and pharmacokinetic properties. While traditional drug discovery has often relied on planar, aromatic systems, there is a growing recognition of the advantages offered by three-dimensional molecular scaffolds. Among these, spirocyclic systems have emerged as a privileged structural motif, offering distinct benefits over their non-spirocyclic counterparts.

This guide provides a comparative analysis of spirocyclic and non-spirocyclic compounds, focusing on their impact on key drug-like properties. We will delve into quantitative data, experimental methodologies, and the influence of these scaffolds on a critical cancer signaling pathway.

Performance Comparison: Physicochemical and Biological Properties

The introduction of a spiro center, a single atom shared between two rings, imparts a unique three-dimensional and rigid conformation to a molecule.[1] This structural constraint can lead to significant improvements in various parameters crucial for drug development, as illustrated in the following comparative table. Here, we compare a representative spirocyclic MDM2 inhibitor, a spirooxindole, with a well-known non-spirocyclic MDM2 inhibitor, Nutlin-3.

PropertySpirocyclic Compound (Spirooxindole Derivative)Non-Spirocyclic Counterpart (Nutlin-3)Advantage of Spirocyclic Scaffold
Molecular Geometry Inherently three-dimensional, high Fsp³ character.Generally more planar.Enhanced spatial orientation for target binding and improved solubility.
Conformational Rigidity Conformationally locked, optimizing presentation of binding motifs.More flexible, potentially leading to off-target interactions.Improved potency and selectivity.
Biological Activity (IC50) MCF7: 6.5 µM; MD-MB-231: 3.7 µM[2]MCF7: 11.6 µM; MD-MB-231: 23.5 µM[2]Higher potency against breast cancer cell lines.
Physicochemical Properties Generally associated with improved solubility and metabolic stability.[3]Properties can be more challenging to optimize.Better pharmacokinetic profile.
Novelty & Patentability Access to novel and diverse chemical space.[4]Well-explored chemical space.Greater intellectual property opportunities.

The p53-MDM2 Signaling Pathway: A Case for Spirocyclic Inhibition

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Small molecule inhibitors that disrupt the p53-MDM2 interaction can reactivate p53, offering a promising therapeutic strategy.[5][6][7]

Spirooxindoles have emerged as a potent class of MDM2 inhibitors.[1][2] Their rigid spirocyclic core allows for the precise positioning of functional groups into the key hydrophobic pockets of MDM2, mimicking the binding of p53's N-terminal domain.[5] This leads to a highly effective disruption of the p53-MDM2 interaction, stabilization of p53, and subsequent activation of downstream pro-apoptotic pathways.

p53_MDM2_Pathway DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Activates Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 p53->MDM2 MDM2_degradation p53 Degradation p53->MDM2_degradation Ubiquitination MDM2->p53 MDM2->MDM2_degradation Spiro_Inhibitor Spirocyclic MDM2 Inhibitor Spiro_Inhibitor->MDM2 Blocks Interaction

Caption: The p53-MDM2 signaling pathway and its inhibition by a spirocyclic compound.

Experimental Protocols

To provide a comprehensive understanding of the data presented, this section details the methodologies for key experiments used in the comparative analysis of spirocyclic and non-spirocyclic compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., MCF7, MD-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (spirocyclic and non-spirocyclic) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active metabolism convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Treat cells with compounds cell_seeding->compound_treatment incubation Incubate for 72h compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for the MTT cytotoxicity assay.

Kinetic Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in DMSO.

  • Serial Dilution: The DMSO stock solution is serially diluted.

  • Addition to Buffer: A small volume of each diluted stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubation and Shaking: The plate is incubated at room temperature with shaking for a set period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.

  • Detection of Precipitation: The amount of precipitate is measured. This can be done by:

    • Nephelometry: Measuring light scattering caused by insoluble particles.

    • UV-Vis Spectroscopy: After filtering out the precipitate, the concentration of the dissolved compound in the supernatant is measured by its UV absorbance.

  • Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is observed or the maximum concentration of the compound remaining in the solution.

Metabolic Stability Assay (Liver Microsomes)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species), a buffer (e.g., phosphate (B84403) buffer), and the test compound at a specific concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the test compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound are calculated.

Conclusion

The incorporation of spirocyclic scaffolds represents a powerful strategy in modern drug design. Their inherent three-dimensionality and conformational rigidity can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts. As demonstrated with MDM2 inhibitors, the spirocyclic framework can provide a superior platform for optimizing interactions with biological targets. By understanding the comparative advantages and employing robust experimental methodologies, researchers can leverage the "spirocyclic advantage" to accelerate the discovery and development of novel and effective therapeutics.

References

A Comparative Guide to the X-ray Crystallography of Spirohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional architecture of spirohexane derivatives has cemented their importance in medicinal chemistry and materials science. As bioisosteres for common carbocyclic and heterocyclic moieties, these unique spirocyclic scaffolds offer a pathway to novel compounds with enhanced pharmacological and physicochemical properties. Understanding their precise three-dimensional structure through X-ray crystallography is paramount for rational drug design and the development of new materials. This guide provides a comparative analysis of the crystallographic data of several this compound derivatives, alongside detailed experimental protocols for their synthesis and crystal growth.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic parameters for a selection of this compound derivatives, offering a quantitative comparison of their solid-state structures.

Compound NameSpiro LinkageFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
(Spiro[2.3]hex-1-en-5-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonateSpiro[2.3]hexaneC₁₂H₁₁NO₅MonoclinicP2₁/n10.3397(6)7.4913(4)15.1107(8)90108.031(2)901112.01(11)[1][2]
(1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde[3][4]Spiro[2.5]octaneC₁₇H₁₈O₃OrthorhombicP2₁2₁2₁7.6368(1)11.2359(2)16.5941(3)9090901424.13(4)[3][4]
(1R,4s,6S)-tert-butyl (6-aminospiro[3.3]heptan-1-yl)carbamateSpiro[3.3]heptaneC₁₂H₂₄N₂O₂MonoclinicP2₁/c10.923(2)10.045(2)12.871(3)90109.99(3)901326.6(5)[5][6]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the compared this compound derivatives are crucial for reproducibility and further research.

Synthesis and Crystallization

1. (Spiro[2.3]hex-1-en-5-yl)methyl 2,5-dioxopyrrolidin-1-yl carbonate [1][2]

  • Synthesis: The synthesis of this spiro[2.3]hex-1-ene derivative involves a multi-step process starting from commercially available 3-methylene-cyclobutanecarbonitrile. The key steps include cyclopropanation, reduction of the nitrile to an alcohol, protection of the alcohol, and subsequent elimination reactions to form the spiro[2.3]hex-1-ene core. The final step involves the reaction with N,N'-disuccinimidyl carbonate to yield the title compound.

  • Crystallization: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate (B1210297) and hexanes at room temperature.

2. (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde [3][4]

  • Synthesis: This compound was synthesized via a Michael addition reaction. The specific starting materials and detailed reaction conditions are outlined in the referenced publication.

  • Crystallization: The product was purified by column chromatography, and single crystals were obtained from a solution in a suitable solvent system, the details of which are provided in the primary literature.

3. (1R,4s,6S)-tert-butyl (6-aminospiro[3.3]heptan-1-yl)carbamate [5][6]

  • Synthesis: The synthesis of this spiro[3.3]heptane-1,6-diamine derivative is achieved through a multi-step sequence starting from a commercially available precursor. The detailed synthetic route is described in the supporting information of the cited reference.

  • Crystallization: Single crystals for X-ray analysis were obtained by recrystallization from an appropriate solvent, as detailed in the experimental section of the source publication.

X-ray Diffraction Data Collection and Structure Refinement

For all the presented structures, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystals were typically mounted on a loop and maintained at a low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal motion.

The collected diffraction data were processed using standard software packages for integration and scaling. The crystal structures were solved using direct methods or intrinsic phasing and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives, from starting materials to the final refined crystal structure.

experimental_workflow General Workflow for X-ray Crystallography of this compound Derivatives cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement starting_materials Starting Materials synthesis Chemical Synthesis starting_materials->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling / Vapor Diffusion dissolution->crystal_growth crystal_selection Selection of High-Quality Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis (CIF File Generation) refinement->validation

A generalized experimental workflow for this compound derivative crystallography.

This guide provides a foundational comparison of the crystallographic features of select this compound derivatives. For in-depth analysis and further exploration, researchers are encouraged to consult the cited primary literature and the associated crystallographic information files (CIFs). The provided experimental frameworks can serve as a valuable starting point for the synthesis and structural elucidation of new and novel this compound-based compounds.

References

Evaluating Spiro-oxindoles as Versatile Templates for Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro-oxindole scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique three-dimensional architecture allows for the precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. This guide provides a comparative analysis of spiro-oxindole-based compounds against other established drug templates, supported by experimental data, to aid in the evaluation of their potential in drug design and development.

Inhibition of the p53-MDM2 Interaction: A Case Study in Protein-Protein Interaction Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology. Disruption of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. Spiro-oxindoles have been extensively explored as potent inhibitors of this protein-protein interaction, offering a compelling alternative to other scaffolds such as the nutlins.

Comparative Performance Data: Spiro-oxindoles vs. Nutlin-3
Compound ClassCompoundTargetBinding Affinity (Kᵢ)Cellular Potency (IC₅₀)Cell LineReference
Spiro-oxindole MI-888MDM20.44 nM0.14 µM (4 days)SJSA-1 (osteosarcoma)[1]
Spiro-oxindole MI-219MDM2Low nMInduces apoptosis at 12-24hLymphoma cell lines[2]
cis-Imidazoline Nutlin-3MDM2-Delayed apoptosis (48h)Lymphoma cell lines[2]
Spiro-oxindole Compound 11b MDM268% inhibition1.37 µMMCF-7 (breast cancer)[3]
cis-Imidazoline Nutlin-3MDM2->10 µMMCF-7 (breast cancer)[3]

Key Findings: Spiro-oxindole-based MDM2 inhibitors, such as MI-888 and MI-219, have demonstrated high binding affinities and potent cellular activity.[1][2] Notably, MI-219 was shown to induce a more rapid apoptotic response in lymphoma cells compared to Nutlin-3.[2] Furthermore, spiro-oxindoles can be designed as dual inhibitors, as exemplified by a compound that inhibits both MDM2 and HDACs with greater potency than Nutlin-3 and the HDAC inhibitor SAHA in MCF-7 cells.[3]

Signaling Pathway: p53-MDM2 Interaction and Apoptosis

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 activates transcription p21 p21 p53->p21 activates transcription bax Bax p53->bax activates transcription mdm2->p53 promotes degradation spiro_oxindole Spiro-oxindole Inhibitor spiro_oxindole->mdm2 inhibits nutlin Nutlin nutlin->mdm2 inhibits cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: Inhibition of the p53-MDM2 interaction by spiro-oxindoles or nutlins stabilizes p53, leading to the transcription of target genes like p21 and Bax, which in turn induce cell cycle arrest and apoptosis.

Kinase Inhibition: A Broad Spectrum of Activity

Spiro-oxindoles have also been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Comparative Performance Data: Spiro-oxindoles vs. Established Kinase Inhibitors
Compound ClassCompoundTarget KinaseCellular Potency (IC₅₀)Cell LineReference
Spiro-oxindole Compound 8c CDK234.98 nM-[4]
Spiro-oxindole Compound 8c EGFR96.6 nM-[4]
Spiro-oxindole Compound 8c -0.189 µMMCF-7 (breast cancer)[4]
Spiro-oxindole Compound 8c -1.04 µMHepG2 (liver cancer)[4]
Aminopyrimidine RoscovitineCDK2140 nM-[4]
Aminopyrimidine Roscovitine-1.91 µMMCF-7 (breast cancer)[4]
Quinazoline ErlotinibEGFR67.3 nM-[4]
(E)-FeCp-oxindole (E)-FeCp-oxindoleVEGFR-2214 nMB16 (melanoma)[5]
Indolinone SunitinibVEGFR-280 nMVarious[5]

Key Findings: Spiro-oxindole derivatives have demonstrated potent inhibition of key cancer-related kinases such as CDK2 and EGFR, with some compounds showing superior or comparable activity to established inhibitors like Roscovitine and Erlotinib.[4] The versatility of the oxindole (B195798) core is further highlighted by the development of compounds like (E)-FeCp-oxindole, which targets VEGFR-2, a critical kinase in angiogenesis.[5]

Signaling Pathway: CDK2 and Cell Cycle Progression

cdk2_pathway cyclinE Cyclin E cyclinE_cdk2 Cyclin E/CDK2 Complex cyclinE->cyclinE_cdk2 cdk2 CDK2 cdk2->cyclinE_cdk2 rb Rb cyclinE_cdk2->rb phosphorylates spiro_oxindole_ki Spiro-oxindole Kinase Inhibitor spiro_oxindole_ki->cyclinE_cdk2 inhibits roscovitine Roscovitine roscovitine->cyclinE_cdk2 inhibits e2f E2F rb->e2f inhibits pRb p-Rb s_phase S-Phase Entry e2f->s_phase activates transcription

Caption: Spiro-oxindole kinase inhibitors can block the activity of the Cyclin E/CDK2 complex, preventing the phosphorylation of Rb and subsequent release of E2F, thereby arresting the cell cycle at the G1/S transition.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

The microtubule network is a dynamic component of the cytoskeleton and is essential for cell division, making it an attractive target for anticancer drugs. Spiro-oxindoles have been shown to inhibit tubulin polymerization, a mechanism shared by established chemotherapeutics like the vinca (B1221190) alkaloids and colchicine.

Comparative Performance Data: Spiro-oxindoles vs. Colchicine
Compound ClassCompoundTubulin Polymerization Inhibition (IC₅₀)Cellular Potency (IC₅₀)Cell LineReference
Spiro-oxindole Compound 9j Weak inhibition0.89 µMA549 (lung cancer)[6]
Alkaloid Colchicine3 µM--[7]
Spiro-oxindole Styryl-spirooxindole 6i -78.8 µMMCF-7 (breast cancer)[6]
Spiro-oxindole Styryl-spirooxindole 6e -81.4 µMHCT-116 (colon cancer)[6]

Key Findings: While some spiro-oxindoles have shown potent antiproliferative activity, their direct tubulin polymerization inhibitory activity can be variable.[6] This suggests that their anticancer effects may arise from a combination of mechanisms. Further optimization of the spiro-oxindole scaffold is needed to achieve potency comparable to established tubulin inhibitors like colchicine.

Experimental Workflow: Evaluating Tubulin Polymerization Inhibitors

tubulin_workflow start Cancer Cell Culture treatment Treat with Spiro-oxindole or Alternative Inhibitor start->treatment mtt Cell Viability Assay (MTT) treatment->mtt tubulin_assay In Vitro Tubulin Polymerization Assay treatment->tubulin_assay facs Cell Cycle Analysis (Flow Cytometry) treatment->facs ic50 Determine IC₅₀ mtt->ic50 polymerization_inhibition Measure Inhibition of Polymerization tubulin_assay->polymerization_inhibition cell_cycle_arrest_analysis Quantify G2/M Arrest facs->cell_cycle_arrest_analysis

Caption: A typical workflow for evaluating tubulin polymerization inhibitors involves assessing their impact on cell viability, their direct effect on in vitro tubulin polymerization, and their ability to induce cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., spiro-oxindoles, nutlins, kinase inhibitors) and incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro p53-MDM2 Binding Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to disrupt the p53-MDM2 interaction.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide). Prepare a fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled PMDM6-F) and recombinant human MDM2 protein.

  • Assay Setup: In a 384-well black plate, add the test compound at various concentrations. Then, add the MDM2 protein and the fluorescently labeled p53 peptide.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 530 nm excitation and 590 nm emission for TAMRA).

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from MDM2 by the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare the recombinant kinase, its specific substrate peptide, and ATP.

  • Assay Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin.

  • Reagent Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The percentage of inhibition is calculated by comparing the polymerization in the presence of the compound to that of a control (e.g., DMSO).

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. The experimental protocols are generalized and may require optimization for specific applications.

References

Navigating the Charge Labyrinth: A Comparative Guide to the Charge-Transport Properties of Molecules with a Spiro Junction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of molecules with tailored electronic properties is paramount. Among the vast architectural motifs available, the spiro junction has emerged as a compelling strategy to create robust and efficient charge-transporting materials. This guide provides an objective comparison of the charge-transport properties of molecules featuring a spiro junction against alternative molecular scaffolds, supported by experimental data and detailed methodologies.

The unique three-dimensional and rigid structure imparted by a spiro center, typically a quaternary carbon atom shared between two rings, offers distinct advantages in the solid state. This configuration effectively disrupts intermolecular π-π stacking, leading to materials with high glass transition temperatures (Tg) and excellent morphological stability, crucial for the longevity and performance of organic electronic devices. While the electronic properties of the constituent molecular halves are largely preserved, subtle electronic communication across the spiro linkage, termed spiro-conjugation, can further modulate the material's characteristics.

Comparative Analysis of Charge-Transport Properties

To provide a clear and objective comparison, the following tables summarize key charge-transport parameters for a selection of spiro-based molecules and their non-spiro counterparts. The data has been compiled from various experimental studies, and it is important to note that charge mobility, in particular, is highly dependent on the measurement technique, device architecture, and processing conditions.

Hole-Transport Materials (HTMs)

Spiro-based molecules have found significant application as hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The benchmark material in this class is spiro-OMeTAD.

MoleculeTypeHole Mobility (μh) [cm²/Vs]Measurement TechniqueKey Features
Spiro-OMeTAD Spiro 10⁻⁵ - 10⁻⁴ (pristine)[1][2] Up to 10⁻³ (doped)[2]TOF, SCLC, ASHigh Tg, good morphological stability, widely used in high-efficiency perovskite solar cells.[3]
Spiro-TAD Spiro ~5 x 10⁻⁴TOFHigher mobility than spiro-OMeTAD due to the absence of methoxy (B1213986) groups.[4]
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)Non-Spiro10⁻⁴ - 10⁻³[5][6]TOF, SCLCA classic and widely used HTM, but with lower morphological stability compared to spiro compounds.
m-MTDATA (4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine)Non-Spiro~10⁻³[7]TOFStarburst molecule with good hole mobility.
Electron-Transport Materials (ETMs)

While less common than their hole-transporting counterparts, spiro-based electron-transport materials have also been developed.

MoleculeTypeElectron Mobility (μe) [cm²/Vs]Measurement TechniqueKey Features
Spiro-PBD Spiro ~10⁻⁵TOFSpiro-linked oxadiazole derivative, designed for improved morphological stability.
BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)Non-Spiro~10⁻⁴ - 10⁻³TOF, SCLCA common electron-transport and hole-blocking material, but can be prone to crystallization.[8]
TPBi (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene)Non-Spiro~10⁻⁶ - 10⁻⁵TOF, SCLCGood electron transport and high Tg, but generally lower mobility than BCP.

Experimental Protocols for Characterizing Charge Transport

The accurate determination of charge-transport properties is crucial for evaluating and comparing molecular materials. The following sections detail the methodologies for three commonly employed techniques.

Time-of-Flight (TOF) Photocurrent Measurement

The Time-of-Flight (TOF) technique is a direct method to determine the drift mobility of charge carriers in a material.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Measurement Setup cluster_2 Data Acquisition & Analysis A Substrate Cleaning B Electrode Deposition (e.g., ITO) A->B C Organic Layer Deposition (Thick Film, ~1-10 µm) B->C D Top Electrode Deposition (Semi-transparent) C->D F Sample Holder with Electrical Contacts D->F E Pulsed Laser Source (e.g., N2 laser) E->F H Current Amplifier F->H G Voltage Source G->F I Oscilloscope H->I M Determine Transit Time (t_T) I->M J Apply Bias Voltage K Generate Charge Carriers with Laser Pulse J->K L Record Transient Photocurrent K->L L->M N Calculate Mobility (μ = d² / (V * t_T)) M->N

Figure 1: A generalized workflow for Time-of-Flight (TOF) charge mobility measurement.

Methodology:

  • Device Fabrication: A thick film (typically 1-10 µm) of the organic material is sandwiched between two electrodes. One electrode is transparent (e.g., ITO) to allow for photoexcitation, and the other is a metal contact.

  • Photoexcitation: A short pulse of light from a laser, with a photon energy greater than the bandgap of the material, is directed through the transparent electrode. This creates a sheet of electron-hole pairs near this electrode.

  • Charge Drift: An external electric field (V/d, where V is the applied voltage and d is the film thickness) is applied across the device. Depending on the polarity of the applied voltage, either electrons or holes will drift across the film towards the opposite electrode.

  • Signal Detection: The arrival of the charge carriers at the collecting electrode is detected as a transient photocurrent, which is measured as a function of time using an oscilloscope.

  • Mobility Calculation: The transit time (tT) is determined from the shape of the photocurrent transient. The charge carrier mobility (μ) is then calculated using the equation: μ = d² / (V * tT).

Space-Charge-Limited Current (SCLC) Measurement

The Space-Charge-Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in materials with low intrinsic carrier concentrations.

Experimental Workflow:

cluster_0 Device Fabrication cluster_1 Measurement cluster_2 Data Analysis A Substrate with Bottom Electrode B Organic Layer Deposition A->B C Top Electrode Deposition B->C E Probe Station in Dark Environment C->E D Source-Measure Unit (SMU) D->E F Measure Current-Voltage (J-V) Characteristics G Identify SCLC Regime (J ∝ V²) F->G H Fit Data to Mott-Gurney Law G->H I Extract Mobility H->I

Figure 2: A simplified workflow for the Space-Charge-Limited Current (SCLC) method.

Methodology:

  • Device Fabrication: A single-carrier device is fabricated by sandwiching the organic layer between two electrodes. To measure hole mobility, the anode should have a high work function for efficient hole injection, and the cathode should have a low work function to block electron injection (and vice versa for electron mobility measurements).

  • Current-Voltage Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.

  • Data Analysis: The J-V characteristic of an ideal trap-free SCLC device is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the voltage, and d is the film thickness. By plotting J versus V² and fitting the linear region, the mobility can be extracted. The presence of traps in the material will lead to deviations from this ideal behavior.[9]

Admittance Spectroscopy (AS)

Admittance Spectroscopy (AS) is a frequency-domain technique that can be used to determine charge carrier mobility and also provide information about charge trapping and release dynamics.

Experimental Workflow:

cluster_0 Device & Setup cluster_1 Measurement & Analysis A Fabricate Single-Carrier Device B Impedance Analyzer A->B C Apply DC Bias + AC Voltage C->B D Measure Admittance (Conductance & Capacitance) vs. Frequency E Plot -ΔB vs. Frequency D->E F Identify Characteristic Frequency (f_r) E->F G Calculate Transit Time (τ_dc) F->G H Determine Mobility G->H

Figure 3: A schematic representation of the Admittance Spectroscopy (AS) workflow.

Methodology:

  • Device Fabrication: Similar to the SCLC method, a single-carrier device is required.

  • Measurement: A small AC voltage is superimposed on a DC bias voltage, and the complex admittance (Y = G + iωC, where G is the conductance, C is the capacitance, and ω is the angular frequency) of the device is measured as a function of frequency.

  • Data Analysis: The mobility is determined from the characteristic frequency (fr) at which the derivative of the susceptance (-ωΔC) with respect to frequency reaches a maximum.[10] The transit time (τdc) is related to this characteristic frequency, and the mobility can then be calculated using the relation μ = d² / (τdc * V).

Conclusion

Molecules incorporating a spiro junction represent a significant class of materials for organic electronics, offering a powerful strategy to achieve high morphological stability without compromising charge-transport properties. As demonstrated by the compiled data, spiro-based materials like spiro-OMeTAD are highly competitive, particularly in applications demanding long-term operational stability. The choice between a spiro and a non-spiro molecular design will ultimately depend on the specific application requirements, balancing factors such as synthetic accessibility, cost, and the desired electronic and physical properties. The experimental techniques detailed in this guide provide the necessary tools for researchers to accurately characterize and compare the performance of these and other novel charge-transport materials, paving the way for the next generation of organic electronic devices.

References

A Comparative Analysis of the Pharmacological Potential of Spiro[3.4]octan-6-ol and its Ketone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted pharmacological properties of spiro[3.4]octan-6-ol and its ketone precursor, spiro[3.4]octan-6-one. While specific experimental data for these compounds is limited in the public domain, this document extrapolates their potential based on the well-established characteristics of spirocyclic scaffolds in medicinal chemistry. The guide also presents standardized experimental protocols that can be employed to empirically determine and compare their pharmacological profiles.

The spiro[3.4]octane framework is a compelling structural motif in drug discovery. Its inherent three-dimensionality, achieved by the fusion of a cyclobutane (B1203170) and a cyclopentane (B165970) ring through a single shared carbon atom, offers a rigid scaffold that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The conversion of the ketone (spiro[3.4]octan-6-one) to the alcohol (spiro[3.4]octan-6-ol) introduces a hydroxyl group, a key hydrogen bond donor and acceptor, which can significantly alter the molecule's interaction with biological targets.

Physicochemical Properties

A comparison of the predicted physicochemical properties of spiro[3.4]octan-6-ol and spiro[3.4]octan-6-one suggests differences in their lipophilicity and potential for interactions with biological macromolecules. These predicted values, summarized in the table below, provide a preliminary basis for hypothesizing their differential pharmacological behavior.

PropertySpiro[3.4]octan-6-olSpiro[3.4]octan-6-one
Molecular Formula C₈H₁₄OC₈H₁₂O
Molecular Weight 126.20 g/mol 124.18 g/mol
Predicted XLogP3 1.81.6
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 11

Note: The data presented in this table is based on predicted values and should be confirmed by experimental analysis.

The presence of a hydroxyl group in spiro[3.4]octan-6-ol increases its hydrogen bond donating capacity, which could lead to stronger and more specific interactions with protein targets compared to its ketone precursor.

Potential Pharmacological Applications

Spirocyclic scaffolds are known to be privileged structures for targeting various biological entities, including G-protein coupled receptors (GPCRs) and sigma receptors. The rigid conformation of the spiro[3.4]octane core can be advantageous in designing ligands with high affinity and selectivity for these targets.

Potential Signaling Pathway Modulation

Given the prevalence of spirocyclic compounds as modulators of GPCRs and sigma receptors, it is plausible that spiro[3.4]octan-6-ol and its precursor could interact with these signaling pathways. The diagrams below illustrate generalized signaling cascades for these receptor families.

GPCR_Signaling cluster_membrane Plasma Membrane Ligand Ligand (e.g., Spiro[3.4]octan-6-ol) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Sigma_Receptor_Signaling cluster_er Endoplasmic Reticulum Ligand Ligand (e.g., Spiro[3.4]octan-6-one) SigmaR Sigma-1 Receptor Ligand->SigmaR Binds IP3R IP3 Receptor SigmaR->IP3R Modulates Ca_Release Ca²⁺ Release IP3R->Ca_Release Mediates Downstream Downstream Signaling (e.g., Kinase Cascades) Ca_Release->Downstream Cell_Function Modulation of Cell Function Downstream->Cell_Function Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor Membranes C Incubate Receptor, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compounds B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Calculate IC50 and Ki F->G

Safety Operating Guide

Essential Guide to the Proper Disposal of Spirohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Spirohexane, a flammable hydrocarbon. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.

Understanding the Hazards of this compound

Table 1: Assumed Hazardous Properties of this compound and Corresponding Safety Precautions

Hazard CategoryPotential RisksRecommended Safety Precautions
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][3]
Health Hazards May be harmful if swallowed or inhaled. May cause skin and eye irritation. Potential for dizziness and drowsiness.Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. Avoid breathing vapors.[1][3]
Environmental Hazards Assumed to be toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not dispose of down the drain.[4]

Standard Operating Protocol for this compound Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personnel Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Flame-resistant lab coat.[2]

  • Chemical-resistant gloves (e.g., nitrile).

  • Closed-toe shoes.

Procedure:

  • Waste Collection:

    • All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Collect all this compound waste, including residues, contaminated materials (e.g., pipette tips, absorbent pads), and rinsates, in a designated hazardous waste container.

    • Use a container made of a material compatible with flammable hydrocarbons, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, tight-fitting cap.[5]

    • Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.

  • Waste Labeling:

    • Immediately label the waste container with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".

      • A clear indication of the hazards (e.g., "Flammable," "Irritant").

      • The date on which waste was first added to the container.

  • Waste Segregation and Storage:

    • Crucially, do not mix this compound waste with incompatible chemicals. Incompatible materials can react violently, leading to fires, explosions, or the release of toxic gases.

    • Store this compound waste separately from:

      • Oxidizing agents (e.g., nitrates, permanganates, chromic acid).[6][7][8]

      • Acids (e.g., nitric acid, sulfuric acid).[6][7][8]

      • Bases.

      • Aqueous solutions.

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]

    • The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition.[1]

    • If refrigeration is required, use only a laboratory-grade, explosion-proof refrigerator designed for the storage of flammable materials.[2]

  • Arranging for Professional Disposal:

    • This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Ensure all documentation is completed accurately.

Emergency Procedures

  • Spills: In the event of a small spill within a chemical fume hood, use a spill kit with a non-flammable absorbent material (e.g., sand, vermiculite) to contain and clean up the spill. Place the absorbed material in the designated hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.[2]

  • Fire: Use a Class B fire extinguisher (carbon dioxide or dry chemical) for fires involving flammable liquids. Do not use water.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Spirohexane_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Segregation & Storage cluster_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) setup Work in Chemical Fume Hood ppe->setup collect_waste Collect this compound Waste in Compatible Container setup->collect_waste label_waste Label Container with 'Hazardous Waste' & Contents collect_waste->label_waste segregate Segregate from Incompatible Chemicals (Oxidizers, Acids) label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs documentation Complete Disposal Documentation contact_ehs->documentation disposal Professional Disposal by Licensed Vendor documentation->disposal

This compound Disposal Workflow Diagram

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby building a foundation of trust and reliability in your laboratory's safety culture.

References

Essential Protective Measures for Handling Spirohexane

Author: BenchChem Technical Support Team. Date: December 2025

Note on Spirohexane: "this compound" is a term that can refer to several chemical structures, with Spiro[2.3]hexane being a common interpretation.[1][2][3] Lacking a standardized Safety Data Sheet (SDS) for a single, universally defined "this compound," this guide provides procedural recommendations based on the general hazards associated with volatile, flammable cyclic alkanes.[4][5] Researchers must consult the specific SDS for the exact isomer or derivative they are using.

This document outlines the essential personal protective equipment (PPE), safety protocols, and disposal plans for handling this compound in a laboratory setting. The primary hazards addressed are flammability, skin and eye irritation, and respiratory effects from vapor inhalation.[4]

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment is mandatory. All work with this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors and prevent the buildup of a flammable atmosphere.[4][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[6] All sources of ignition, such as open flames, hot plates, and electrical equipment prone to sparking, must be eliminated from the work area.[4][7]

Personal Protective Equipment (PPE) Selection

A standard PPE ensemble for handling this compound includes protection for the eyes, face, hands, and body.

  • Eye and Face Protection: Chemical splash goggles are required at all times.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are critical. Due to the solvent properties of cyclic alkanes, standard thin nitrile gloves may not offer sufficient protection for prolonged contact.[5] Select gloves with proven resistance to chemicals like cyclohexane (B81311) as an analogue. Always check the manufacturer's compatibility data.[5][9]

    • Protective Clothing: A flame-resistant or 100% cotton lab coat must be worn and kept buttoned.[4][5] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5] For larger quantities, a chemical-resistant apron may be necessary.[8]

  • Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is not typically required.[10] However, in the event of a spill or ventilation failure, a full-face or half-mask air-purifying respirator with organic vapor cartridges should be available for emergency use.[10][11]

Glove Selection and Breakthrough Time

The selection of an appropriate glove material is crucial for preventing skin exposure. Breakthrough time—the time it takes for the chemical to permeate the glove material—is a key factor. The following table provides a summary of glove recommendations for handling chemicals similar to this compound.

Glove MaterialMinimum ThicknessBreakthrough TimeRecommendation
Nitrile4 mil (0.1 mm)> 10 minutesSuitable for incidental contact only. Change immediately upon contamination.[5]
Neoprene13 mil (0.33 mm)> 60 minutesRecommended for tasks with a higher likelihood of direct contact.
Butyl Rubber15 mil (0.38 mm)> 480 minutesExcellent resistance; suitable for prolonged handling or immersion.
Viton™8 mil (0.2 mm)> 480 minutesExcellent resistance; a good alternative to Butyl Rubber.

Data is based on general solvent resistance charts and should be confirmed with the specific glove manufacturer's data for your chemical.

Procedural Workflow for PPE Use and Disposal

Proper procedure ensures maximum protection and prevents the spread of contamination. The workflow involves assessing the risk, selecting and donning PPE correctly, handling the chemical, and then safely doffing and disposing of contaminated items.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation & Disposal A 1. Conduct Risk Assessment (Identify quantity, task, and duration) B 2. Select Appropriate PPE (Refer to SDS and Glove Chart) A->B C 3. Inspect PPE for Damage (Gloves, Goggles, Lab Coat) B->C D 4. Don PPE in Correct Order (Lab Coat -> Goggles -> Gloves) C->D E 5. Handle this compound (Inside Chemical Fume Hood) D->E F 6. Doff PPE Carefully (Gloves -> Goggles -> Lab Coat) E->F G 7. Segregate Waste F->G H Contaminated Solid Waste (Gloves, absorbent pads) G->H Dispose as Hazardous Waste I Reusable PPE (Goggles, Lab Coat) G->I Decontaminate & Store Properly

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.